2-Chlorothioxanthone
Description
Structure
3D Structure
Properties
IUPAC Name |
2-chlorothioxanthen-9-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7ClOS/c14-8-5-6-12-10(7-8)13(15)9-3-1-2-4-11(9)16-12/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCDADJXRUCOCJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(S2)C=CC(=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7ClOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90861667 | |
| Record name | 9H-Thioxanthen-9-one, 2-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90861667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86-39-5 | |
| Record name | 2-Chlorothioxanthone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=86-39-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chlorothioxanthen-9-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000086395 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9H-Thioxanthen-9-one, 2-chloro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 9H-Thioxanthen-9-one, 2-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90861667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chlorothioxanthen-9-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.516 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 2-CHLOROTHIOXANTHONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RGS87T004B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
2-Chlorothioxanthone: A Technical Guide to its Applications in Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
2-Chlorothioxanthone (2-CTX) is a potent photoinitiator and photosensitizer with significant applications in polymer chemistry and biomedical research. This document provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its use as a photoinitiator in free-radical polymerization and as a photosensitizer in photodynamic therapy (PDT), and an exploration of the underlying signaling pathways. Quantitative data are presented in structured tables for clarity, and key mechanisms are illustrated with diagrams generated using Graphviz.
Introduction
This compound, a derivative of thioxanthone, is a yellow crystalline solid recognized for its unique photochemical properties.[1] Its molecular structure, featuring a thioxanthone core with a chlorine atom at the 2-position, allows it to efficiently absorb ultraviolet (UV) light and generate reactive species.[1][2] This characteristic makes it a valuable tool in various scientific and industrial fields.
In the realm of materials science, 2-CTX is widely employed as a Type II photoinitiator for the UV curing of coatings, inks, and adhesives.[3][4] Upon photoexcitation, it initiates polymerization reactions through a hydrogen abstraction mechanism, typically involving a co-initiator. Its efficiency in this role has made it a subject of extensive research.
Furthermore, the ability of 2-CTX to generate reactive oxygen species (ROS) upon light activation has positioned it as a promising photosensitizer for photodynamic therapy (PDT) in cancer research.[3] PDT is a non-invasive treatment modality that utilizes a photosensitizer, light, and oxygen to induce cell death in targeted tissues.[5] This guide will delve into the technical details of these applications, providing researchers with the necessary information to effectively utilize this compound in their work.
Chemical and Physical Properties
This compound is an organic compound with the molecular formula C13H7ClOS.[1] A summary of its key chemical and physical properties is provided in the table below.
| Property | Value | Reference |
| Molecular Weight | 246.71 g/mol | [1] |
| Appearance | Yellow to orange crystalline solid | [1] |
| Melting Point | 152.5-153.5 °C | [6] |
| Boiling Point | 409.4±44.0 °C (Predicted) | [6] |
| Solubility | Sparingly soluble in water; Soluble in organic solvents (e.g., ethanol, acetone, chloroform) | [1][2] |
| CAS Number | 86-39-5 | [1] |
Photochemical Properties
The utility of this compound in research stems from its photochemical behavior. Upon absorption of UV radiation, it transitions to an excited singlet state, followed by efficient intersystem crossing to a longer-lived triplet state. This triplet state is the primary reactive species responsible for its photoinitiating and photosensitizing activities.
Absorption and Emission Spectra
The absorption spectrum of 2-CTX in acetonitrile (B52724) exhibits maxima at 259, 292, 305, and 386 nm. The position and intensity of these bands can be influenced by the solvent polarity. The following table summarizes key photophysical properties of 2-CTX in different solvent environments.
| Solvent | Absorption Maxima (λmax, nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) at 386 nm | Fluorescence Quantum Yield (Φf) | Triplet Quantum Yield (ΦT) | Triplet Lifetime (τT, µs) | Reference | | --- | --- | --- | --- | --- | --- | | Acetonitrile | 259, 292, 305, 386 | 5800 | < 0.01 | 0.91 | 7.7 |[6] | | Acetonitrile/Water (4:1) | 260, 292, 304, 387 | 6200 | 0.12 | 0.65 | 16 |[6] | | Acetonitrile/Water (1:1) | 262, 293, 389 | 7100 | 0.31 | 0.25 | 45 |[6] |
Triplet State Characteristics
The triplet excited state of 2-CTX (³CTX*) is characterized by transient absorption bands at 310 and 630 nm in deoxygenated acetonitrile. The lifetime and quantum yield of this triplet state are highly dependent on the solvent, with polar protic solvents generally leading to longer lifetimes and lower triplet quantum yields.[6]
Primary Use in Research: Photoinitiator
This compound is a highly efficient Type II photoinitiator, meaning it requires a co-initiator, typically a tertiary amine, to generate the free radicals that initiate polymerization.
Mechanism of Photoinitiation
The mechanism involves the following steps:
-
Photoexcitation: 2-CTX absorbs UV light and is promoted to its excited triplet state (³CTX*).
-
Exciplex Formation: The ³CTX* interacts with a hydrogen donor (co-initiator, e.g., an amine) to form an excited state complex called an exciplex.
-
Electron and Proton Transfer: Within the exciplex, an electron is transferred from the amine to the ³CTX*, followed by a proton transfer. This results in the formation of a ketyl radical from the 2-CTX and an aminoalkyl radical from the co-initiator.
-
Initiation: The highly reactive aminoalkyl radical then initiates the polymerization of monomers (e.g., acrylates).
Experimental Protocol: UV Curing of an Acrylate (B77674) Formulation
This protocol describes a general procedure for the photopolymerization of an acrylate monomer using a 2-CTX/amine photoinitiator system.
Materials:
-
This compound (2-CTX)
-
Co-initiator: Ethyl 4-(dimethylamino)benzoate (B8555087) (EDAB) or Triethanolamine (TEOA)
-
Monomer: Trimethylolpropane triacrylate (TMPTA)
-
Solvent (if necessary): Acetonitrile or other suitable organic solvent
-
UV light source (e.g., medium-pressure mercury lamp) with a filter to select the desired wavelength range (e.g., 365 nm).
-
Real-time infrared (RT-IR) spectrometer or other suitable method for monitoring polymerization kinetics.
Procedure:
-
Formulation Preparation: Prepare a stock solution of the photoinitiator system. For example, dissolve 2-CTX (e.g., 1% w/w) and the co-initiator (e.g., 2% w/w) in the acrylate monomer. Ensure complete dissolution, using gentle heating or sonication if necessary.
-
Sample Preparation: Apply a thin film of the formulation onto a suitable substrate (e.g., a glass slide or a specific mold). The film thickness should be controlled for reproducible results.
-
UV Curing: Expose the sample to the UV light source. The irradiation time will depend on the light intensity, the reactivity of the formulation, and the desired degree of conversion.
-
Monitoring Polymerization: Monitor the disappearance of the acrylate double bond signal (e.g., at ~810 cm⁻¹ or ~1635 cm⁻¹) in real-time using an RT-IR spectrometer to determine the rate and degree of polymerization.
Data Presentation:
| Co-initiator | Concentration (w/w) | Light Intensity (mW/cm²) | Final Conversion (%) | Reference |
| Triethanolamine (TEOA) | 2-CTX (1%), TEOA (2%) | 100 | ~60 | [7] |
| N-phenyldiethanolamine (n-PDEA) | 2-CTX (1%), n-PDEA (2%) | 100 | ~55 | [7] |
| N-phenylglycine (NPG) | 2-CTX (1%), NPG (2%) | 100 | ~50 | [7] |
Primary Use in Research: Photosensitizer in Photodynamic Therapy
The ability of 2-CTX to generate singlet oxygen (¹O₂), a highly reactive form of oxygen, upon photoexcitation makes it a candidate for use as a photosensitizer in photodynamic therapy (PDT).
Mechanism of Action in PDT
The mechanism of 2-CTX in PDT involves the following steps:
-
Systemic or Local Administration: 2-CTX is introduced into the biological system.
-
Selective Accumulation: Ideally, the photosensitizer selectively accumulates in tumor or other target cells.
-
Light Activation: The target tissue is irradiated with light of a specific wavelength that is absorbed by 2-CTX.
-
Energy Transfer and ROS Generation: The excited triplet state of 2-CTX transfers its energy to molecular oxygen (³O₂), generating highly cytotoxic singlet oxygen (¹O₂).
-
Cell Death: The generated singlet oxygen and other reactive oxygen species (ROS) induce oxidative stress, leading to damage of cellular components and ultimately cell death, primarily through apoptosis.[5][8]
Signaling Pathways in 2-CTX Mediated PDT
The ROS generated by 2-CTX in PDT can trigger various cellular signaling pathways, leading to apoptosis. Key pathways include:
-
Mitochondrial (Intrinsic) Pathway: ROS can induce damage to the mitochondrial membrane, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then activates a cascade of caspases (caspase-9 and caspase-3), which are key executioners of apoptosis.[9][10]
-
Endoplasmic Reticulum (ER) Stress Pathway: Oxidative stress can lead to the accumulation of unfolded proteins in the ER, triggering the unfolded protein response (UPR). Prolonged ER stress activates pro-apoptotic pathways, including the activation of caspase-4 (in mice) or caspase-12 (in humans).[9]
Experimental Protocol: In Vitro Photodynamic Therapy
This protocol provides a general framework for assessing the photocytotoxicity of 2-CTX against cancer cells in vitro.
Materials:
-
Cancer cell line (e.g., HeLa, MCF-7)
-
Cell culture medium and supplements
-
This compound (2-CTX) dissolved in a suitable solvent (e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
Light source with a specific wavelength corresponding to the absorption of 2-CTX (e.g., a laser or LED array)
-
Cell viability assay (e.g., MTT, XTT, or trypan blue exclusion)
-
Apoptosis detection kit (e.g., Annexin V-FITC/Propidium Iodide)
-
ROS detection probe (e.g., DCFH-DA)
Procedure:
-
Cell Culture: Culture the chosen cancer cell line under standard conditions (e.g., 37°C, 5% CO₂).
-
Drug Incubation: Seed the cells in appropriate culture plates (e.g., 96-well plates for viability assays). After cell attachment, treat the cells with various concentrations of 2-CTX for a specific duration (e.g., 24 hours). Include a vehicle control (DMSO without 2-CTX).
-
Irradiation: After incubation, wash the cells with PBS and add fresh medium. Expose the cells to the light source for a predetermined time. The light dose (J/cm²) should be carefully controlled. Keep a set of drug-treated, non-irradiated cells as a dark toxicity control.
-
Post-Irradiation Incubation: Return the cells to the incubator for a further period (e.g., 24-48 hours).
-
Assessment of Cell Viability: Determine the cell viability using a standard assay to calculate the IC50 value (the concentration of 2-CTX that causes 50% cell death).
-
Apoptosis and ROS Detection: To confirm the mechanism of cell death, perform apoptosis assays and measure intracellular ROS levels according to the manufacturer's instructions.
Data Presentation:
| Cell Line | 2-CTX Concentration (µM) | Light Dose (J/cm²) | Cell Viability (%) | Apoptosis (%) |
| HeLa | 5 | 10 | ~40 | ~50 |
| HeLa | 10 | 10 | ~20 | ~75 |
| MCF-7 | 5 | 10 | ~55 | ~40 |
| MCF-7 | 10 | 10 | ~30 | ~65 |
Note: The data in this table is illustrative and will vary depending on the specific experimental conditions.
Synthesis of this compound
Several methods for the synthesis of this compound have been reported. A common laboratory-scale synthesis involves the reaction of 2-(4'-chlorophenylthio)benzoic acid with a dehydrating agent or the reaction of 2-chlorothianthracene with an oxidizing agent.[1][3]
Experimental Protocol: Synthesis from 2-Chlorothianthracene[1]
Materials:
-
2-Chlorothianthracene
-
Iron(III) nitrate (B79036) nonahydrate (Fe(NO₃)₃·9H₂O)
-
Potassium hexafluorophosphate (B91526) (KPF₆)
-
Acetonitrile
-
Oxygen
-
Ethyl acetate (B1210297)
-
Petroleum ether
Procedure:
-
In a 35 mL tube, combine 1 mmol of 2-chlorothianthracene, 0.1 mmol of Fe(NO₃)₃·9H₂O, and 0.2 mmol of KPF₆ in 3 mL of acetonitrile.
-
Replace the air in the tube with oxygen and seal the tube.
-
Heat the reaction mixture in a preheated oil bath at 80°C for 2 hours.
-
After the reaction is complete, filter the mixture and remove the solvent from the filtrate under vacuum.
-
Purify the crude product by column chromatography using a mixture of ethyl acetate and petroleum ether (1:50 v/v) as the eluent.
-
Collect the fractions containing the product and evaporate the solvent to obtain this compound. This method reports a yield of 96%.
Conclusion
This compound is a versatile photochemical compound with significant utility in both materials science and biomedical research. Its efficiency as a Type II photoinitiator makes it a valuable component in UV-curable formulations. Furthermore, its capacity to generate reactive oxygen species upon photoactivation highlights its potential as a photosensitizer for photodynamic therapy. This technical guide has provided a comprehensive overview of the properties, mechanisms of action, and experimental protocols for this compound, offering a valuable resource for researchers in these fields. Further research into the development of more efficient co-initiator systems and the elucidation of specific cellular targets in PDT will undoubtedly expand the applications of this important molecule.
References
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- 2. US4101558A - Process for preparing thioxanthones - Google Patents [patents.google.com]
- 3. US4264773A - Preparation of 2-chloro-thioxanthone - Google Patents [patents.google.com]
- 4. US7126011B2 - Process for the preparation of thioxanthones - Google Patents [patents.google.com]
- 5. Photodynamic Therapy to Treat Cancer - NCI [cancer.gov]
- 6. Solvent dependence of the photophysical properties of this compound, the principal photoproduct of chlorprothixene - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synergistic strategies in photodynamic combination therapy for cancer: mechanisms, nanotechnology, and clinical translation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Trichosanthin induced apoptosis in HL-60 cells via mitochondrial and endoplasmic reticulum stress signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications | MDPI [mdpi.com]
An In-depth Technical Guide to 2-Chlorothioxanthone (CAS 86-39-5)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental properties, experimental protocols, and primary applications of 2-Chlorothioxanthone (CTX), a key organic compound in materials science and pharmaceutical development.
Core Properties and Identifiers
This compound is a thioxanthone derivative characterized by a chlorine atom at the second position of its aromatic framework.[1] This substitution pattern critically influences its photochemical and physical properties.
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 86-39-5[2][3][4][5] |
| IUPAC Name | 2-chloro-9H-thioxanthen-9-one[2][6] |
| Molecular Formula | C₁₃H₇ClOS[2][3][4][7] |
| Molecular Weight | 246.71 g/mol [2][4][7][8] |
| InChI Key | ZCDADJXRUCOCJE-UHFFFAOYSA-N[2][3][4][7] |
| Canonical SMILES | C1=CC=C2C(=C1)C(=O)C3=C(S2)C=CC(=C3)Cl[2][7] |
| Synonyms | 2-Chloro-9H-thioxanthen-9-one, Photoinitiator CTX, 2-Chlorothiaxanthone[1][2][3][9] |
Table 2: Physical and Chemical Properties
| Property | Value |
| Appearance | Yellow to pale yellow or beige crystalline powder/solid.[1][3][4][10] |
| Melting Point | 152.5–154 °C[4][10] |
| Boiling Point | ~409.4 °C (predicted)[4][10] |
| Solubility | Partly miscible in water; soluble in organic solvents such as acetone, ethanol, and chloroform.[1][3][4][10] |
| Density | ~1.53 g/cm³[4][10] |
| Stability | Stable under normal storage conditions. |
| Reactivity | Known for its photochemical reactivity upon exposure to UV light.[3] |
Spectroscopic Data
Detailed structural elucidation of this compound relies on standard spectroscopic techniques. While raw spectral data is extensive, the availability of key analyses is summarized below.
Table 3: Availability of Spectroscopic Data
| Technique | Availability / Reference |
| ¹H NMR | Data available, shows characteristic aromatic proton signals.[11][12] |
| ¹³C NMR | Data available for carbon framework analysis.[13] |
| Mass Spectrometry | Data available, confirms molecular weight and fragmentation patterns.[2] |
| IR Spectroscopy | Data available, shows characteristic carbonyl (C=O) and aromatic C-Cl stretches.[2] |
Applications in Research and Industry
The unique photochemical properties of this compound make it a valuable compound in several high-technology fields.
-
Photoinitiation: Its primary application is as a Type II photoinitiator in UV-curable systems, including inks, coatings, and adhesives.[1][14][15][16] Upon UV absorption, it generates free radicals that initiate rapid polymerization, a process valued for its energy efficiency and speed.[17]
-
Pharmaceutical Intermediate: this compound serves as a key intermediate in the synthesis of pharmaceuticals, particularly antipsychotic drugs like Chlorprothixene (B1288).[4][9] It is also a known principal photoproduct of Chlorprothixene, making its study relevant to understanding the drug's stability and potential phototoxicity.[9][18]
-
Drug Discovery Research: The thioxanthone scaffold is explored in drug discovery for various activities. Chiral derivatives have been synthesized and studied as modulators of P-glycoprotein, a protein associated with multidrug resistance in cancer cells.[13] The inclusion of a chlorine atom can significantly modulate a molecule's biological activity and pharmacokinetic properties.[19]
-
Organic Synthesis: It is used as a building block in the synthesis of fluorescent dyes and other complex organic molecules.[14]
Photochemical Mechanism of Action
As a Type II photoinitiator, this compound requires a co-initiator or synergist (typically a tertiary amine) to generate radicals efficiently. The process is a cornerstone of UV curing technology.[15][20]
-
UV Absorption: The CTX molecule absorbs UV light, promoting an electron from its ground state (S₀) to a singlet excited state (S₁).
-
Intersystem Crossing (ISC): The molecule rapidly undergoes intersystem crossing to a more stable and longer-lived triplet excited state (T₁).
-
Hydrogen Abstraction: The excited triplet-state CTX abstracts a hydrogen atom from the amine synergist. This step forms a ketyl radical and an aminoalkyl radical.
-
Initiation: The highly reactive aminoalkyl radical is the primary species that initiates the polymerization of monomers and oligomers (e.g., acrylates) in the formulation, leading to the formation of a crosslinked polymer network.[15][21]
Experimental Protocols
Synthesis Protocols
Multiple synthetic routes to this compound have been reported. Below are summaries of two common methods.
Protocol 1: Synthesis via Oxidation of 2-Chlorothianthrene (B3054705) [22]
This method provides a high yield through a catalyzed oxidation reaction.
-
Reaction Setup: To a 35 mL reaction tube, add 2-chlorothianthrene (1 mmol), Fe(NO₃)₃·9H₂O (0.1 mmol), and KPF₆ (0.2 mmol).
-
Solvent Addition: Add 3 mL of acetonitrile (B52724) to the tube.
-
Atmosphere Exchange: Purge the tube with oxygen gas to replace the air and seal with a rubber stopper. Maintain a positive pressure of oxygen using an attached balloon.
-
Heating: Place the reaction tube into an oil bath preheated to 80°C.
-
Reaction Time: Allow the reaction to proceed for 2 hours.
-
Workup and Purification: After cooling, filter the reaction mixture. Remove the solvent from the filtrate via vacuum distillation. Purify the resulting crude product by column chromatography on silica (B1680970) gel, using a 1:50 mixture of ethyl acetate (B1210297) to petroleum ether as the eluent.
-
Isolation: Collect the fractions containing the target compound and evaporate the solvent to yield this compound (reported yield: 96%).[22]
Protocol 2: Synthesis via Friedel-Crafts Type Cyclization [23][24]
This classical approach involves the formation of an intermediate which is then cyclized.
-
Intermediate Formation: React 4-chlorothiophenol (B41493) with 2-chlorobenzonitrile (B47944) in the presence of a base and solvent (e.g., toluene (B28343) with N,N-dimethylformamide) to form the intermediate 2-(4'-chloro-phenylthio)-benzonitrile.[23]
-
Hydrolysis: The benzonitrile (B105546) intermediate is hydrolyzed under basic conditions (e.g., NaOH in 2-methoxyethanol) followed by acidification with HCl to yield 2-(4'-chlorophenylthio)benzoic acid.[23]
-
Ring Closure (Cyclization): Heat the resulting benzoic acid derivative in a strong acid, such as concentrated sulfuric acid, at elevated temperatures (e.g., 125-130°C) for several hours to induce intramolecular cyclization.[23]
-
Isolation: Carefully pour the reaction mixture into water to precipitate the crude this compound. The precipitate is then filtered, washed until neutral, and dried.
Purity Analysis
The purity of synthesized this compound is typically assessed using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).[13] These methods allow for the quantification of the main product and the detection of any residual starting materials or byproducts.
Safety and Handling
Proper safety protocols are essential when handling this compound due to its classification as a flammable solid and potential for irritation.
Table 4: GHS Hazard and Precautionary Information
| Category | Code | Description |
| Hazard Statement | H228 | Flammable solid.[2][8] |
| Precautionary | P210 | Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources. No smoking.[2][8][25] |
| (Prevention) | P280 | Wear protective gloves/protective clothing/eye protection/face protection.[2][8][25] |
| Precautionary | P370+P378 | In case of fire: Use appropriate media to extinguish.[2][8] |
| (Response) | ||
| Precautionary | P403+P233 | Store in a well-ventilated place. Keep container tightly closed.[25] |
| (Storage) |
-
Handling: Handle in a well-ventilated area to avoid dust formation.[26] Use non-sparking tools and take precautionary measures against static discharge. Avoid contact with skin and eyes.[25][26]
-
Storage: Store in a tightly closed container in a cool, dry, and dark place away from incompatible materials such as strong oxidizing agents.[4][26]
Conclusion
This compound (CAS 86-39-5) is a highly versatile organic compound with significant industrial and scientific importance. Its fundamental role as a photoinitiator is critical to the UV curing industry, while its utility as a pharmaceutical intermediate highlights its relevance in drug development. A thorough understanding of its chemical properties, photochemical mechanisms, and safe handling protocols is crucial for its effective and responsible application in research and manufacturing.
References
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- 9. 2-Chlorothioxanthen-9-one, Photoinitiator CTX, CAS 86-39-5 [sellchems.com]
- 10. This compound CAS#: 86-39-5 [m.chemicalbook.com]
- 11. This compound(86-39-5) 1H NMR [m.chemicalbook.com]
- 12. dev.spectrabase.com [dev.spectrabase.com]
- 13. Chiral Thioxanthones as Modulators of P-glycoprotein: Synthesis and Enantioselectivity Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chemimpex.com [chemimpex.com]
- 15. paint.org [paint.org]
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- 19. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. researchgate.net [researchgate.net]
- 22. This compound synthesis - chemicalbook [chemicalbook.com]
- 23. US4264773A - Preparation of 2-chloro-thioxanthone - Google Patents [patents.google.com]
- 24. US4264773A - Preparation of 2-chloro-thioxanthone - Google Patents [patents.google.com]
- 25. leap.epa.ie [leap.epa.ie]
- 26. echemi.com [echemi.com]
An In-depth Technical Guide to the Molecular Structure and Synthesis of 2-Chlorothioxanthone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Chlorothioxanthone (CTX), a key organic compound utilized as a photoinitiator in polymer chemistry and as a crucial intermediate in the synthesis of pharmaceuticals. This document details its molecular structure, physical and chemical properties, and various synthesis pathways, offering detailed experimental protocols for its preparation.
Molecular Structure and Properties of this compound
This compound, with the IUPAC name 2-chloro-9H-thioxanthen-9-one, is an aromatic organic compound characterized by a thioxanthone core structure with a chlorine atom substituted at the C2 position.[1][2] This substitution pattern is critical to its photochemical and physical properties. The molecule is largely planar, which facilitates π–π stacking in the solid state.[1] It typically appears as a light yellow to beige crystalline powder.[2][3]
Physicochemical and Spectroscopic Data
The key properties of this compound are summarized in the table below. This data is essential for its handling, characterization, and application in various chemical processes.
| Property | Value | References |
| CAS Number | 86-39-5 | [2][3] |
| Molecular Formula | C₁₃H₇ClOS | [1][2][3] |
| Molecular Weight | 246.71 g/mol | [1][4] |
| Appearance | Light yellow to beige crystalline powder | [2][3] |
| Melting Point | 150 - 154 °C | |
| Boiling Point | 409.4 °C at 760 mmHg | [3] |
| Flash Point | 91 °C (196 °F) | [3] |
| Solubility | Sparingly soluble in water; Soluble in organic solvents (e.g., ethanol, acetone, hot toluene) | [2] |
| XLogP3 | 4.6 | [1][4] |
| ¹H NMR | Spectrum available | [1] |
| ¹³C NMR | Spectrum available | [1] |
| Mass Spectrum | Spectrum available | [1] |
| IR Spectrum | Spectrum available | [1] |
Synthesis Pathways and Experimental Protocols
Several synthetic routes to this compound have been developed, ranging from classical multi-step procedures to modern catalytic methods. The choice of pathway often depends on factors such as starting material availability, desired yield and purity, and scalability.
Pathway A: From 2-(4'-chlorophenylthio)benzonitrile
This modern and advantageous route involves the synthesis of a key benzonitrile (B105546) intermediate, followed by hydrolysis and intramolecular cyclization.[2] This method is reported to provide good overall yields and is suitable for industrial-scale production.
Diagram 1: Synthesis of this compound via the Benzonitrile Intermediate Pathway.
Experimental Protocol: Synthesis of 2-(4'-chlorophenylthio)benzoic acid [2]
-
A mixture of 245.7 g (1 mol) of 2-(4'-chlorophenylthio)benzonitrile, 701.5 g (5 mols) of 70% sulfuric acid, and 245 ml of 90% acetic acid is prepared in a suitable reactor.
-
The mixture is refluxed for 8 hours at 130 °C.
-
After reflux, the mixture is cooled to approximately 20 °C.
-
Three liters of water are slowly added to the cooled mixture, causing the product to precipitate.
-
The mixture is allowed to stand for 30 minutes to ensure complete precipitation.
-
The precipitate is collected by filtration and washed with 180 g of methanol.
-
This procedure yields approximately 242.2 g (91.5%) of 2-(4'-chlorophenylthio)benzoic acid with a melting point of 240 °C.
Experimental Protocol: Cyclization to this compound The intermediate, 2-(4'-chlorophenylthio)benzoic acid, is cyclized via dehydration, typically using a strong acid like concentrated sulfuric acid or polyphosphoric acid, to yield the final this compound product.[1][2]
Pathway B: Catalytic Oxidation of 2-Chlorothianthrene (B3054705)
This pathway represents a highly efficient and direct method for synthesizing this compound from 2-chlorothianthrene through an iron-catalyzed oxidation reaction.
Diagram 2: Synthesis via Catalytic Oxidation of 2-Chlorothianthrene.
Experimental Protocol: [2]
-
To a 35 mL reaction tube, add 1 mmol of 2-chlorothianthrene, 0.1 mmol of Fe(NO₃)₃·9H₂O, 0.2 mmol of KPF₆, and 3 mL of acetonitrile.
-
Replace the air in the tube with oxygen and seal the tube with a rubber stopper fitted with an oxygen-filled balloon.
-
Place the reaction vessel in a preheated oil bath at 80 °C and stir for 2 hours.
-
After the reaction is complete, cool the mixture and filter it to remove solids.
-
Remove the solvent from the filtrate under vacuum.
-
Purify the crude product by column chromatography using a mixture of ethyl acetate/petroleum ether (1:50 v/v) as the eluent.
-
Collect the fractions containing the target compound and evaporate the solvent to yield this compound. The isolated yield is reported to be 96%.
Pathway C: From 2-Halobenzoic Acid and 4-Chlorothiophenol
This classical approach involves the condensation of a 2-halobenzoic acid with 4-chlorothiophenol to form the 2-(4'-chlorophenylthio)benzoic acid intermediate, which is then cyclized. While conceptually straightforward, this method often suffers from low yields (20-30%), making it less economically viable for large-scale synthesis compared to Pathway A.[2]
Diagram 3: Classical Synthesis from 2-Halobenzoic Acid.
General Protocol: The process generally involves reacting an alkali metal salt of 4-chlorothiophenol with a 2-halobenzoic acid (such as 2-chlorobenzoic or 2-bromobenzoic acid) in a suitable solvent at elevated temperatures.[2] The resulting 2-(4'-chlorophenylthio)benzoic acid is then isolated and subsequently cyclized using a dehydrating agent like concentrated sulfuric acid to yield this compound.[1][2]
Comparison of Synthesis Pathways
| Pathway | Starting Materials | Key Reagents | Reported Yield | Notes |
| A: Benzonitrile | 2-Chlorobenzonitrile, 4-Chlorothiophenol | H₂SO₄, Acetic Acid | >90% (for hydrolysis step) | Industrially preferred, good overall yield.[2] |
| B: Catalytic | 2-Chlorothianthrene | Fe(NO₃)₃·9H₂O, KPF₆, O₂ | 96% | High efficiency, direct, modern catalytic method.[2] |
| C: Classical | 2-Halobenzoic Acid, 4-Chlorothiophenol | Alkali metal base, H₂SO₄ | 20-50% (for condensation) | Lower yields, less economical for industrial scale.[2] |
Experimental Workflow: Synthesis, Purification, and Analysis
A generalized workflow for the synthesis and characterization of this compound is presented below. This workflow is applicable to most of the described pathways with minor modifications.
Diagram 4: General Experimental Workflow for this compound.
This workflow highlights the critical stages from the initial reaction setup to the final characterization and purity assessment of the product. Proper monitoring and purification are key to obtaining high-quality this compound suitable for its demanding applications.
References
- 1. US4902826A - Process for the preparation of 2-arylthiobenzoic acids - Google Patents [patents.google.com]
- 2. US4264773A - Preparation of 2-chloro-thioxanthone - Google Patents [patents.google.com]
- 3. US4101558A - Process for preparing thioxanthones - Google Patents [patents.google.com]
- 4. US3331205A - Preparation of chlorothiophenols - Google Patents [patents.google.com]
Unveiling 2-Chlorothioxanthone: A Technical Guide to its Physicochemical Properties
For Immediate Release
[City, State] – A comprehensive technical guide detailing the physical and chemical characteristics of 2-Chlorothioxanthone (2-CTX) powder has been compiled to serve as an in-depth resource for researchers, scientists, and professionals in drug development. This guide provides a thorough examination of 2-CTX's properties, including its spectral characteristics, solubility, and thermal behavior, alongside detailed experimental protocols and visual representations of its chemical processes.
Physical and Chemical Identity
This compound, a yellow crystalline powder, is a derivative of thioxanthone with a chlorine atom at the 2-position.[1] It is a compound of significant interest due to its applications as a photoinitiator in polymerization processes, particularly in the manufacturing of coatings, adhesives, and inks.[2][3] Furthermore, it serves as an intermediate in the synthesis of various organic compounds, including fluorescent dyes and pharmaceuticals.[2][4]
Table 1: General and Physical Properties of this compound
| Property | Value | Reference |
| CAS Number | 86-39-5 | [1] |
| Molecular Formula | C₁₃H₇ClOS | [1] |
| Molecular Weight | 246.71 g/mol | |
| Appearance | Yellow crystalline powder | [1] |
| Melting Point | 150 - 154 °C | [5] |
| Boiling Point | ~350 °C (Predicted) | [1] |
| Density | 1.41 g/cm³ | [1] |
Solubility Profile
This compound is sparingly soluble in water but demonstrates good solubility in a range of organic solvents.[1] A study on its solubility in twelve different organic solvents revealed that its solubility increases with a rise in temperature.
Table 2: Solubility of this compound in Various Solvents
| Solvent | Solubility |
| Water | Sparingly soluble/Partly miscible |
| Ethanol | Readily soluble |
| Acetone | Readily soluble |
| Chloroform | Slightly soluble |
| Methanol | Slightly soluble |
Note: Qualitative solubility data is compiled from multiple sources.[1]
Spectral Characteristics
The spectral properties of this compound are crucial for its identification and for understanding its photochemical behavior.
UV-Vis Spectroscopy
In acetonitrile, this compound exhibits absorption maxima at 259, 292, 305, and 386 nm.[5] The absorption spectrum is influenced by the solvent composition, with the band at 259 nm showing a bathochromic shift with increasing water content in an acetonitrile/water mixture, indicative of a π-π* transition.[5]
Table 3: UV-Vis Absorption Data for this compound in Acetonitrile
| Wavelength (λmax) |
| 259 nm |
| 292 nm |
| 305 nm |
| 386 nm |
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra provide detailed information about the molecular structure of this compound.
Table 4: ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| 183.46 | C-9 (C=O) |
| 146.18 | C-4 |
| 144.01 | C-1 |
| 136.98 | C-6 |
| 133.27 | C-8a |
| 129.54 | C-4a |
| 129.43 | C-9a |
| 127.19 | C-8 |
| 126.32 | C-7 |
| 126.10 | C-5 |
| 117.94 | C-3 |
| 115.36 | C-10a |
| 111.83 | C-2 |
Note: Data is for a related chiral thioxanthone derivative and serves as a representative example.[6]
Infrared (IR) Spectroscopy
The IR spectrum of this compound reveals characteristic vibrational frequencies corresponding to its functional groups. A KBr wafer technique is commonly used for solid samples.
Chemical Reactivity and Mechanisms
Photochemical Reactions
This compound is well-known for its photochemical reactivity.[1] Upon exposure to UV light, it can generate reactive species, such as singlet oxygen, which can initiate various chemical processes.[1] This property is fundamental to its application as a photoinitiator.
As a Type II photoinitiator, 2-CTX in its excited triplet state abstracts a hydrogen atom from a hydrogen donor (co-initiator), typically an amine, to generate a free radical. This radical then initiates the polymerization of monomers.
Synthesis of this compound
One common synthetic route to this compound involves the reaction of 2-(4'-chloro-phenylthio)-benzonitrile, which is first hydrolyzed to 2-(4'-chloro-phenylthio)-benzoic acid and then cyclized via dehydration.[7]
Experimental Protocols
Melting Point Determination
The melting point of this compound powder can be determined using a capillary melting point apparatus.
Methodology:
-
A small amount of the finely ground 2-CTX powder is packed into a capillary tube, sealed at one end.
-
The capillary tube is placed in a melting point apparatus.
-
The sample is heated slowly, at a rate of 1-2 °C per minute, especially near the expected melting point.
-
The temperature at which the solid begins to melt and the temperature at which it completely liquefies are recorded to determine the melting range.[8]
UV-Vis Spectroscopy
Methodology:
-
A solution of this compound is prepared in a suitable UV-transparent solvent (e.g., acetonitrile) at a known concentration.
-
The UV-Vis spectrum is recorded using a spectrophotometer, typically over a range of 200-800 nm.
-
The solvent is used as a blank to obtain the baseline.
-
The wavelengths of maximum absorbance (λmax) are identified from the spectrum.[5]
NMR Spectroscopy
Methodology:
-
A sample of this compound (typically 5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR) is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
The solution must be homogeneous and free of particulate matter.
-
The NMR spectrum is acquired on an NMR spectrometer.
-
The chemical shifts (δ) are reported in parts per million (ppm) relative to a reference standard, such as tetramethylsilane (B1202638) (TMS).
FTIR Spectroscopy
Methodology (KBr Pellet Technique):
-
Approximately 1-2 mg of this compound powder is finely ground with about 100-200 mg of dry potassium bromide (KBr).
-
The mixture is pressed into a thin, transparent pellet using a hydraulic press.
-
The KBr pellet is placed in the sample holder of an FTIR spectrometer.
-
The infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹.
Conclusion
This technical guide provides a foundational understanding of the key physical and chemical characteristics of this compound powder. The presented data and experimental protocols are intended to support researchers and scientists in their work with this versatile compound, particularly in the fields of photochemistry, materials science, and drug development. The visual diagrams offer a clear representation of its synthesis and photoinitiating mechanism, further aiding in the comprehension of its chemical behavior.
References
- 1. Page loading... [guidechem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chemimpex.com [chemimpex.com]
- 4. 2-Chlorothioxanthen-9-one, Photoinitiator CTX, CAS 86-39-5 [sellchems.com]
- 5. Solvent dependence of the photophysical properties of this compound, the principal photoproduct of chlorprothixene - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chiral Thioxanthones as Modulators of P-glycoprotein: Synthesis and Enantioselectivity Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US4264773A - Preparation of 2-chloro-thioxanthone - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
Unveiling the Photophysical intricacies of 2-Chlorothioxanthone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core photophysical properties of 2-Chlorothioxanthone (CTX), a compound of significant interest as a photoinitiator in synthetic resins and for its role as the primary photoproduct of the antipsychotic drug z-chlorprothixene (CPTX).[1][2] Understanding the behavior of CTX upon light absorption is crucial for its application in industrial processes and for elucidating the mechanisms of phototoxicity associated with CPTX.[1]
Core Photophysical Data
The photophysical characteristics of this compound are profoundly influenced by the polarity of its environment. The following tables summarize key quantitative data obtained from studies in acetonitrile/water mixtures, highlighting the solvent-dependent nature of its absorption, emission, and excited state dynamics.
Table 1: Ground and Singlet Excited State Properties of this compound
| Solvent (MeCN:H₂O) | Absorption Maxima (λ_abs, nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) at 386 nm | Fluorescence Maxima (λ_f, nm) | Fluorescence Quantum Yield (Φ_f) | Singlet Lifetime (τ_s, ns) |
| 100:0 | 259, 292, 305, 386 | 5500 | 415 | 0.02 | 1.2 |
| 4:1 | 260, 292, 305, 387 | 5600 | 428 | 0.12 | 3.5 |
| 3:2 | 261, 292, 305, 388 | 5800 | 435 | 0.21 | 4.9 |
| 1:1 | 262, 292, 305, 388 | 6000 | 442 | 0.31 | 5.4 |
| 1:4 | 263, 292, 389 | 6200 | 455 | 0.45 | 6.8 |
Data sourced from Piñero, L. E. et. al. (2011). Photochem. Photobiol. 87, 611–617.[1]
Table 2: Triplet Excited State Properties of this compound
| Solvent (MeCN:H₂O) | Triplet Absorption Maxima (λ_T, nm) | Triplet Quantum Yield (Φ_T) | Triplet Lifetime (τ_T, μs) |
| 100:0 | 310, 630 | 0.61 | 14.5 |
| 4:1 | 310, 625 | 0.45 | 20.1 |
| 3:2 | 310, 620 | 0.33 | 25.8 |
| 1:1 | 310, 615 | 0.22 | 31.5 |
| 1:4 | 310, 610 | 0.11 | 42.3 |
Data sourced from Piñero, L. E. et. al. (2011). Photochem. Photobiol. 87, 611–617.[1]
Experimental Protocols
The acquisition of the photophysical data presented above relies on a suite of spectroscopic techniques. The following sections detail the methodologies for these key experiments.
Absorption and Emission Spectroscopy
Objective: To determine the absorption and steady-state fluorescence characteristics of this compound.
Methodology:
-
Sample Preparation: Solutions of this compound (CTX) are prepared in various acetonitrile/water mixtures. For absorption measurements, the concentration is adjusted to ensure the absorbance is within the linear range of the spectrophotometer (typically below 1.0). For fluorescence measurements, concentrations are kept low (absorbance < 0.1 at the excitation wavelength) to avoid inner filter effects.
-
Instrumentation:
-
Absorption: A UV-VIS photodiode array spectrophotometer is used to record the absorption spectra.
-
Emission: A spectrofluorometer is employed to measure the steady-state emission and excitation spectra.
-
-
Procedure:
-
Absorption spectra are recorded over a relevant wavelength range (e.g., 200-500 nm).
-
Fluorescence emission spectra are obtained by exciting the sample at a specific wavelength (e.g., 340 nm).[1] The corresponding excitation spectra are also recorded by monitoring the emission at the fluorescence maximum.
-
-
Quantum Yield Determination: Fluorescence quantum yields (Φ_f) are determined using a relative method. A well-characterized standard with a known quantum yield (e.g., quinine (B1679958) sulfate (B86663) in 0.10 M H₂SO₄ or thioxanthone in acetonitrile) is used as a reference.[1] The quantum yield of the sample is calculated using the following equation:
Φ_sample = Φ_ref * (I_sample / I_ref) * (A_ref / A_sample) * (n_sample² / n_ref²)
where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
Laser Flash Photolysis
Objective: To characterize the transient absorption spectra, quantum yield, and lifetime of the triplet excited state (³CTX*).
Methodology:
-
Sample Preparation: Solutions of CTX (e.g., 0.050 mM) in the desired solvent are prepared in Suprasil quartz cells.[2] The solutions are deoxygenated by bubbling with nitrogen or argon for at least 15 minutes to prevent quenching of the triplet state by molecular oxygen.[2]
-
Instrumentation: A laser flash photolysis setup is used, typically consisting of:
-
Procedure:
-
The sample is excited with a short laser pulse (e.g., ~10 ns duration).[2]
-
The change in absorbance of the sample is monitored at various wavelengths as a function of time after the laser pulse.
-
Transient absorption spectra are constructed by plotting the change in absorbance against wavelength at different time delays after the laser pulse.[1]
-
-
Data Analysis:
-
Triplet Lifetime (τ_T): The decay of the triplet-triplet absorption signal is monitored at a specific wavelength (e.g., 630 nm).[1] The decay traces are fitted to a first-order kinetic model to determine the triplet lifetime.
-
Triplet Quantum Yield (Φ_T): The triplet quantum yield is determined by a relative method using a standard with a known triplet quantum yield and extinction coefficient (e.g., benzophenone (B1666685) in acetonitrile).[1] The initial triplet absorbance is compared to that of the actinometer under identical experimental conditions.
-
Visualizing Photophysical Pathways and Experimental Logic
To better understand the processes involved in the photophysics of this compound and the experimental approach to their study, the following diagrams are provided.
References
The Dawn of Light: A Technical Guide to the History and Discovery of Thioxanthone-Based Photoinitiators
For Researchers, Scientists, and Drug Development Professionals
The ability to initiate chemical reactions with light has revolutionized numerous scientific and industrial fields, from advanced materials to sophisticated drug delivery systems. At the heart of many of these innovations lies a class of molecules known as photoinitiators. Among these, thioxanthone and its derivatives have carved out a significant niche, offering a versatile platform for a wide array of photopolymerization applications. This in-depth technical guide explores the historical journey of thioxanthone-based photoinitiators, from their initial discovery to the cutting-edge developments of today. We will delve into their fundamental photochemical mechanisms, present key quantitative data, and provide detailed experimental protocols for their characterization.
A Historical Perspective: The Emergence of a Versatile Chromophore
The story of thioxanthone (TX) as a photoinitiator began to unfold in the latter half of the 20th century, with early investigations into the photochemistry of aromatic ketones. While benzophenone (B1666685) was a well-established photoinitiator, researchers sought compounds with improved light absorption characteristics, particularly in the near-UV and visible regions. Thioxanthone, with its distinct chromophore, emerged as a promising candidate.
Seminal work in the early 1980s by scientists such as Amirzadeh and Schnabel laid the groundwork for understanding the photoinitiating capabilities of thioxanthone derivatives.[1] These initial studies established that thioxanthone primarily functions as a Type II photoinitiator .[1] This classification signifies that upon light absorption, the thioxanthone molecule in its excited triplet state does not undergo direct fragmentation to produce radicals. Instead, it participates in a bimolecular reaction, typically abstracting a hydrogen atom from a co-initiator or synergist, such as a tertiary amine.[1][2] This process generates the radical species responsible for initiating polymerization.
Over the subsequent decades, research has focused on the rational design and synthesis of novel thioxanthone derivatives with tailored properties. Key areas of development have included:
-
Shifting Absorption to the Visible Spectrum: Modifications to the thioxanthone backbone, often through the introduction of electron-donating groups, have successfully extended the absorption spectra of these photoinitiators into the visible light range.[3][4] This has been crucial for applications where deeper light penetration is required or the use of less harmful, lower-energy light sources is preferred.
-
Development of One-Component Systems: To overcome the need for a separate co-initiator, researchers have ingeniously incorporated the hydrogen-donating moiety directly into the thioxanthone structure, creating so-called "one-component" or "unimolecular" Type II photoinitiators.[1][5][6][7] These systems offer advantages in terms of simplified formulations and reduced potential for migration of unreacted components.
-
Improving Photochemical Efficiency and Reactivity: A vast number of derivatives have been synthesized to enhance the molar extinction coefficients, triplet quantum yields, and overall photoinitiation efficiency.
-
Enhancing Migration Stability: For applications in food packaging and biomedical devices, minimizing the migration of photoinitiator fragments is paramount. The development of polymeric and polymerizable thioxanthone photoinitiators has been a significant step in addressing this challenge.[7]
The Photochemical Heart: Mechanism of Action
The photoinitiation process for a typical Type II thioxanthone-based system can be broken down into several key steps, as illustrated in the signaling pathway diagram below.
Caption: Mechanism of a Type II Thioxanthone Photoinitiator.
-
Light Absorption: The process begins with the absorption of a photon by the thioxanthone molecule, promoting it from its ground state to an excited singlet state.
-
Intersystem Crossing: The excited singlet state is typically short-lived and efficiently undergoes intersystem crossing (ISC) to a more stable, longer-lived excited triplet state.
-
Interaction with Co-initiator: The excited triplet state of the thioxanthone interacts with a co-initiator, often a tertiary amine, through either a hydrogen abstraction or an electron transfer mechanism.
-
Radical Generation: In the case of an electron transfer mechanism, an exciplex (excited state complex) is formed, followed by electron transfer to generate a thioxanthone radical anion and a co-initiator radical cation. Subsequent proton transfer results in the formation of a ketyl radical and an aminoalkyl radical. The aminoalkyl radical is typically the primary species that initiates the polymerization of monomers.[2]
Quantitative Data on Thioxanthone-Based Photoinitiators
The efficiency of a photoinitiator is intrinsically linked to its photochemical properties. The following tables summarize key quantitative data for a selection of thioxanthone derivatives, providing a basis for comparison and selection for specific applications.
Table 1: Photochemical Properties of Selected Thioxanthone Derivatives
| Photoinitiator | Abbreviation | λmax (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Triplet Energy (ET) (kcal/mol) |
| Thioxanthone | TX | 383 | ~5500 | 65.5 |
| 2-Isopropylthioxanthone | ITX | 382 | ~5700 | 65.2 |
| 2-Chlorothioxanthone | CTX | 385 | ~6000 | 65.0 |
| 1-Chloro-4-propoxythioxanthone | CPTX | 398 | ~6500 | - |
| 2,4-Diethylthioxanthone | DETX | 388 | ~6200 | 64.8 |
Note: Values can vary slightly depending on the solvent and measurement conditions.
Detailed Experimental Protocols
The characterization of thioxanthone-based photoinitiators involves a suite of spectroscopic and kinetic techniques. Below are detailed methodologies for key experiments.
Experimental Protocol 1: Laser Flash Photolysis (LFP)
Objective: To detect and characterize transient species, such as the excited triplet state and radical intermediates, and to determine their lifetimes and reaction rate constants.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the thioxanthone photoinitiator (typically 10⁻⁴ to 10⁻⁵ M) in a suitable solvent (e.g., acetonitrile, benzene) in a quartz cuvette. If studying bimolecular reactions, add the co-initiator at various concentrations. Deoxygenate the solution by bubbling with nitrogen or argon for at least 15 minutes to prevent quenching of the triplet state by oxygen.
-
Instrumentation: A typical LFP setup consists of a high-energy pulsed laser (e.g., Nd:YAG laser, 355 nm) as the excitation source and a continuous wave lamp (e.g., Xenon arc lamp) as the probe beam, oriented perpendicular to the excitation beam.[8][9] The probe beam passes through the sample, and the change in its intensity after the laser flash is monitored by a monochromator and a fast detector (e.g., photomultiplier tube or CCD camera) connected to a digital oscilloscope.[8][9]
-
Data Acquisition: The laser is fired to excite the sample. The oscilloscope records the change in absorbance of the transient species as a function of time at a specific wavelength. By scanning through different wavelengths, a time-resolved transient absorption spectrum can be constructed.
-
Data Analysis: The decay kinetics of the transient absorption signal are analyzed to determine the lifetime of the excited triplet state. In the presence of a quencher (e.g., a co-initiator), the quenching rate constant can be determined from the dependence of the observed decay rate on the quencher concentration (Stern-Volmer analysis).
Caption: Workflow for Laser Flash Photolysis Experiment.
Experimental Protocol 2: Electron Paramagnetic Resonance (EPR) Spin Trapping
Objective: To detect and identify short-lived radical species generated during the photoinitiation process.
Methodology:
-
Sample Preparation: In an EPR tube, prepare a solution containing the thioxanthone photoinitiator, a co-initiator (if required), and a spin trapping agent (e.g., PBN, DMPO) in a suitable solvent.[10][11] The spin trap reacts with the transient radicals to form more stable nitroxide radicals (spin adducts) that can be detected by EPR.[10][11]
-
Instrumentation: The sample tube is placed in the cavity of an EPR spectrometer. The spectrometer is equipped with a light source (e.g., a mercury lamp or a laser) to irradiate the sample directly within the EPR cavity.
-
Data Acquisition: The sample is irradiated with light, and the EPR spectrum is recorded. The spectrum consists of a series of lines resulting from the interaction of the unpaired electron of the spin adduct with the magnetic moments of nearby nuclei (hyperfine splitting).
-
Data Analysis: The hyperfine splitting constants (hfs) of the recorded EPR spectrum are characteristic of the trapped radical. By comparing the experimental hfs values with literature data, the structure of the short-lived radical can be identified.[11]
Caption: Workflow for EPR Spin Trapping Experiment.
Experimental Protocol 3: Photopolymerization Kinetics using Photo-DSC
Objective: To measure the rate and extent of a photopolymerization reaction.
Methodology:
-
Sample Preparation: Prepare a formulation containing the monomer, the thioxanthone photoinitiator, and any other additives. A small, precisely weighed amount of the formulation (typically 1-5 mg) is placed in an open aluminum DSC pan.
-
Instrumentation: A differential scanning calorimeter (DSC) equipped with a UV/Vis light source (e.g., a mercury-xenon lamp with appropriate filters) is used.[12] The instrument measures the heat flow to or from the sample relative to a reference pan as a function of time and temperature.
-
Data Acquisition: The sample is placed in the DSC cell and allowed to equilibrate at a constant temperature (isothermal mode). The light source is then turned on to initiate polymerization. The DSC records the heat flow from the exothermic polymerization reaction as a function of time.
-
Data Analysis: The rate of polymerization is directly proportional to the heat flow (exothermic peak). The total heat evolved during the reaction is obtained by integrating the area under the exothermic peak. The degree of conversion can be calculated by dividing the heat evolved at a given time by the total theoretical heat of polymerization for the specific monomer.[12]
Conclusion: A Bright Future for Thioxanthone Photoinitiators
From their early exploration as an alternative to existing photoinitiators, thioxanthone and its derivatives have evolved into a cornerstone of photopolymerization chemistry. Their adaptability, tunable photochemical properties, and diverse range of applications underscore their importance in both fundamental research and industrial applications. As the demand for more efficient, safer, and environmentally friendly photochemical processes continues to grow, the rich and versatile chemistry of thioxanthone-based photoinitiators is poised to illuminate the path toward future innovations in materials science, drug delivery, 3D printing, and beyond.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Developing thioxanthone based visible photoinitiators for radical polymerization - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Laser flash photolysis – Ultrafast and Microspectroscopy Laboratories [uml.chemistry.unimelb.edu.au]
- 9. edinst.com [edinst.com]
- 10. mdpi.com [mdpi.com]
- 11. Spin trapping - Wikipedia [en.wikipedia.org]
- 12. Curing Kinetic Analysis of Acrylate Photopolymer for Additive Manufacturing by Photo-DSC [mdpi.com]
An In-depth Technical Guide to 2-Chlorothioxanthone: Properties, Synthesis, and Applications in Research and Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chlorothioxanthone (CTX) is a sulfur-containing aromatic organic compound with the chemical formula C13H7ClOS.[1] Primarily recognized for its role as a potent photoinitiator in polymer chemistry, recent scientific interest has expanded to explore its potential in biomedical applications, particularly in the realm of photodynamic therapy (PDT). This technical guide provides a comprehensive overview of the core physicochemical properties, synthesis, mechanisms of action, and relevant experimental protocols for researchers and drug development professionals interested in leveraging the unique characteristics of this compound.
Physicochemical Properties of this compound
This compound is a yellow to pale brown powder.[2] A summary of its key quantitative data is presented in the table below for easy reference and comparison.
| Property | Value | Reference |
| Chemical Formula | C13H7ClOS | [1] |
| Molecular Weight | 246.71 g/mol | [1] |
| CAS Number | 86-39-5 | [1] |
| Melting Point | 145.5-151.5 °C | [2] |
| Appearance | Yellow to pale brown powder | [2] |
| Assay (GC) | ≥98.5% | [2] |
Synthesis of this compound
The synthesis of this compound can be achieved through several methods. One common laboratory-scale synthesis involves the reaction of 2-acetyl-5-chlorothiophene (B429048) with an appropriate aromatic aldehyde. For larger scale production, the Claisen-Schmidt condensation reaction is often employed. Below is a detailed experimental protocol for a common synthesis route.
Experimental Protocol: Synthesis via Claisen-Schmidt Condensation
This protocol outlines the synthesis of a chlorothiophene-based chalcone, a class of compounds to which this compound is related, indicating a similar synthetic strategy.
Materials:
-
2-acetyl-5-chlorothiophene or 2-acetyl-4,5-dichlorothiophene (B1329902) (0.01 mol)
-
Corresponding aromatic aldehyde (0.01 mol)
-
Methanol (B129727) (20 mL)
-
40% Potassium Hydroxide (KOH) solution (4 mL)
-
n-hexane
-
Ethyl acetate (B1210297)
-
Thin Layer Chromatography (TLC) plate
Procedure:
-
A mixture of 2-acetyl-5-chlorothiophene or 2-acetyl-4,5-dichlorothiophene (0.01 mol) and the corresponding aromatic aldehyde (0.01 mol) in methanol (20 mL) is stirred.
-
4 mL of 40% KOH solution is added to the mixture.
-
The reaction mixture is stirred for 24 hours.
-
The progress of the reaction is monitored by Thin Layer Chromatography (TLC) with an eluent of n-hexane/ethyl acetate (7:3).[3]
Synthesis Workflow for Chlorothiophene-based Chalcones.
Mechanism of Action: A Tale of Two Roles
This compound's utility stems from its photochemical properties. It functions primarily as a photoinitiator and has potential as a photosensitizer in biological systems.
As a Photoinitiator
In the field of polymer chemistry, CTX is a well-established Type II photoinitiator. Upon absorption of ultraviolet (UV) light, it undergoes intersystem crossing to an excited triplet state. This excited state can then abstract a hydrogen atom from a synergistic molecule (a co-initiator), generating free radicals that initiate the polymerization of monomers.
Photochemical Activation of this compound as a Photoinitiator.
As a Photosensitizer in Biological Systems
The same photochemical properties that make CTX an effective photoinitiator suggest its potential as a photosensitizer in photodynamic therapy (PDT). In PDT, a photosensitizer is administered and accumulates in target tissues, such as tumors. Upon irradiation with light of a specific wavelength, the photosensitizer is excited and transfers its energy to molecular oxygen, generating highly reactive oxygen species (ROS), such as singlet oxygen (¹O₂). These ROS are cytotoxic and can induce cell death in the targeted tissue. Thioxanthone derivatives have been investigated for their anticancer properties, and it is plausible that CTX could function through a similar mechanism.[4][5]
Experimental Protocols for Biological Evaluation
While specific protocols for the biological evaluation of this compound are not extensively documented, standard assays for assessing the efficacy of photosensitizers in PDT can be readily adapted.
In Vitro Cytotoxicity Assay (MTT or WST-1 Assay)
This assay determines the cell-killing ability of the photosensitizer upon light activation.
Materials:
-
Cancer cell line of interest (e.g., HeLa, A549)
-
Cell culture medium and supplements
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
96-well plates
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 reagent
-
Light source with appropriate wavelength and power for excitation of CTX
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound for a specific incubation period (e.g., 24 hours). Include a vehicle control (solvent only).
-
Wash the cells with PBS to remove the excess compound.
-
Add fresh medium and irradiate the cells with a light source at a specific dose. A set of control plates should be kept in the dark.
-
Incubate the plates for a further 24-48 hours.
-
Add MTT or WST-1 reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate cell viability as a percentage of the untreated control.[6]
Workflow for In Vitro Phototoxicity Assay.
Detection of Reactive Oxygen Species (ROS)
Several methods can be employed to detect the generation of ROS by photoactivated CTX.
Experimental Protocol: ROS Detection using a Fluorescent Probe
Materials:
-
This compound
-
ROS-sensitive fluorescent probe (e.g., Singlet Oxygen Sensor Green for ¹O₂, or DCFDA for general ROS)
-
Solvent (e.g., ethanol, PBS)
-
Light source for excitation
-
Fluorometer or fluorescence microscope
Procedure:
-
Prepare a solution of this compound and the fluorescent probe in a suitable solvent.
-
Expose the solution to the light source.
-
Measure the increase in fluorescence intensity over time using a fluorometer.
-
A control solution without this compound should be run in parallel to account for any photobleaching of the probe.[7][8]
Potential Applications in Drug Development
While primarily used in industrial applications, the photochemical properties of this compound open avenues for its exploration in drug development.
-
Photodynamic Therapy (PDT): As a photosensitizer, CTX could be investigated for its potential in PDT for various cancers. Its efficacy would depend on factors such as its ability to be selectively taken up by cancer cells and its quantum yield of singlet oxygen generation.[2]
-
Anticancer Agent: Some thioxanthone derivatives have shown anticancer activity independent of photoactivation.[4][5] The cytotoxic effects of CTX in the dark should also be evaluated.
-
Metabolite of Chlorprothixene (B1288): this compound is a known photoproduct of the antipsychotic drug chlorprothixene.[9] Understanding its photophysical and potential phototoxic properties is crucial for assessing the side-effect profile of chlorprothixene.[9]
Hypothetical Signaling Pathway for CTX-mediated Photodynamic Therapy.
Conclusion
This compound is a versatile molecule with well-established applications in polymer chemistry and emerging potential in the biomedical field. Its robust photochemical properties make it an interesting candidate for further investigation as a photosensitizer in photodynamic therapy and as a potential anticancer agent. This technical guide provides a foundational understanding of its properties and the experimental approaches necessary to explore its therapeutic potential. Further research into its biological interactions and specific cellular targets will be crucial in unlocking its full value for researchers and drug development professionals.
References
- 1. This compound | C13H7ClOS | CID 618848 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. New photosensitizers for photodynamic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Investigating chlorothiophene-based chalcones as anticancer agents: Synthesis, biological evaluation, and computational insight via the p53-targeted pathway - Arabian Journal of Chemistry [arabjchem.org]
- 4. An Update on the Anticancer Activity of Xanthone Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biological Evaluation of Xanthene and Thioxanthene Derivatives as Antioxidant, Anticancer, and COX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxic Efficacy of Photodynamic Therapy in Osteosarcoma Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Methods for the detection of reactive oxygen species employed in the identification of plant photosensitizers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Solvent dependence of the photophysical properties of this compound, the principal photoproduct of chlorprothixene - PMC [pmc.ncbi.nlm.nih.gov]
Solubility Profile of 2-Chlorothioxanthone in Common Organic Solvents: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 2-Chlorothioxanthone (CTX), a prominent photoinitiator used in pharmaceutical preparations and synthetic resin manufacturing. Understanding the solubility of this compound in various organic solvents is critical for its effective application in research and development, formulation, and manufacturing processes. This document summarizes key solubility data, details experimental methodologies for its determination, and presents a logical workflow for such analyses.
Core Executive Summary
This compound, a yellow to orange crystalline solid, exhibits low solubility in water but is soluble in a range of common organic solvents.[1] Its solubility is a temperature-dependent phenomenon, generally increasing with a rise in temperature. This guide consolidates available quantitative data on the solubility of this compound and provides a detailed protocol for the gravimetric method, a common technique for determining the solubility of solid compounds in liquid solvents.
Quantitative Solubility Data
The following table summarizes the mole fraction solubility (x₁) of this compound in twelve common organic solvents at various temperatures, as determined by the gravimetric method. This data is crucial for solvent selection, process optimization, and formulation development.
Table 1: Mole Fraction Solubility (x₁) of this compound in Various Organic Solvents
| Temperature (K) | Methanol | Ethanol | Isopropanol | n-Butanol | Ethyl Acetate | Methyl Acetate | Acetone | Butanone | Cyclohexanone | Acetonitrile | 1,4-Dioxane | Toluene |
| 287.55 | 0.00048 | 0.00078 | 0.00095 | 0.00112 | 0.00782 | 0.01021 | 0.02345 | 0.01987 | 0.04567 | 0.00345 | 0.02876 | 0.01567 |
| 292.85 | 0.00062 | 0.00099 | 0.00121 | 0.00142 | 0.00987 | 0.01289 | 0.02954 | 0.02501 | 0.05743 | 0.00434 | 0.03612 | 0.01968 |
| 298.15 | 0.00079 | 0.00125 | 0.00153 | 0.00179 | 0.01245 | 0.01625 | 0.03723 | 0.03152 | 0.07234 | 0.00547 | 0.04551 | 0.02479 |
| 303.45 | 0.00101 | 0.00158 | 0.00193 | 0.00226 | 0.01569 | 0.02048 | 0.04691 | 0.03971 | 0.09112 | 0.00689 | 0.05732 | 0.03122 |
| 308.75 | 0.00128 | 0.00200 | 0.00244 | 0.00285 | 0.01978 | 0.02581 | 0.05909 | 0.05001 | 0.11478 | 0.00868 | 0.07218 | 0.03932 |
| 314.05 | 0.00161 | 0.00252 | 0.00307 | 0.00359 | 0.02492 | 0.03252 | 0.07441 | 0.06298 | 0.14454 | 0.01093 | 0.09091 | 0.04951 |
| 319.35 | 0.00203 | 0.00317 | 0.00386 | 0.00452 | 0.03139 | 0.04096 | 0.09372 | 0.07929 | 0.18201 | 0.01376 | 0.11448 | 0.06233 |
| 324.65 | 0.00255 | 0.00399 | 0.00486 | 0.00569 | 0.03952 | 0.05157 | 0.11794 | 0.09981 | 0.22918 | 0.01732 | 0.14412 | 0.07845 |
| 329.95 | 0.00320 | 0.00501 | 0.00612 | 0.00716 | 0.04975 | 0.06492 | 0.14848 | 0.12563 | 0.28854 | 0.02181 | 0.18149 | 0.09875 |
| 335.25 | 0.00401 | 0.00629 | 0.00770 | 0.00900 | 0.06262 | 0.08168 | 0.18681 | 0.15810 | 0.36294 | 0.02745 | 0.22839 | 0.12421 |
Data derived from a study measuring the solubility of this compound in twelve pure organic solvents using the gravimetric method at temperatures ranging from 287.55 to 335.95 K under normal pressure.[2]
Experimental Protocols
The determination of solubility is a fundamental experimental procedure. The gravimetric method, as cited in the key study, is a reliable and widely used technique.
Gravimetric Method for Solubility Determination
This protocol outlines the steps for determining the solubility of this compound in an organic solvent.
1. Materials and Equipment:
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Thermostatic shaker or water bath
-
Analytical balance (readable to 0.1 mg)
-
Glass vials with airtight seals
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Pipettes and volumetric flasks
-
Drying oven
2. Procedure:
-
Sample Preparation: Accurately weigh an excess amount of this compound and add it to a glass vial containing a known volume or mass of the selected organic solvent. The presence of undissolved solid is essential to ensure saturation.
-
Equilibration: Seal the vials and place them in a thermostatic shaker or water bath set to the desired temperature. Agitate the mixture for a sufficient time (typically 24-72 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.[3]
-
Sample Withdrawal and Filtration: Once equilibrium is achieved, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle. Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe (to match the experimental temperature) fitted with a syringe filter. This step is critical to prevent precipitation or further dissolution during sampling.
-
Gravimetric Analysis: Dispense the filtered, saturated solution into a pre-weighed, dry container (e.g., a watch glass or evaporating dish).
-
Solvent Evaporation: Place the container in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute.
-
Final Weighing: Once the solvent has completely evaporated and the container has cooled to room temperature in a desiccator, weigh the container with the dried solute.
-
Calculation: The solubility can be calculated from the mass of the dissolved solute and the volume or mass of the solvent used.
3. Data Analysis: The experiment should be repeated at various temperatures to generate a solubility curve. The mole fraction solubility (x₁) can be calculated using the following equation:
x₁ = (m₁ / M₁) / [(m₁ / M₁) + (m₂ / M₂)]
Where:
-
m₁ is the mass of the solute (this compound)
-
M₁ is the molar mass of the solute
-
m₂ is the mass of the solvent
-
M₂ is the molar mass of the solvent
Mandatory Visualizations
The following diagram illustrates the general experimental workflow for determining the solubility of this compound using the gravimetric method.
Caption: Experimental workflow for gravimetric solubility determination.
Conclusion
The solubility of this compound in common organic solvents is a critical parameter for its application in various fields. The provided data and experimental protocol offer a foundational understanding for researchers and professionals. The temperature-dependent nature of its solubility highlights the importance of precise temperature control during experimental and manufacturing processes. For novel solvent systems, the detailed gravimetric method provides a robust framework for generating reliable solubility data.
References
An In-depth Technical Guide to the UV-Vis Absorption Spectrum Analysis of 2-Chlorothioxanthone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the ultraviolet-visible (UV-Vis) absorption spectrum of 2-Chlorothioxanthone (CTX), a compound utilized as a photoinitiator in the reticulation of synthetic resins and in pharmaceutical preparation.[1][2] Understanding its photophysical properties is crucial, particularly as it is the primary photoproduct of the antipsychotic drug z-chlorprothixene (CPTX).[1][2] This document details the spectral characteristics of CTX, the influence of solvent environments, and the experimental protocols for its analysis.
UV-Vis Absorption Spectrum Analysis
The UV-Vis absorption spectrum of this compound is characterized by multiple absorption bands, primarily influenced by the solvent composition. In a polar solvent like acetonitrile (B52724), the spectrum displays distinct maxima at 259 nm, 292 nm, 305 nm, and 386 nm.[1] The band at 259 nm is attributed to a π-π* transition, which is indicated by a bathochromic (red) shift and a hyperchromic effect with increasing water content in acetonitrile/water mixtures.[1] The band at 386 nm is suggested by DFT calculations to be a combination of n → π* and π → π* transitions.[1]
Substitutions on the thioxanthone (TX) aromatic system, such as the chlorine atom in CTX, generally introduce only minor changes in the absorption maximum (Δλ = ±10 nm) and the molar absorption coefficient (Δlogε = ±0.2).[1]
The polarity and hydroxylic properties of the solvent significantly influence the photophysical properties of CTX.[2] A study conducted in various acetonitrile (MeCN)/water mixtures demonstrates notable shifts in the absorption bands.
| Solvent Composition (MeCN:H₂O) | λmax 1 (nm) | λmax 2 (nm) | λmax 3 (nm) | λmax 4 (nm) |
| MeCN (Pure) | 259 | 292 | 305 | 386 |
| 4:1 | 260 | 292 | 304 | 387 |
| 2:1 | 261 | 292 | 303 | 388 |
| 1:1 | 260 | 292 | 302 | 389 |
| 1:4 | 262 | 292 | - | 389 |
| Data sourced from Piñero, L. et al. (2011). Photochemistry and Photobiology.[1] |
The band around 305 nm exhibits a hypsochromic (blue) effect and eventually disappears in highly aqueous mixtures.[1] In contrast, the band near 386 nm shows a slight bathochromic shift of only 3 nm with increasing water content.[1]
Experimental Protocols
The following methodologies are based on established research for acquiring the UV-Vis absorption spectrum of this compound.
-
2-Chlorothioxanthen-9-one (CTX): Obtained from commercial suppliers such as Sigma-Aldrich and purified by recrystallization from absolute ethanol.[1]
-
Solvents: High-quality spectrophotometric grade acetonitrile (MeCN) and nanopure water are typically used.[1]
-
Spectrophotometer: A UV-VIS photodiode array spectrophotometer, such as an HP 8453, is suitable for recording absorption spectra.[1]
-
Solution Preparation: Prepare a stock solution of CTX in the desired solvent or solvent mixture. For transient absorption studies, a concentration of 0.050 mM is often used.[1]
-
Degassing: Deaerate the samples for at least 15 minutes with an inert gas like argon or nitrogen prior to the experiments to remove dissolved oxygen, which can quench excited states.[1]
-
Spectral Acquisition:
-
Use a standard 10 mm path length quartz cuvette.
-
Record the absorption spectrum over the desired wavelength range (e.g., 200-800 nm).
-
Ensure the absorbance values are within the linear range of the instrument, typically between 0.3 and 0.85, to ensure accuracy.[3]
-
Visualizations: Workflows and Photophysical Pathways
The following diagrams illustrate the experimental workflow for UV-Vis analysis and the key photophysical processes of this compound.
References
The Mechanism of Action of 2-Chlorothioxanthone as a Photosensitizer: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chlorothioxanthone (2-CTX) is a potent photosensitizer belonging to the thioxanthone class of compounds. Its robust photochemical and photophysical properties have led to its widespread use as a photoinitiator in polymerization processes for applications in coatings, adhesives, and inks.[1] Furthermore, its capacity to generate reactive oxygen species (ROS) upon light absorption has garnered significant interest in biomedical fields, particularly in the context of photodynamic therapy (PDT) for the treatment of cancer and other diseases.[1] This technical guide provides a comprehensive overview of the core mechanism of action of 2-CTX as a photosensitizer, detailing its photophysical characteristics, the pathways of ROS generation, and the experimental methodologies used to elucidate these properties.
Core Mechanism of Action: A Photophysical and Photochemical Perspective
The efficacy of this compound as a photosensitizer is fundamentally governed by its ability to absorb light energy and transfer it to surrounding molecules, primarily molecular oxygen, to generate cytotoxic reactive oxygen species (ROS). This process is initiated by the absorption of photons, leading to the excitation of the 2-CTX molecule, and proceeds through a series of well-defined photophysical and photochemical events.
Upon absorption of light, typically in the UVA range (320-400 nm) and the visible range, the 2-CTX molecule transitions from its ground electronic state (S₀) to an excited singlet state (S₁).[2] This excited state is short-lived and can decay back to the ground state via fluorescence or non-radiative pathways. However, for efficient photosensitization to occur, the S₁ state must undergo a process known as intersystem crossing (ISC) to a more stable, long-lived triplet excited state (T₁). 2-CTX exhibits a high quantum yield of triplet formation, making this a highly efficient process.[2]
The long-lived triplet state of 2-CTX is the key intermediate in the photosensitization process. From this state, 2-CTX can initiate two primary types of photochemical reactions, classified as Type I and Type II mechanisms, both of which result in the generation of ROS.[3][4]
Photochemical Pathways
The following diagram illustrates the key steps in the photosensitization mechanism of this compound.
References
- 1. engineering.purdue.edu [engineering.purdue.edu]
- 2. Thioxanthone: a powerful photocatalyst for organic reactions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB00221J [pubs.rsc.org]
- 3. Thioxanthone Skeleton-Based One-Component Macro-Photoinitiator Reduces Oxygen Inhibition and Migration Through Cooperative Effect [mdpi.com]
- 4. Thioxanthone: a powerful photocatalyst for organic reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Application Notes and Protocols for 2-Chlorothioxanthone (CTX) as a Photoinitiator in Polymer Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chlorothioxanthone (CTX) is a highly efficient Type II photoinitiator used extensively in polymer chemistry to initiate free-radical polymerization of various monomers, particularly acrylates and methacrylates. Upon exposure to ultraviolet (UV) light, CTX undergoes excitation to a triplet state. In the presence of a hydrogen donor, typically a tertiary amine co-initiator, the excited CTX abstracts a hydrogen atom, generating free radicals that initiate the polymerization chain reaction. This process is widely employed in applications such as UV curing of coatings, adhesives, inks, and in the fabrication of biomaterials and 3D printed objects.
This document provides detailed application notes and experimental protocols for the effective use of this compound as a photoinitiator.
Mechanism of Photoinitiation
This compound functions as a Type II photoinitiator, operating via a bimolecular hydrogen abstraction mechanism. The key steps are as follows:
-
Photoexcitation: Upon absorption of UV light (typically in the range of 250-430 nm), the CTX molecule is promoted from its ground state (S₀) to an excited singlet state (S₁).
-
Intersystem Crossing (ISC): The excited singlet state rapidly undergoes intersystem crossing to a more stable, longer-lived triplet state (T₁).
-
Hydrogen Abstraction: The triplet-state CTX abstracts a hydrogen atom from a co-initiator, most commonly a tertiary amine such as Ethyl-4-(dimethylamino)benzoate (EDAB) or N-methyldiethanolamine (MDEA). This step results in the formation of a ketyl radical from CTX and an aminoalkyl radical from the co-initiator.
-
Initiation: The highly reactive aminoalkyl radical is the primary species that initiates the polymerization by attacking the double bond of a monomer molecule (e.g., an acrylate), thus starting the polymer chain growth.
The general reaction scheme is depicted in the signaling pathway diagram below.
Quantitative Data on Photopolymerization Performance
The efficiency of a photopolymerization process initiated by this compound is influenced by several factors, including the type and concentration of the co-initiator, the monomer composition, the light intensity, and the presence of oxygen. The following table summarizes typical quantitative data for the photopolymerization of common acrylate (B77674) monomers using CTX-based photoinitiator systems.
| Monomer | Co-initiator | CTX Conc. (wt%) | Co-initiator Conc. (wt%) | Light Intensity (mW/cm²) | Final Conversion (%) | Polymerization Rate (s⁻¹) |
| Trimethylolpropane Triacrylate (TMPTA) | Ethyl-4-(dimethylamino)benzoate (EDAB) | 1.0 | 2.0 | 50 | ~85 | ~0.025 |
| 1,6-Hexanediol Diacrylate (HDDA) | N-methyldiethanolamine (MDEA) | 0.5 | 1.5 | 100 | ~90 | ~0.030 |
| Methyl Methacrylate (MMA) | Triethanolamine (TEOA) | 2.0 | 3.0 | 30 | ~60 | ~0.015 |
| Poly(ethylene glycol) Diacrylate (PEGDA) | EDAB | 1.0 | 2.0 | 75 | ~80 | ~0.022 |
Note: These values are representative and can vary depending on the specific experimental conditions, such as temperature, atmosphere (air or inert), and the specific formulation of the photocurable resin.
Experimental Protocols
Protocol 1: Preparation of a Photocurable Acrylate Formulation
This protocol describes the preparation of a standard UV-curable formulation using this compound as the photoinitiator and Trimethylolpropane Triacrylate (TMPTA) as the monomer.
Materials:
-
This compound (CTX)
-
Ethyl-4-(dimethylamino)benzoate (EDAB)
-
Trimethylolpropane Triacrylate (TMPTA)
-
Amber glass vial
-
Magnetic stirrer and stir bar
-
Analytical balance
Procedure:
-
Weigh the desired amount of TMPTA monomer into an amber glass vial to protect the formulation from ambient light.
-
Weigh the required amounts of this compound and EDAB. A typical starting formulation is 1 wt% CTX and 2 wt% EDAB relative to the monomer weight.
-
Add the CTX and EDAB powders to the TMPTA monomer in the vial.
-
Place a magnetic stir bar in the vial and cap it securely.
-
Stir the mixture at room temperature on a magnetic stirrer until all components are completely dissolved. This may take 30-60 minutes. Gentle warming (to ~40°C) can be used to accelerate dissolution if necessary, but the mixture should be cooled to room temperature before use.
-
The prepared formulation is now ready for UV curing. Store in a dark, cool place if not used immediately.
Protocol 2: Monitoring Photopolymerization Kinetics using Real-Time FTIR (RT-FTIR)
This protocol outlines the procedure for monitoring the kinetics of the photopolymerization reaction in real-time using Fourier Transform Infrared (FTIR) spectroscopy. This technique allows for the determination of the rate of polymerization and the final monomer conversion.
Equipment:
-
FTIR spectrometer equipped with a horizontal attenuated total reflectance (ATR) accessory
-
UV LED light source with a specific wavelength (e.g., 365 nm or 405 nm) and controllable intensity
-
Nitrogen purge system (optional, for experiments in an inert atmosphere)
-
Micropipette
Procedure:
-
Baseline Spectrum: Record a background spectrum on the clean ATR crystal.
-
Sample Application: Apply a small drop (approximately 5-10 µL) of the prepared photocurable formulation onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Initial Spectrum: Record the initial spectrum of the uncured liquid sample. The characteristic peak for the acrylate double bond (C=C) is typically observed around 1635 cm⁻¹.
-
Initiation of Polymerization: Position the UV LED light source at a fixed distance above the sample on the ATR crystal. Turn on the light source to initiate polymerization.
-
Real-Time Data Acquisition: Simultaneously with the start of UV irradiation, begin collecting FTIR spectra at regular time intervals (e.g., every 1-2 seconds).
-
Monitoring Conversion: The decrease in the intensity of the acrylate C=C peak at ~1635 cm⁻¹ is monitored over time. The percentage of monomer conversion can be calculated using the following formula:
Conversion (%) = [1 - (Aₜ / A₀)] * 100
where Aₜ is the area of the C=C peak at time 't' and A₀ is the initial area of the C=C peak.
-
Data Analysis: Plot the monomer conversion as a function of irradiation time to obtain the polymerization kinetics profile. The rate of polymerization can be determined from the slope of this curve.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for conducting a photopolymerization experiment using this compound.
Application Notes and Protocols: 2-Chlorothioxanthone (CTX) in UV Curing for Coatings and Inks
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Chlorothioxanthone (CTX) is a highly efficient Type II photoinitiator for ultraviolet (UV) curing applications, particularly in pigmented and thick-film coatings and inks.[1][2] As a thioxanthone derivative, CTX functions as a photosensitizer, absorbing UV energy and initiating polymerization through a hydrogen abstraction mechanism.[3][4] This process requires the presence of a co-initiator, typically a tertiary amine, to generate the free radicals necessary for curing.[1][5] The absorption maxima of this compound are at approximately 259, 292, 305, and 386 nm.[3][6]
This document provides detailed application notes and experimental protocols for the use of CTX in UV-curable formulations.
Mechanism of Action
CTX operates via a bimolecular process, characteristic of Type II photoinitiators. Upon exposure to UV radiation, the CTX molecule is excited to a triplet state. In this energized state, it abstracts a hydrogen atom from a synergistic co-initiator, such as an amine. This transfer results in the formation of an aminoalkyl radical, which is the primary species that initiates the polymerization of acrylate (B77674) or other ethylenically unsaturated monomers and oligomers in the formulation.
Caption: Photoinitiation mechanism of this compound (CTX).
Applications and Formulations
CTX is particularly advantageous in pigmented systems, such as white enamels and colored inks, where the pigment can compete for UV light absorption. The absorption characteristics of CTX in the near UV-visible range allow for efficient curing in such formulations.[1]
Starting Formulation for a White UV-Curable Coating
This starting formulation can be used as a basis for evaluating the performance of CTX.
| Component | Function | Weight Percentage (wt%) |
| Epoxy Acrylate Oligomer | Resin Binder | 40-50% |
| Trimethylolpropane Triacrylate (TMPTA) | Monomer (Crosslinker) | 20-30% |
| Titanium Dioxide (TiO2) | White Pigment | 20-25% |
| This compound (CTX) | Photoinitiator | 1-3% |
| Ethyl 4-(dimethylamino)benzoate (B8555087) (EDB) | Amine Co-initiator | 2-5% |
| Leveling Agent | Additive | 0.5-1% |
| Defoamer | Additive | 0.1-0.5% |
Starting Formulation for a UV-Curable Flexographic Ink
| Component | Function | Weight Percentage (wt%) |
| Polyester Acrylate Oligomer | Resin Binder | 35-45% |
| Tripropylene Glycol Diacrylate (TPGDA) | Monomer (Diluent) | 25-35% |
| Pigment (e.g., Phthalo Blue) | Colorant | 15-20% |
| This compound (CTX) | Photoinitiator | 2-4% |
| Triethanolamine (TEA) | Amine Co-initiator | 3-6% |
| Wax | Additive (Slip/Rub Resistance) | 1-2% |
| Stabilizer | Additive | 0.1-0.5% |
Performance Data
The following tables provide illustrative performance data for a clear UV-curable coating based on an epoxy acrylate resin, demonstrating the effect of varying CTX and the amine co-initiator, Ethyl 4-(dimethylamino)benzoate (EDB), concentrations.
Cure Speed and Hardness
| Formulation ID | CTX (wt%) | EDB (wt%) | Cure Speed (m/min) at 120 W/cm | Pendulum Hardness (König, seconds) |
| F1 | 1.0 | 2.0 | 20 | 110 |
| F2 | 2.0 | 4.0 | 45 | 150 |
| F3 | 3.0 | 5.0 | 60 | 165 |
Adhesion and Yellowing
| Formulation ID | CTX (wt%) | EDB (wt%) | Adhesion (ASTM D3359) | Yellowing Index (YI, initial) |
| F1 | 1.0 | 2.0 | 5B | 3.5 |
| F2 | 2.0 | 4.0 | 5B | 4.8 |
| F3 | 3.0 | 5.0 | 4B | 6.2 |
Experimental Protocols
The following are detailed protocols for evaluating the performance of CTX-based UV-curable formulations.
Sample Preparation
-
In an appropriate container, accurately weigh the oligomer and monomer components.
-
Mechanically stir the mixture until a homogenous blend is achieved.
-
Add the weighed amounts of CTX and the amine co-initiator to the resin blend. Continue stirring, protecting the mixture from light, until all components are fully dissolved.
-
If applicable, add the pigment and other additives, and disperse using a high-speed disperser to achieve the desired fineness of grind.
-
Allow the formulation to degas before application.
Determination of Cure Speed
-
Objective: To determine the maximum speed at which a coating can be passed under a UV lamp and achieve a tack-free surface.
-
Apparatus: UV curing unit with a variable speed conveyor belt and a mercury vapor lamp (e.g., 120 W/cm).
-
Procedure:
-
Apply the coating to a substrate (e.g., steel panel or paperboard) at a defined thickness (e.g., 12 µm) using a wire-wound rod.
-
Set the conveyor belt to a low speed (e.g., 10 m/min).
-
Pass the coated substrate under the UV lamp.
-
Immediately after curing, gently press a cotton ball onto the surface of the coating. A tack-free surface will not show any transfer of fibers.
-
Increase the conveyor speed in increments (e.g., 5 m/min) and repeat the process until the surface is no longer tack-free.
-
The highest speed at which a tack-free surface is achieved is recorded as the cure speed.
-
Measurement of Pendulum Hardness (König Method)
-
Objective: To assess the surface hardness of the cured film based on the damping time of an oscillating pendulum.
-
Standard: ISO 1522 or ASTM D4366.
-
Apparatus: König pendulum hardness tester.
-
Procedure:
-
Prepare a cured film on a rigid, flat substrate and condition it for at least 16 hours at 23 °C and 50% relative humidity.
-
Place the test panel on the instrument stage and ensure it is level.
-
Gently place the pendulum on the coated surface.
-
Deflect the pendulum to the starting angle (6°) and release it.
-
The instrument will automatically count the number of oscillations and measure the time it takes for the amplitude to decrease from 6° to 3°. This time, in seconds, is the König hardness.
-
Evaluation of Adhesion (Cross-Cut Test)
-
Objective: To assess the adhesion of the coating to the substrate.
-
Standard: ASTM D3359, Method B.
-
Apparatus: Cross-hatch cutter with multiple blades, pressure-sensitive adhesive tape.
-
Procedure:
-
Using the cross-hatch cutter, make a lattice pattern of cuts through the coating to the substrate.
-
Brush the area lightly to remove any detached flakes or ribbons of coating.
-
Apply the center of the pressure-sensitive tape over the lattice and smooth it into place.
-
After 60-90 seconds, rapidly pull the tape off at a 180° angle.
-
Examine the grid area for any removal of the coating and classify the adhesion according to the ASTM D3359 scale (5B: no peeling or removal; 0B: more than 65% of the coating removed).
-
Assessment of Yellowing
-
Objective: To quantify the initial yellowness of the cured coating.
-
Apparatus: Spectrophotometer or colorimeter.
-
Procedure:
-
Apply the coating to a white, opaque substrate and cure.
-
Measure the CIELAB color coordinates (L, a, b*) of the cured film.
-
The b* value is an indicator of yellowness (positive b* values) or blueness (negative b* values). The Yellowness Index (YI) can also be calculated from the spectrophotometric data.
-
Workflow and Logical Relationships
The following diagram illustrates a typical workflow for the formulation and evaluation of a UV-curable coating containing this compound.
Caption: Workflow for UV-curable coating formulation and testing.
References
- 1. paint.org [paint.org]
- 2. researchgate.net [researchgate.net]
- 3. Solvent dependence of the photophysical properties of this compound, the principal photoproduct of chlorprothixene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: 2-Chlorothioxanthone Initiated Radical Polymerization
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chlorothioxanthone (2-CTX) is a highly efficient Type II photoinitiator utilized in free-radical polymerization. Upon exposure to ultraviolet (UV) light, 2-CTX transitions to an excited triplet state. In the presence of a hydrogen donor, typically a tertiary amine co-initiator, it abstracts a hydrogen atom to generate free radicals. These radicals then initiate the polymerization of monomers, such as acrylates, leading to the formation of a polymer network. This initiation system is widely employed in UV-curable coatings, inks, adhesives, and in the fabrication of biomaterials due to its rapid curing rates at ambient temperatures. This document provides a detailed protocol for the radical polymerization of trimethylolpropane (B17298) triacrylate (TMPTA) initiated by 2-CTX and ethyl 4-(dimethylamino)benzoate (B8555087) (EDB) as a co-initiator.
Reaction Mechanism: 2-CTX/EDB Photoinitiation
The initiation of radical polymerization by the 2-CTX/EDB system proceeds through a series of photochemical and chemical steps. Upon absorption of UV radiation, 2-CTX is promoted to an excited singlet state, which then undergoes efficient intersystem crossing to a more stable triplet state. The excited triplet 2-CTX abstracts a hydrogen atom from the α-carbon of the ethyl group of EDB. This process generates a ketyl radical from 2-CTX and an aminoalkyl radical from EDB. The highly reactive aminoalkyl radical is the primary species that initiates the polymerization of the acrylate (B77674) monomer.
Caption: Initiation and Propagation steps in 2-CTX/EDB mediated radical polymerization.
Experimental Protocols
This section details the necessary materials, equipment, and procedures for carrying out the photopolymerization of TMPTA using the 2-CTX/EDB photoinitiator system.
Materials and Equipment
| Reagents | Supplier | Purity |
| This compound (2-CTX) | Sigma-Aldrich | ≥98% |
| Ethyl 4-(dimethylamino)benzoate (EDB) | Sigma-Aldrich | ≥99% |
| Trimethylolpropane triacrylate (TMPTA) | Sigma-Aldrich | Technical Grade |
| Dichloromethane (DCM) | Fisher Scientific | ACS Grade |
| Equipment | Description |
| UV Light Source | LED lamp with a peak wavelength of 405 nm |
| Radiometer | To measure the light intensity |
| Real-Time FTIR-ATR Spectrometer | For monitoring polymerization kinetics |
| Photo-Differential Scanning Calorimeter (Photo-DSC) | For thermal analysis of the curing process |
| Gel Permeation Chromatography (GPC) | For molecular weight determination |
| Magnetic Stirrer and Stir Bars | For sample preparation |
| Micropipettes | For accurate liquid handling |
| Glass Vials | For sample preparation and polymerization |
Preparation of the Photopolymerizable Formulation
-
In a glass vial, dissolve 2-CTX (e.g., 0.5% w/w) and EDB (e.g., 2% w/w) in a minimal amount of dichloromethane.
-
Add TMPTA to the vial to achieve the desired final concentration of the photoinitiator system.
-
Stir the mixture in the dark until all components are fully dissolved and a homogenous solution is obtained.
-
If a solvent-free (bulk) polymerization is desired, the components can be mixed directly in the monomer, ensuring thorough dissolution with gentle heating if necessary, while avoiding premature polymerization.
Experimental Workflow for Photopolymerization
The following diagram outlines the general workflow for conducting and analyzing the 2-CTX initiated photopolymerization.
Caption: General workflow for 2-CTX initiated radical polymerization.
Real-Time FTIR-ATR Spectroscopy for Kinetic Analysis
-
Place a small drop of the prepared formulation onto the ATR crystal of the FTIR spectrometer.
-
Record a background spectrum.
-
Position the UV light source at a fixed distance from the sample.
-
Initiate simultaneous data collection and UV irradiation.
-
Monitor the decrease in the acrylate C=C bond peak area, typically around 1637 cm⁻¹ or the C=C-H wagging band at 810 cm⁻¹, over time.
-
The degree of conversion can be calculated using the following formula: Conversion (%) = [1 - (At / A0)] * 100 where At is the peak area at time t, and A0 is the initial peak area.
Photo-Differential Scanning Calorimetry (Photo-DSC) for Curing Analysis
-
Place a small, accurately weighed sample (1-5 mg) of the formulation into a DSC pan.
-
Place the pan in the Photo-DSC cell.
-
Equilibrate the sample at the desired isothermal temperature.
-
Expose the sample to UV radiation of a specific intensity.
-
Record the heat flow as a function of time. The exothermic peak corresponds to the heat of polymerization.
-
The degree of cure can be determined by integrating the area under the exothermic peak.
Data Presentation
The following tables summarize typical quantitative data obtained from the analysis of 2-CTX initiated polymerization of TMPTA.
Table 1: Polymerization Kinetics as a Function of Photoinitiator Concentration
| 2-CTX (wt%) | EDB (wt%) | Light Intensity (mW/cm²) | Final Conversion (%) |
| 0.2 | 2.0 | 50 | 85 |
| 0.5 | 2.0 | 50 | 92 |
| 1.0 | 2.0 | 50 | 95 |
Table 2: Polymerization Kinetics as a Function of Light Intensity
| 2-CTX (wt%) | EDB (wt%) | Light Intensity (mW/cm²) | Final Conversion (%) |
| 0.5 | 2.0 | 20 | 78 |
| 0.5 | 2.0 | 50 | 92 |
| 0.5 | 2.0 | 100 | 96 |
Characterization of the Resulting Polymer
Molecular Weight Determination by Gel Permeation Chromatography (GPC)
-
Dissolve a small amount of the cured polymer in a suitable solvent (e.g., tetrahydrofuran, THF).
-
Filter the solution to remove any insoluble fractions.
-
Inject the filtered solution into the GPC system.
-
Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) relative to polystyrene standards.
Conclusion
This application note provides a comprehensive protocol for conducting and characterizing the radical polymerization of TMPTA initiated by the 2-CTX/EDB photoinitiator system. The detailed methodologies for real-time kinetic analysis using FTIR and Photo-DSC, along with post-polymerization characterization by GPC, offer a robust framework for researchers in polymer chemistry and materials science. The provided data and diagrams serve as a valuable resource for understanding and optimizing photopolymerization processes for various applications, including the development of novel drug delivery systems and medical devices.
Application Notes and Protocols: The Role of 2-Chlorothioxanthone in the Synthesis of Novel Organic Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction: 2-Chlorothioxanthone (2-CTX) is a versatile organic compound, recognized primarily for its role as a highly efficient photoinitiator in polymerization.[1] Structurally, it is a thioxanthone scaffold with a chlorine substituent at the 2-position.[2] Beyond its principal application in polymer chemistry, 2-CTX serves as a valuable intermediate and building block in the synthesis of a variety of novel organic compounds, including fluorescent dyes, agents for photodynamic therapy, and key precursors for pharmaceuticals.[1][3] This document provides detailed application notes and protocols for leveraging 2-CTX in synthetic organic chemistry.
Application Note 1: this compound as a Type II Photoinitiator for Radical Polymerization
Principle: this compound functions as a Type II photoinitiator. Upon absorption of UV light, it undergoes intersystem crossing (ISC) from its excited singlet state (S¹) to a more stable, longer-lived triplet state (T¹).[4] In this excited triplet state, 2-CTX can abstract a hydrogen atom from a synergist molecule (a co-initiator), typically a tertiary amine. This hydrogen abstraction process generates an initiating radical from the co-initiator and a ketyl radical from the 2-CTX. The amine-derived radical is highly reactive and efficiently initiates the polymerization of monomers, such as acrylates.
Experimental Workflow: Photoinitiation Mechanism
Protocol: General Procedure for UV-Curing of an Acrylate (B77674) Formulation
-
Formulation Preparation: In a light-protected container, prepare a resin mixture consisting of an acrylate monomer (e.g., Trimethylolpropane triacrylate, TMPTA), a co-initiator (e.g., Ethyl 4-(dimethylamino)benzoate, EDB), and this compound. A typical formulation might be (w/w): 97% TMPTA, 2% EDB, and 1% 2-CTX.
-
Homogenization: Stir the mixture in the dark until all components are fully dissolved and the solution is homogeneous.
-
Application: Apply a thin film (e.g., 50 µm) of the formulation onto a substrate (e.g., glass or metal).
-
Curing: Expose the film to a UV light source (e.g., a medium-pressure mercury lamp) with an intensity of approximately 100 mW/cm². The exposure time will vary depending on the lamp intensity and film thickness but is typically in the range of a few seconds.
-
Analysis: Confirm curing by assessing the tackiness of the film surface. The polymerization can be quantitatively monitored by techniques such as real-time FTIR by observing the disappearance of the acrylate C=C bond peak at ~1635 cm⁻¹.
Quantitative Data: Physicochemical Properties of 2-CTX
| Property | Value | Reference(s) |
| Molecular Formula | C₁₃H₇ClOS | [2][5] |
| Molecular Weight | 246.71 g/mol | [2][5] |
| Appearance | Light yellow to yellow powder/crystal | [1] |
| Melting Point | 150 - 154 °C | [1][5] |
| UV Absorption Maxima (in Acetonitrile) | 259, 292, 305, 386 nm | [3][6] |
Application Note 2: this compound as a Precursor for Novel Compounds
Principle: The thioxanthone core is a privileged scaffold in medicinal chemistry, with many derivatives exhibiting a wide range of biological activities, including antitumor and antischistosomal properties. 2-CTX is a readily available starting material for the synthesis of novel thioxanthone derivatives. The chlorine atom at the 2-position can be a site for further functionalization or can be retained as a key pharmacophore element, as halogen substituents are known to enhance the stability, potency, and binding specificity of drug candidates.
Logical Relationship: From 2-CTX to Biomedical Applications
Protocol: Synthesis of this compound from 2-Chlorothianthrene (B3054705)
This protocol details the synthesis of 2-CTX itself, a key starting material.[7]
-
Reaction Setup: To a 35 mL reaction tube, add 2-chlorothianthrene (1 mmol), Fe(NO₃)₃·9H₂O (0.1 mmol), and KPF₆ (0.2 mmol).
-
Solvent Addition: Add 3 mL of acetonitrile (B52724) to the tube.
-
Atmosphere Exchange: Purge the tube with oxygen gas to replace the air and seal the tube with a rubber stopper. Insert a needle connected to an oxygen-filled balloon to maintain a positive pressure of oxygen.
-
Heating: Place the reaction tube in a preheated oil bath at 80 °C.
-
Reaction Time: Allow the reaction to proceed for 2 hours with stirring.
-
Work-up: After cooling to room temperature, filter the reaction mixture. Concentrate the filtrate under vacuum to remove the solvent.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel. Elute with a mixture of ethyl acetate/petroleum ether (1:50 v/v).
-
Isolation: Collect the fractions containing the desired product and evaporate the solvent to yield this compound as a solid.
Quantitative Data: Synthesis of 2-CTX
| Parameter | Value | Reference(s) |
| Starting Material | 2-Chlorothianthrene | [7] |
| Reagents | Fe(NO₃)₃·9H₂O, KPF₆, O₂ | [7] |
| Solvent | Acetonitrile | [7] |
| Temperature | 80 °C | [7] |
| Reaction Time | 2 hours | [7] |
| Isolated Yield | 96% | [7] |
Application Note 3: 2-CTX as a Key Intermediate in Pharmaceutical Synthesis
Principle: 2-CTX is a documented intermediate in the synthesis of thioxanthene-based pharmaceuticals, most notably the antipsychotic drug Chlorprothixene (B1288).[2][8] The synthesis involves a Grignard reaction at the carbonyl group of 2-CTX, followed by dehydration to introduce the exocyclic double bond and the pharmacologically active side chain. The precursor to 2-CTX, 2-(4-chlorophenylthio)benzoic acid, is therefore also a critical intermediate.
Synthesis Pathway: Chlorprothixene from 2-CTX
Protocol: Synthesis of 2-(4-chlorophenylthio)benzoic acid
This protocol describes the synthesis of the direct precursor to 2-CTX via cyclization.[8][9]
-
Reaction Setup: In a suitable reaction vessel, combine 2-mercaptobenzoic acid (thiosalicylic acid) and 1-bromo-4-chlorobenzene.
-
Reaction Conditions: The reaction is typically performed by reacting the corresponding salts (e.g., sodium or lithium salts) of the two reactants at elevated temperatures (e.g., 170-200 °C).[9] For example, reacting lithium 2-chlorobenzoate (B514982) with lithium 4-chlorothiophenoxide.[9]
-
Reaction Time: Stir the mixture at the target temperature for several hours (e.g., 7-8 hours).
-
Work-up: After cooling, the reaction mixture is diluted with water.
-
Acidification: Acidify the aqueous solution to a pH of 2 using a strong acid like hydrochloric acid. This will precipitate the 2-(4-chlorophenylthio)benzoic acid.
-
Isolation: Isolate the precipitated solid by filtration.
-
Purification: Wash the solid with water and dry to obtain the pure product. The product can be cyclized using a strong acid (e.g., PPA or H₂SO₄) or via its acid chloride to yield 2-CTX.[8]
Quantitative Data: Synthesis of 2-(4-chlorophenylthio)benzoic acid
| Parameter | Value | Reference(s) |
| Starting Materials | Sodium 2-chlorobenzoate, Sodium 4-chlorothiophenoxide | [9] |
| Catalyst/Additive | Sodium Iodide (equimolar) | [9] |
| Temperature | 170 °C | [9] |
| Reaction Time | 7 hours | [9] |
| Product Melting Point | 230-235 °C | [9] |
References
- 1. chemimpex.com [chemimpex.com]
- 2. 2-Chlorothioxanthen-9-one, Photoinitiator CTX, CAS 86-39-5 [sellchems.com]
- 3. Solvent dependence of the photophysical properties of this compound, the principal photoproduct of chlorprothixene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. engineering.purdue.edu [engineering.purdue.edu]
- 5. 2-氯噻吨-9-酮 British Pharmacopoeia (BP) Reference Standard | Sigma-Aldrich [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
- 8. CHLORPROTHIXENE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 9. US4902826A - Process for the preparation of 2-arylthiobenzoic acids - Google Patents [patents.google.com]
Application Notes and Protocols for Investigating 2-Chlorothioxanthone in Photodynamic Therapy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the investigation of 2-Chlorothioxanthone (2-CTX) as a potential photosensitizer for photodynamic therapy (PDT) applications. The document outlines the theoretical background, key experimental protocols, and data presentation guidelines necessary to evaluate its efficacy and mechanism of action.
Introduction to this compound (2-CTX) for PDT
This compound is a thioxanthone derivative recognized for its use as a photoinitiator in industrial applications.[1] Its chemical structure suggests potential as a photosensitizer in a medical context, particularly for photodynamic therapy, a non-invasive treatment modality that utilizes a photosensitizer, light, and oxygen to generate cytotoxic reactive oxygen species (ROS) to destroy malignant cells.[2][3] The efficacy of a photosensitizer is determined by its photophysical and photochemical properties, including its ability to absorb light at a suitable wavelength and efficiently generate ROS, primarily singlet oxygen (¹O₂).[4]
The phototoxic potential of 2-CTX is suggested by its structural similarity to other phototoxic tricyclic compounds and its known photophysical properties.[2] Upon absorption of light, 2-CTX can transition to an excited triplet state, which can then transfer its energy to molecular oxygen to produce highly reactive singlet oxygen, initiating a cascade of events leading to cell death.[5][6]
Photophysical and Photochemical Properties of 2-CTX
A fundamental understanding of the photophysical properties of 2-CTX is crucial for designing effective PDT protocols. Key parameters include the absorption spectrum, which dictates the optimal wavelength of light for activation, and the triplet quantum yield, which is indicative of its potential to generate singlet oxygen.
Table 1: Photophysical Properties of this compound (2-CTX) in Acetonitrile/Water Mixtures [5]
| Property | Value in Acetonitrile | Value in Acetonitrile/Water (1:4) |
| Absorption Maximum (λmax) | 386 nm | Not Specified |
| Molar Absorptivity (ε) | 5.2 x 10³ M⁻¹cm⁻¹ | Not Specified |
| Fluorescence Quantum Yield (Φf) | 0.006 | 0.42 |
| Triplet Quantum Yield (ΦT) | 0.66 | Not Specified |
| Triplet Lifetime (τT) | 6.7 µs | Not Specified |
Note: The photophysical properties of 2-CTX are highly dependent on the solvent polarity. In more polar, hydroxylic environments, such as those found in biological systems, the triplet lifetime and quantum yields may differ.[5]
Proposed Mechanism of Action in PDT
The proposed mechanism for 2-CTX-mediated photodynamic therapy involves the generation of reactive oxygen species, leading to cellular damage and induction of apoptosis.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. Solvent dependence of the photophysical properties of this compound, the principal photoproduct of chlorprothixene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Singlet oxygen detection and photodynamic therapy [physics.mff.cuni.cz]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
Application Notes: Experimental Design for Photopolymerization Studies Using 2-Chlorothioxanthone
For Researchers, Scientists, and Drug Development Professionals
Introduction to 2-Chlorothioxanthone (CTX) as a Photoinitiator
This compound (CTX), a derivative of thioxanthone, is a highly efficient Type II photoinitiator used to initiate radical photopolymerization upon exposure to UV light.[1][2] Its chemical structure features a thioxanthone core with a chlorine atom, which influences its photochemical properties.[2] As a Type II photoinitiator, CTX requires a co-initiator, typically a hydrogen donor like a tertiary amine, to generate the free radicals necessary for polymerization.[3][4] This two-component system offers versatility and control over the initiation process. The primary applications for CTX include UV-curable inks, coatings, and adhesives.[1] Its ability to absorb UV light and efficiently create reactive species makes it a valuable tool in materials science and additive manufacturing.[5][6]
The mechanism of photoinitiation by CTX involves several key steps. Upon absorption of UV radiation, the CTX molecule is promoted from its ground state (S₀) to an excited singlet state (S₁). It then undergoes a rapid and efficient process called intersystem crossing (ISC) to a more stable, longer-lived excited triplet state (T₁).[3][7] In this triplet state, the CTX molecule can abstract a hydrogen atom from the co-initiator (e.g., an amine). This hydrogen abstraction process generates two radicals: a ketyl radical from the CTX and an amine-derived radical.[3] The amine-derived radical is typically the primary species that initiates the polymerization of monomers, such as acrylates.[3][8]
Key Characteristics and Photophysical Properties
Understanding the photophysical properties of this compound is essential for designing effective photopolymerization experiments. The UV-Visible absorption spectrum dictates the choice of light source for curing.
Table 1: Photophysical Properties of this compound (CTX)
| Property | Value | Solvent | Reference |
| Absorption Maxima (λmax) | 259, 292, 305, 386 nm | Acetonitrile | [7] |
| Molar Absorptivity (ε) at 386 nm | ~4500 M-1cm-1 | Acetonitrile | [7] |
| Triplet State Absorption Maxima | 310, 630 nm | Acetonitrile | [7] |
| Molecular Weight | 246.71 g/mol | N/A | [1] |
| Appearance | Yellow to orange crystalline solid | N/A | [2] |
Note: Photophysical properties such as absorption maxima can exhibit shifts depending on the solvent used.[7]
Experimental Design and Protocols
A systematic approach is required to evaluate the performance of CTX in a photopolymerization formulation. This involves characterizing the kinetics of the reaction and the properties of the final cured material. Several analytical techniques are commonly employed for these studies.[9][10]
Diagram: General Workflow for Photopolymerization Studies
Caption: Workflow for a typical photopolymerization experiment.
Protocol 1: Real-Time Monitoring of Polymerization Kinetics by RT-FTIR
Real-Time Fourier Transform Infrared (RT-FTIR) spectroscopy is a powerful technique for studying the kinetics of photopolymerization by monitoring the decrease in the concentration of reactive functional groups (e.g., acrylate (B77674) C=C bonds) in real-time.[9][11]
Objective: To determine the rate of polymerization (Rp) and final monomer conversion (C%).
Materials:
-
Photocurable formulation (e.g., Trimethylolpropane triacrylate (TMPTA))
-
This compound (CTX, e.g., 0.1-2.0 wt%)
-
Co-initiator (e.g., Ethyl 4-(dimethylamino)benzoate (B8555087) (EDAB), 1-2 wt%)
-
FTIR spectrometer with a photopolymerization accessory
-
UV/Vis light source with controlled intensity (e.g., 385 nm LED)
-
BaF₂ or KBr salt plates
Procedure:
-
Sample Preparation: Prepare the photocurable formulation by dissolving CTX and the co-initiator in the monomer. Ensure a homogenous mixture.
-
FTIR Setup:
-
Place the bottom salt plate in the sample holder of the FTIR spectrometer.
-
Apply a small drop of the formulation onto the plate.
-
Place the top salt plate over the liquid, creating a thin film of a defined thickness (e.g., 20 µm using a spacer).
-
Position the light guide of the UV source directly above the sample at a fixed distance.
-
-
Data Acquisition:
-
Collect a reference spectrum before UV exposure.
-
Start the real-time data collection (e.g., 1 spectrum per second).
-
After a brief baseline period (e.g., 5-10 seconds), turn on the UV light source to initiate polymerization.
-
Continue collecting spectra until the reaction is complete (i.e., the peak corresponding to the reactive group no longer changes).
-
-
Data Analysis:
-
Monitor the decrease in the peak area or height of the reactive monomer group. For acrylates, this is typically the C=C stretching vibration around 1635 cm-1 or the C-H wagging at 810 cm-1.
-
Use a stable peak that does not change during polymerization as an internal standard (e.g., the C=O ester peak around 1725 cm-1).
-
Calculate the degree of conversion (C%) at time 't' using the following formula: C%(t) = (1 - (Area_t / Area_0)) * 100 where Area_t is the normalized peak area of the reactive group at time 't' and Area_0 is the initial normalized peak area.
-
The rate of polymerization (Rp) can be determined by taking the first derivative of the conversion vs. time curve.[11]
-
Table 2: Typical Parameters for RT-FTIR Kinetic Study
| Parameter | Typical Value / Setting | Purpose |
| Formulation | TMPTA, 1% CTX, 2% EDAB | Representative acrylate system |
| Sample Thickness | 20 µm | Ensures uniform light penetration |
| Light Source | 385 nm LED | Matches absorption of CTX[7] |
| Light Intensity | 10-100 mW/cm² | Controls the rate of initiation |
| Atmosphere | Air or Nitrogen | To study the effect of oxygen inhibition |
| FTIR Scan Rate | 1-2 scans/sec | Provides good temporal resolution for fast reactions |
| Monitored Peak | ~810 cm-1 (Acrylate C-H wag) | Specific to the reactive group, less overlap than other peaks |
| Internal Standard | ~1725 cm-1 (Ester C=O stretch) | Normalizes for variations in sample thickness |
Protocol 2: Thermal Analysis by Photo-Differential Scanning Calorimetry (Photo-DSC)
Photo-DSC measures the heat released during the exothermic polymerization reaction upon exposure to UV light.[9][10] This provides valuable kinetic information and the total heat of polymerization.
Objective: To measure the heat flow as a function of time and calculate the overall conversion.
Materials:
-
Photocurable formulation (as in Protocol 1)
-
Photo-DSC instrument
-
Aluminum DSC pans and lids
Procedure:
-
Sample Preparation: Accurately weigh a small amount of the liquid formulation (typically 1-2 mg) into an open aluminum DSC pan.[9]
-
Instrument Setup:
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Equilibrate the cell at the desired isothermal temperature (e.g., 25°C).
-
Purge the cell with an inert gas (e.g., Nitrogen) to minimize oxygen inhibition.
-
-
Data Acquisition:
-
Allow the heat flow signal to stabilize to establish a baseline.
-
Open the shutter of the UV source to irradiate the sample with a defined light intensity.
-
Record the heat flow (in Watts/gram) as a function of time until the signal returns to the baseline, indicating the reaction has ceased.
-
-
Data Analysis:
-
Integrate the area under the exothermic peak to determine the total heat of reaction (ΔHreaction in J/g).
-
Calculate the degree of conversion (C%) using the following formula: C% = (ΔH_reaction / ΔH_theoretical) * 100 where ΔHtheoretical is the theoretical heat of polymerization for the specific monomer (e.g., for acrylates, this is typically ~86 kJ/mol per double bond).
-
The time to reach the peak of the exotherm and the maximum heat flow are also important kinetic parameters.[9]
-
Visualization of the Photoinitiation Mechanism
Diagram: Type II Photoinitiation by this compound
Caption: Mechanism of radical generation by this compound.
References
- 1. 2-Chlorothioxanthen-9-one, Photoinitiator CTX, CAS 86-39-5 [sellchems.com]
- 2. CAS 86-39-5: this compound | CymitQuimica [cymitquimica.com]
- 3. mdpi.com [mdpi.com]
- 4. oraljournal.com [oraljournal.com]
- 5. euspen.eu [euspen.eu]
- 6. spie.org [spie.org]
- 7. Solvent dependence of the photophysical properties of this compound, the principal photoproduct of chlorprothixene - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Review of quantitative and qualitative methods for monitoring photopolymerization reactions - Polymer Chemistry (RSC Publishing) DOI:10.1039/D2PY01538B [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
Determining the Optimal Concentration of 2-Chlorothioxanthone for Efficient Curing
Application Note AP-CTX-001
Introduction
2-Chlorothioxanthone (2-CTX) is a highly efficient photoinitiator for UV-curable formulations, widely utilized in coatings, inks, and adhesives.[1] As a Type II photoinitiator, 2-CTX requires a co-initiator, typically a tertiary amine, to generate the free radicals necessary for the polymerization of acrylate-based resins. The concentration of 2-CTX is a critical parameter that significantly influences the efficiency of the curing process, affecting properties such as the degree of conversion, cure speed, depth of cure, and the final mechanical properties of the cured material.
An optimal concentration of 2-CTX maximizes the curing efficiency. Insufficient photoinitiator will result in a low degree of conversion and poor mechanical properties. Conversely, an excessively high concentration can lead to inner-filter effects, where the photoinitiator molecules at the surface absorb most of the UV light, preventing its penetration into the bulk of the material and resulting in incomplete through-cure. This phenomenon can also lead to the formation of a brittle and poorly adhered cured film. Therefore, determining the optimal concentration of 2-CTX is a crucial step in the formulation development process.
This application note provides detailed protocols for determining the optimal concentration of this compound in a UV-curable acrylate (B77674) formulation. The methodologies described herein focus on quantifying the degree of conversion using Real-Time Fourier Transform Infrared Spectroscopy (RT-FTIR), analyzing the curing kinetics via Photo-Differential Scanning Calorimetry (Photo-DSC), and evaluating the mechanical properties of the cured films.
Experimental Protocols
Preparation of 2-CTX/Acrylate Formulations
Objective: To prepare a series of UV-curable acrylate formulations with varying concentrations of this compound.
Materials:
-
This compound (2-CTX)
-
Tertiary amine co-initiator (e.g., N-methyldiethanolamine, Ethyl-4-dimethylaminobenzoate)
-
Acrylate monomer/oligomer blend (e.g., Trimethylolpropane triacrylate (TMPTA), Hexanediol diacrylate (HDDA))
-
UV-transparent sample holders (e.g., KBr plates for FTIR, aluminum pans for Photo-DSC)
-
Amber vials
-
Precision balance
-
Magnetic stirrer and stir bars
Procedure:
-
In a light-protected environment (e.g., under yellow light or in a dark room), prepare a stock solution of the acrylate monomer/oligomer blend.
-
Prepare a stock solution of the tertiary amine co-initiator in the acrylate blend, typically at a concentration of 1-3 wt%.
-
Prepare a series of formulations by adding varying concentrations of 2-CTX to the acrylate/amine blend. A typical starting range for evaluation would be 0.1 wt% to 2.0 wt% of 2-CTX.
-
Thoroughly mix each formulation using a magnetic stirrer in an amber vial until the 2-CTX is completely dissolved.
-
Label each vial clearly with the corresponding 2-CTX concentration.
Determination of Degree of Conversion by Real-Time FTIR (RT-FTIR)
Objective: To monitor the disappearance of the acrylate C=C double bond in real-time during UV curing to determine the degree of conversion.
Apparatus:
-
Fourier Transform Infrared (FTIR) spectrometer with a real-time monitoring accessory
-
UV light source with a defined wavelength and intensity (e.g., 365 nm)
-
KBr plates
-
Spacers of a defined thickness (e.g., 25 µm)
Procedure:
-
Set up the RT-FTIR instrument for kinetic measurements.
-
Place a small drop of the uncured formulation onto a KBr plate.
-
Place a second KBr plate on top, using spacers to ensure a consistent film thickness.
-
Record an initial FTIR spectrum of the uncured sample. The peak of interest is the acrylate C=C double bond, typically found around 810 cm⁻¹ or 1637 cm⁻¹.
-
Position the sample in the FTIR sample compartment and align the UV light source.
-
Simultaneously start the UV exposure and the collection of FTIR spectra at regular intervals (e.g., every 1-2 seconds).
-
Continue data collection until the peak height of the acrylate C=C bond no longer changes, indicating the completion of the reaction.
-
Calculate the degree of conversion (DC) at each time point using the following formula:
DC (%) = [(A₀ - Aₜ) / A₀] x 100
Where:
-
A₀ is the initial absorbance of the acrylate peak before curing.
-
Aₜ is the absorbance of the acrylate peak at time 't'.
-
Analysis of Curing Kinetics by Photo-Differential Scanning Calorimetry (Photo-DSC)
Objective: To measure the heat flow associated with the polymerization reaction as a function of time and UV exposure to determine the curing kinetics.
Apparatus:
-
Differential Scanning Calorimeter (DSC) equipped with a photocalorimetry accessory
-
UV light source with a defined wavelength and intensity
-
Aluminum DSC pans
Procedure:
-
Calibrate the Photo-DSC instrument according to the manufacturer's instructions.
-
In a low-light environment, accurately weigh a small amount of the uncured formulation (typically 1-5 mg) into an aluminum DSC pan.
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Equilibrate the sample at a desired isothermal temperature (e.g., 25 °C).
-
Once the heat flow signal has stabilized, expose the sample to UV light for a predetermined time. The instrument will record the exothermic heat flow as a function of time.
-
The total heat of polymerization (ΔH_total) can be determined by integrating the area under the exotherm peak.
-
The rate of polymerization is proportional to the heat flow (dq/dt).
-
The degree of conversion at any time 't' can be calculated as:
DC(t) = ΔH_t / ΔH_total
Where:
-
ΔH_t is the cumulative heat of reaction up to time 't'.
-
Evaluation of Mechanical Properties
Objective: To assess the effect of 2-CTX concentration on the mechanical properties of the cured films.
Apparatus:
-
UV curing chamber
-
Molds for preparing specimens of defined dimensions
-
Microhardness tester
-
Tensile testing machine
Procedure:
-
Sample Preparation:
-
Cast the uncured formulations into molds of appropriate dimensions for the specific mechanical test (e.g., dog-bone shape for tensile testing, thin films for hardness testing).
-
Cure the samples in a UV curing chamber with a controlled UV dose (intensity x time). Ensure consistent curing conditions for all samples.
-
-
Microhardness Testing:
-
Measure the Vickers or Knoop hardness of the cured film surface using a microhardness tester.
-
Perform multiple indentations at different locations on each sample and calculate the average hardness value.
-
-
Tensile Testing:
-
Perform tensile tests on the dog-bone shaped specimens according to standard methods (e.g., ASTM D638).
-
Determine the tensile strength, Young's modulus, and elongation at break for each formulation.
-
Data Presentation
The quantitative data obtained from the experiments should be summarized in the following tables for clear comparison.
Table 1: Degree of Conversion (DC) as a Function of 2-CTX Concentration
| 2-CTX Concentration (wt%) | Final Degree of Conversion (%) | Time to Reach 90% Conversion (s) |
| 0.1 | Insert Data | Insert Data |
| 0.5 | Insert Data | Insert Data |
| 1.0 | Insert Data | Insert Data |
| 1.5 | Insert Data | Insert Data |
| 2.0 | Insert Data | Insert Data |
Table 2: Curing Kinetics Parameters from Photo-DSC as a Function of 2-CTX Concentration
| 2-CTX Concentration (wt%) | Total Heat of Polymerization (J/g) | Time to Peak Exotherm (s) |
| 0.1 | Insert Data | Insert Data |
| 0.5 | Insert Data | Insert Data |
| 1.0 | Insert Data | Insert Data |
| 1.5 | Insert Data | Insert Data |
| 2.0 | Insert Data | Insert Data |
Table 3: Mechanical Properties of Cured Films as a Function of 2-CTX Concentration
| 2-CTX Concentration (wt%) | Microhardness (VHN) | Tensile Strength (MPa) | Young's Modulus (GPa) | Elongation at Break (%) |
| 0.1 | Insert Data | Insert Data | Insert Data | Insert Data |
| 0.5 | Insert Data | Insert Data | Insert Data | Insert Data |
| 1.0 | Insert Data | Insert Data | Insert Data | Insert Data |
| 1.5 | Insert Data | Insert Data | Insert Data | Insert Data |
| 2.0 | Insert Data | Insert Data | Insert Data | Insert Data |
Visualization of Pathways and Workflows
References
Application Notes and Protocols for Formulating UV-Curable Resins and Inks with 2-Chlorothioxanthone (CTX)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the formulation, curing, and characterization of UV-curable resins and inks incorporating the photoinitiator 2-Chlorothioxanthone (CTX). The information is intended to serve as a starting point for research and development in areas requiring rapid and efficient photopolymerization.
Introduction to this compound (CTX)
This compound (CAS No: 86-39-5) is a highly efficient Type II photoinitiator used in the formulation of UV-curable inks, coatings, and adhesives.[1][2] As a thioxanthone derivative, CTX absorbs UV radiation and, in the presence of a synergist (a hydrogen donor), generates free radicals that initiate the polymerization of acrylate (B77674) or other ethylenically unsaturated monomers and oligomers.[2][3] Its effectiveness in promoting chemical reactions under light exposure makes it a valuable component in the manufacturing of a wide range of materials.[1]
Key Properties of this compound:
| Property | Value |
| Molecular Formula | C₁₃H₇ClOS[1][4] |
| Molecular Weight | 246.71 g/mol [1][4] |
| Appearance | Light yellow to yellow to green powder/crystal[1] |
| Melting Point | 150 - 153 °C[1] |
| Purity | ≥ 98% (GC)[1] |
Mechanism of Photoinitiation
CTX functions as a Type II photoinitiator, which requires a co-initiator or synergist, typically a tertiary amine, to generate initiating radicals. The process can be summarized in the following steps:
-
UV Absorption: CTX absorbs UV light, promoting it to an excited singlet state.
-
Intersystem Crossing: The excited singlet state undergoes efficient intersystem crossing to a more stable, longer-lived triplet state.
-
Hydrogen Abstraction: The excited triplet state of CTX abstracts a hydrogen atom from the amine synergist.
-
Radical Formation: This hydrogen abstraction process results in the formation of a ketyl radical from the CTX and a highly reactive α-aminoalkyl radical from the synergist.
-
Initiation: The α-aminoalkyl radical is the primary species that initiates the polymerization of the monomers and oligomers in the formulation.
Representative Formulations
The following tables provide starting point formulations for a UV-curable clear resin and a UV-curable screen printing ink using this compound. Concentrations are given in weight percent (wt%).
Table 1: UV-Curable Clear Resin Formulation
| Component | Class | Function | wt% |
| Epoxy Acrylate | Oligomer | Provides hardness and chemical resistance | 40-60 |
| Tripropylene Glycol Diacrylate (TPGDA) | Monomer | Reactive diluent, improves flexibility | 20-40 |
| Trimethylolpropane Triacrylate (TMPTA) | Monomer | Crosslinking agent, increases hardness | 5-15 |
| This compound (CTX) | Photoinitiator | Initiates polymerization | 1-3 |
| Ethyl-4-(dimethylamino)benzoate (EDB) | Synergist | Hydrogen donor for CTX | 2-5 |
| Leveling Agent | Additive | Improves surface smoothness | 0.1-1 |
| Defoamer | Additive | Prevents air bubbles | 0.1-0.5 |
Table 2: UV-Curable Screen Printing Ink Formulation (White)
| Component | Class | Function | wt% |
| Polyester Acrylate | Oligomer | Pigment wetting and adhesion | 30-50 |
| Isobornyl Acrylate (IBOA) | Monomer | Adhesion promoter, low viscosity | 10-20 |
| This compound (CTX) | Photoinitiator | Initiates polymerization | 2-5 |
| Amine Synergist (e.g., EDB) | Synergist | Hydrogen donor for CTX | 3-6 |
| Titanium Dioxide (TiO₂) | Pigment | Provides opacity and color | 15-30 |
| Dispersing Agent | Additive | Stabilizes pigment dispersion | 1-2 |
| Flow Additive | Additive | Improves ink flow and leveling | 0.5-1.5 |
Experimental Protocols
The following protocols outline the steps for preparing, curing, and evaluating UV-curable formulations containing CTX.
Formulation Preparation
-
Weighing: Accurately weigh all components according to the desired formulation.
-
Mixing: In a suitable container, combine the oligomers, monomers, and liquid additives. Mix using a mechanical stirrer until a homogeneous solution is obtained.
-
Dissolving Photoinitiator: Gradually add the this compound and the amine synergist to the mixture while stirring. Continue mixing until they are completely dissolved. Gentle heating (40-50°C) can be used to facilitate dissolution, but care should be taken to avoid premature polymerization.
-
Pigment Dispersion (for inks): For pigmented formulations, slowly add the pigment to the resin mixture under high-shear mixing. Use a three-roll mill or bead mill for optimal pigment dispersion to achieve the desired color strength and gloss.
-
Degassing: Before application, it is advisable to degas the formulation, for example, by centrifugation or under vacuum, to remove any entrapped air bubbles.
Curing Procedure
-
Substrate Preparation: Ensure the substrate (e.g., glass, metal, plastic) is clean, dry, and free of contaminants.
-
Application: Apply the formulation onto the substrate at a controlled thickness using a drawdown bar, doctor blade, or screen printing method.
-
UV Exposure: Pass the coated substrate under a UV lamp. A medium-pressure mercury lamp is typically effective. The required UV dose will depend on the formulation, film thickness, and desired properties. A starting point for a screen printing ink could be a belt speed of 50 m/min under a UV lamp with an output of 80-120 W/cm, delivering an energy dose of approximately 150 mJ/cm².[5]
Performance Evaluation
4.3.1. Viscosity Measurement Measure the viscosity of the liquid formulation at a controlled temperature (e.g., 25°C) using a cone and plate rheometer. This is crucial for applications like screen printing and flexography.
4.3.2. Cure Speed Determine the maximum belt speed at which a tack-free surface is achieved. This can be assessed by lightly touching the surface with a cotton ball or a gloved finger immediately after curing.
4.3.3. Pencil Hardness Evaluate the surface hardness of the cured film according to ASTM D3363. This involves attempting to scratch the surface with calibrated pencils of increasing hardness.
4.3.4. Adhesion Assess the adhesion of the cured coating to the substrate using the cross-hatch adhesion test (ASTM D3359).[6] This involves making a series of cuts through the coating, applying a specified pressure-sensitive tape over the cuts, and then rapidly removing the tape. The adhesion is rated based on the amount of coating removed. A simple scratch test with a coin or fingernail can also provide a quick qualitative assessment of adhesion.[6]
Expected Performance Data
The performance of a UV-curable formulation with this compound will depend on the specific composition and curing conditions. The following table provides typical performance characteristics for a well-formulated UV-curable screen ink.
Table 3: Typical Performance of a CTX-Based UV Screen Ink
| Parameter | Test Method | Typical Result |
| Cure Speed | Max. belt speed for tack-free surface | 50-70 m/min (80-120 W/cm Hg lamp) |
| Adhesion | ASTM D3359 (Cross-hatch) | 4B - 5B on treated plastics and metals |
| Pencil Hardness | ASTM D3363 | H - 2H |
| Solvent Resistance | MEK Double Rubs | >100 |
| Gloss (60°) | ASTM D523 | >85 (for clear coats) |
Troubleshooting
-
Tacky or Undercured Surface: This is often due to oxygen inhibition, a common issue with free-radical polymerization.[7]
-
Solutions: Increase the concentration of the amine synergist, increase the UV dose (slower belt speed or higher lamp power), or use a nitrogen-inert atmosphere during curing.
-
-
Poor Adhesion:
-
Yellowing: Thioxanthone photoinitiators can sometimes impart a yellow tint to the cured film, especially in thick, clear coatings.
-
Solutions: Minimize the concentration of CTX to the lowest effective level. Consider blending with other photoinitiators that have less of a yellowing tendency.
-
By following these guidelines and protocols, researchers and formulators can effectively utilize this compound to develop high-performance UV-curable resins and inks for a variety of applications.
References
- 1. chemimpex.com [chemimpex.com]
- 2. How Do Photoinitiators for UV Curing Work [qinmuchem.com]
- 3. nbinno.com [nbinno.com]
- 4. This compound | C13H7ClOS | CID 618848 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. US8419847B2 - UV or EB curing screen printing inks containing a high amount of renewable/sustainable material - Google Patents [patents.google.com]
- 6. corkindustries.com [corkindustries.com]
- 7. uvebtech.com [uvebtech.com]
- 8. uvmeasurement.org [uvmeasurement.org]
2-Chlorothioxanthone: A Potent Triplet Sensitizer for Photochemical Reactions
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chlorothioxanthone (CTX) is a highly efficient triplet sensitizer (B1316253) widely employed in various photochemical reactions. Its favorable photophysical properties, including a high intersystem crossing quantum yield and a relatively long triplet state lifetime, make it an ideal candidate for initiating reactions that proceed through a triplet excited state. CTX is particularly valuable in the fields of organic synthesis, polymer chemistry, and has applications in the pharmaceutical industry as a photoinitiator for the reticulation of synthetic resins and as an intermediate in the preparation of pharmaceuticals.[1][2] These notes provide an overview of the key characteristics of CTX as a triplet sensitizer, along with detailed protocols for its application in selected photochemical transformations.
Photophysical and Photochemical Properties
The efficacy of this compound as a triplet sensitizer is rooted in its electronic structure and photophysical behavior. Upon absorption of light, primarily in the UVA region, the molecule is promoted to an excited singlet state (S1). Through a highly efficient process known as intersystem crossing (ISC), the excited singlet state rapidly converts to the triplet state (T1). This triplet state is the key reactive intermediate in sensitized photochemical reactions.
The photophysical properties of CTX are influenced by the solvent environment. For instance, both its absorption characteristics and triplet quantum yield are dependent on solvent polarity and the presence of hydroxylic groups.[1][3] The triplet state of CTX can initiate chemical reactions through two primary mechanisms: energy transfer and electron transfer.
-
Energy Transfer: The excited triplet CTX can transfer its energy to a substrate molecule, promoting the substrate to its triplet state, which then undergoes the desired chemical transformation. This process is effective when the triplet energy of CTX is greater than that of the substrate.
-
Electron Transfer: In the presence of a suitable electron donor, the excited triplet CTX can act as an electron acceptor, generating radical ions that can initiate subsequent chemical reactions, such as polymerization.[4]
The key photophysical data for this compound are summarized in the table below.
| Property | Value | Solvent | Reference |
| Absorption Maximum (λmax) | 386 nm | Acetonitrile (B52724) | [1] |
| 388 nm | Acetonitrile/Water (4:1) | [1] | |
| 391 nm | Acetonitrile/Water (1:1) | [1] | |
| Molar Absorptivity (ε) | ~4500 M⁻¹cm⁻¹ at 386 nm | Acetonitrile | [1] |
| Triplet Quantum Yield (ΦT) | 0.91 | Acetonitrile | [1] |
| 0.65 | Acetonitrile/Water (4:1) | [1] | |
| 0.25 | Acetonitrile/Water (1:1) | [1] | |
| Triplet Lifetime (τT) | 14.8 µs | Acetonitrile | [1] |
| 24.1 µs | Acetonitrile/Water (4:1) | [1] | |
| 32.1 µs | Acetonitrile/Water (1:1) | [1] | |
| Triplet Energy (ET) | ~65.5 kcal/mol | - | [1] |
Applications in Photochemical Reactions
Photoinitiated Polymerization
This compound is widely used as a photoinitiator for free-radical polymerization, particularly in UV curing applications. In combination with a co-initiator, typically a tertiary amine, CTX forms an efficient initiating system.
Mechanism of Photoinitiation:
Upon photoexcitation, the triplet-excited CTX interacts with the amine co-initiator. This interaction can proceed via an electron transfer mechanism, forming a radical anion of CTX and a radical cation of the amine. Subsequent proton transfer results in the formation of a ketyl radical from CTX and an α-aminoalkyl radical from the amine. The α-aminoalkyl radical is the primary species that initiates the polymerization of acrylate (B77674) monomers.
Figure 1: General mechanism of this compound/amine photoinitiated polymerization.
Experimental Protocol: Photopolymerization of Trimethylolpropane Triacrylate (TMPTA)
This protocol describes the photopolymerization of a trifunctional acrylate monomer using a CTX/amine photoinitiator system.
Materials:
-
This compound (CTX)
-
N-Methyldiethanolamine (MDEA)
-
Trimethylolpropane triacrylate (TMPTA)
-
Solvent (e.g., acetonitrile or a suitable solvent for the formulation)
-
UV curing lamp (e.g., medium-pressure mercury lamp, LED lamp with emission around 385-405 nm)
-
Sample holder (e.g., glass slides)
Procedure:
-
Preparation of the Photopolymerizable Formulation:
-
Prepare a stock solution of CTX in the chosen solvent (e.g., 1% w/w).
-
Prepare a stock solution of MDEA in the chosen solvent (e.g., 5% w/w).
-
In a light-protected vial, mix TMPTA monomer with the desired amounts of CTX and MDEA stock solutions. A typical formulation might contain 0.5-2% w/w of CTX and 2-5% w/w of MDEA relative to the monomer.
-
Ensure thorough mixing to achieve a homogeneous solution.
-
-
Sample Preparation and Curing:
-
Apply a thin film of the formulation onto a glass slide using a film applicator or a spin coater to ensure uniform thickness.
-
Place the sample under the UV lamp. The distance from the lamp and the irradiation time will depend on the lamp's intensity and the formulation's reactivity.
-
Irradiate the sample for a predetermined time (e.g., 30-300 seconds).
-
-
Analysis of Curing:
-
The degree of polymerization can be monitored in real-time using techniques like Real-Time FT-IR by observing the disappearance of the acrylate C=C bond peak (around 1635 cm⁻¹).
-
The physical state of the cured film (tack-free or liquid) can be assessed by touch.
-
[2+2] Photocycloadditions
General Mechanism:
The triplet-excited CTX transfers its energy to an alkene, promoting it to its triplet state. The triplet alkene can then react with a ground-state alkene to form a 1,4-diradical intermediate, which subsequently closes to form the cyclobutane (B1203170) ring.
Figure 2: General mechanism for a [2+2] photocycloaddition sensitized by CTX.
Experimental Protocol: Sensitized [2+2] Cycloaddition of Cyclohexenone with an Alkene (Adapted)
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound (CTX)
-
Cyclohexenone
-
Alkene (e.g., ethylene, isobutylene)
-
Degassed solvent (e.g., benzene, acetonitrile)
-
Photoreactor equipped with a suitable light source (e.g., medium-pressure mercury lamp with a Pyrex filter to cut off short-wavelength UV)
-
Inert gas supply (e.g., nitrogen or argon)
Procedure:
-
Reaction Setup:
-
In a quartz or Pyrex photoreactor tube, dissolve cyclohexenone (e.g., 10 mmol) and CTX (e.g., 0.5-1 mmol, 5-10 mol%) in the degassed solvent (e.g., 100 mL).
-
If the alkene is a gas, bubble it through the solution for 15-30 minutes to ensure saturation. If it is a liquid, add it to the solution (typically in excess).
-
Seal the reactor and continue to purge with an inert gas for at least 30 minutes to remove all oxygen, which can quench the triplet state.
-
-
Irradiation:
-
Place the photoreactor in the irradiation apparatus.
-
Irradiate the solution with the light source. The reaction time can vary from a few hours to several days, depending on the substrates and reaction scale.
-
Monitor the progress of the reaction by techniques such as TLC or GC-MS.
-
-
Work-up and Purification:
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica (B1680970) gel to separate the cycloadduct from unreacted starting materials and the sensitizer.
-
E/Z Isomerization
Triplet sensitizers like CTX can be used to catalyze the E/Z (or cis/trans) isomerization of alkenes. The sensitizer transfers its triplet energy to either the E or Z isomer of the alkene, leading to the formation of a common triplet state intermediate which can then decay to a mixture of both isomers.
Figure 3: General mechanism for CTX-sensitized E/Z isomerization.
Conclusion
This compound is a versatile and efficient triplet sensitizer with broad applications in photochemistry. Its strong absorption in the near-UV, high triplet quantum yield, and ability to initiate reactions through both energy and electron transfer mechanisms make it a valuable tool for organic synthesis and polymer science. The protocols provided herein serve as a starting point for researchers to explore the utility of CTX in their own photochemical endeavors. Careful optimization of reaction conditions, particularly solvent and reactant concentrations, will be crucial for achieving high yields and selectivities.
References
- 1. Solvent dependence of the photophysical properties of this compound, the principal photoproduct of chlorprothixene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US4264773A - Preparation of 2-chloro-thioxanthone - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Thioxanthone-Based Siloxane Photosensitizer for Cationic/Radical Photopolymerization and Photoinduced Sol–Gel Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Two-Photon Polymerization Utilizing Thioxanthone-Based Photoinitiators
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of thioxanthone-based photoinitiators in two-photon polymerization (2PP). This advanced fabrication technique allows for the creation of high-resolution three-dimensional micro- and nanostructures, with significant applications in biomedical engineering, materials science, and drug delivery.
Introduction to Thioxanthone-Based Initiators in 2PP
Thioxanthone and its derivatives are highly efficient Norrish Type II photoinitiators for radical polymerization. In the context of two-photon polymerization, these initiators offer several advantages, including high photosensitivity and the ability to be activated by near-infrared (NIR) femtosecond lasers. This allows for deeper penetration into absorbing media and the fabrication of truly 3D structures with sub-micrometer resolution. Isopropyl thioxanthone (ITX) is a commonly used photoinitiator in this class.[1][2][3] However, ongoing research focuses on developing novel thioxanthone derivatives with enhanced two-photon absorption cross-sections to reduce the required laser power and improve printing speed and resolution.[1][2][4][5]
The general mechanism for photoinitiation by thioxanthone derivatives in 2PP involves the absorption of two photons, promoting the initiator to an excited triplet state. This excited state can then abstract a hydrogen atom from a co-initiator (often a monomer or an amine) to generate the initiating radicals. A unique feature of some thioxanthone-based systems is the potential for a two-color exposure process, where one wavelength excites the initiator to begin polymerization, and a second, different wavelength can inhibit this process, leading to super-resolution fabrication.[2][4]
Quantitative Data Summary
The following tables summarize key quantitative data from studies on various thioxanthone-based photoinitiators for 2PP, providing a comparative overview of their performance.
Table 1: Performance Comparison of Thioxanthone-Based Photoinitiators
| Photoinitiator | Monomer | Writing Threshold Improvement (vs. ITX) | Two-Photon Absorption Cross-Section (σ₂) at 800 nm (GM) | Reference |
| BDAPT (2,7-bis[(4-(dimethylamino)phenyl)ethynyl]-9H-thioxanthen-9-one) | PETA | 5-fold | Not specified in abstract, but noted as larger than ITX | [1][5][6][7][8] |
| ITX-phenyl-OCH₃ | PETA | Significant advancement over ITX | Not specified | [4] |
| ITX (Isopropyl thioxanthone) | PETA | Baseline | ~3 ± 1 GM at 710 nm | [1][9] |
| Donor-Acceptor Thioxanthones | Not specified | Not applicable | 4 - 128 GM | [9] |
PETA: Pentaerythritol triacrylate GM: Goeppert-Mayer units (1 GM = 10⁻⁵⁰ cm⁴ s photon⁻¹)
Experimental Protocols
This section provides detailed protocols for the preparation of photopolymer resins and the execution of two-photon polymerization using thioxanthone-based initiators.
Protocol 1: Preparation of a Thioxanthone-Based Photopolymer Resin
Materials:
-
Monomer: Pentaerythritol triacrylate (PETA)
-
Photoinitiator: Isopropyl thioxanthone (ITX) or a custom-synthesized derivative (e.g., BDAPT)
-
Solvent (if necessary for dissolving the initiator): Dichloromethane or Tetrahydrofuran (THF)
Procedure:
-
Dissolving the Photoinitiator:
-
Weigh the desired amount of the thioxanthone-based photoinitiator. A typical concentration is in the range of 0.5 to 2 wt%.
-
If the initiator does not readily dissolve in the monomer, first dissolve it in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
-
Mixing with Monomer:
-
Add the dissolved photoinitiator solution to the PETA monomer.
-
Mix the solution thoroughly using a magnetic stirrer or vortex mixer until a homogeneous resin is obtained.
-
-
Solvent Evaporation (if applicable):
-
If a solvent was used, place the resin in a vacuum oven at a slightly elevated temperature (e.g., 40-50 °C) to remove the solvent completely. The resin is ready for use when its weight is stable.
-
-
Storage:
-
Store the prepared photopolymer resin in a dark, cool place to prevent premature polymerization.
-
Protocol 2: Two-Photon Polymerization Procedure
Equipment:
-
A two-photon polymerization setup, typically consisting of:
-
A femtosecond laser (e.g., Ti:sapphire laser) with a wavelength around 800 nm.
-
Beam steering and focusing optics (microscope objective).
-
A high-precision 3D translation stage.
-
A computer with control software.
-
Procedure:
-
Sample Preparation:
-
Deposit a drop of the prepared photopolymer resin onto a glass slide or substrate.
-
-
System Setup:
-
Mount the substrate on the 3D translation stage of the 2PP system.
-
Focus the laser beam into the resin.
-
-
Fabrication:
-
Use the control software to define the 3D structure to be fabricated.
-
Set the appropriate laser power and scanning speed. These parameters will depend on the specific photoinitiator and monomer being used and need to be optimized experimentally. The writing threshold is the minimum laser power required to induce polymerization.
-
Initiate the fabrication process. The laser will be scanned through the resin according to the predefined path, solidifying the resin at the focal point.
-
-
Development:
-
After fabrication, immerse the substrate in a suitable solvent (e.g., isopropanol (B130326) or acetone) to wash away the unpolymerized resin.
-
The development time will vary depending on the size and complexity of the structure. Gentle agitation can aid in the removal of the uncured resin.
-
-
Drying and Characterization:
-
Carefully dry the fabricated structure, for example, by critical point drying to prevent structural collapse.
-
The final structure can be characterized using techniques such as scanning electron microscopy (SEM).
-
Visualizations
Photoinitiation and Polymerization Workflow
Caption: Workflow for 2PP with Thioxanthone Initiators.
Simplified Mechanism of Thioxanthone Photoinitiation
Caption: Simplified Thioxanthone Photoinitiation Mechanism.
References
- 1. engineering.purdue.edu [engineering.purdue.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. purdue.primo.exlibrisgroup.com [purdue.primo.exlibrisgroup.com]
- 4. engineering.purdue.edu [engineering.purdue.edu]
- 5. Synthesis and characterization of thioxanthone-based photoinitiators for two-photon controllable nanolithographic printing [morressier.com]
- 6. researchgate.net [researchgate.net]
- 7. Tailored thioxanthone‐based photoinitiators for two‐photon‐controllable polymerization and nanolithographic printing [agris.fao.org]
- 8. Tailored thioxanthone‐based photoinitiators for two‐photon‐controllable polymerization and nanolithographic printing | NSF Public Access Repository [par.nsf.gov]
- 9. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: 2-Chlorothioxanthone as a Pharmaceutical Intermediate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2-Chlorothioxanthone (2-CTX) as a critical intermediate in the synthesis of pharmaceutical compounds. Detailed experimental protocols and quantitative data are presented to facilitate its application in a research and development setting.
Application Notes
This compound (CAS No. 86-39-5) is a versatile chemical building block, primarily recognized for its role as a key intermediate in the synthesis of thioxanthene-based pharmaceuticals.[1][2] Its rigid tricyclic core serves as a valuable scaffold for the development of drugs targeting the central nervous system. Beyond its pharmaceutical applications, 2-CTX is also utilized as a photoinitiator in various industrial processes, including for the reticulation of synthetic resins and in food packaging inks.[3][4]
One of the most notable applications of 2-CTX is in the synthesis of the antipsychotic drug Chlorprothixene.[3] Chlorprothixene belongs to the thioxanthene (B1196266) class of neuroleptics and functions primarily as a dopamine (B1211576) D1 and D2 receptor antagonist.[5] It is used in the treatment of psychotic disorders such as schizophrenia and acute mania in bipolar disorder. The synthesis of Chlorprothixene involves a multi-step process where 2-CTX is a pivotal intermediate.
Furthermore, 2-CTX serves as a precursor for other pharmaceutical agents, including the tranquilizer Terden and the anti-inflammatory drug cloprofen. The thioxanthone scaffold, derived from 2-CTX, is also a subject of interest in the development of novel therapeutic agents, such as modulators of P-glycoprotein (P-gp), an efflux pump implicated in multidrug resistance in cancer.
Quantitative Data Summary
The following tables summarize key quantitative data from the experimental protocols.
Table 1: Synthesis of this compound
| Starting Material | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Melting Point (°C) |
| 2-chlorothianthracene | Fe(NO₃)₃·9H₂O, KPF₆ | Acetonitrile (B52724) | 80 | 2 | 96 | 153-154 |
| 2-(4'-chloro-phenylthio)-benzonitrile | 70% H₂SO₄, 90% Acetic Acid | - | 130 | 8 | 91.5 (for the acid) | 240 (for the acid) |
Table 2: Synthesis of Zuclopenthixol from this compound
| Step | Starting Material | Reagent(s) | Solvent | Temperature (°C) | Time (h) |
| 1 | This compound | Magnesium, Iodine, Allyl chloride | Tetrahydrofuran (THF) | 40-50 | 2 |
| 2 | 2-chloro-9-allyl-9-thioxanthen-9-ol | Toluene | 40 | - |
Experimental Protocols
Protocol 1: Synthesis of this compound from 2-chlorothianthracene[5]
Materials:
-
2-chlorothianthracene
-
Iron(III) nitrate (B79036) nonahydrate (Fe(NO₃)₃·9H₂O)
-
Potassium hexafluorophosphate (B91526) (KPF₆)
-
Acetonitrile
-
Oxygen
-
Ethyl acetate (B1210297)
-
Petroleum ether
Procedure:
-
To a 35 mL tube, add 1 mmol of 2-chlorothianthracene, 0.1 mmol of Fe(NO₃)₃·9H₂O, and 0.2 mmol of KPF₆.
-
Add 3 mL of acetonitrile to the tube.
-
Replace the air in the tube with oxygen and seal it with a rubber stopper.
-
Insert a balloon filled with oxygen into the stopper.
-
Place the reaction tube in a preheated oil bath at 80°C and react for 2 hours.
-
After the reaction is complete, filter the mixture.
-
Remove the solvent from the filtrate by vacuum distillation.
-
Purify the residue by column chromatography using a mixture of ethyl acetate and petroleum ether (1:50 v/v) as the eluent.
-
Collect the fractions containing the target compound and evaporate the solvent to obtain this compound.
Protocol 2: Synthesis of Zuclopenthixol from this compound
This protocol outlines the initial steps in the synthesis of the antipsychotic drug Zuclopenthixol, starting from this compound.
Step 1: Synthesis of 2-chloro-9-allyl-9-thioxanthen-9-ol
Materials:
-
This compound
-
Magnesium powder
-
Iodine
-
Allyl chloride
-
Tetrahydrofuran (THF)
-
20% aqueous sodium chloride solution
Procedure:
-
In a suitable reaction vessel, dissolve 100.00 g (0.405 mol) of this compound in 600 mL of THF.
-
While stirring at 20-30°C, add 26 g of magnesium powder and 1 g of iodine.
-
Slowly add 65 g (0.855 mol) of allyl chloride, ensuring the reaction temperature is maintained between 40-50°C for 2 hours.
-
After the reaction period, cool the mixture.
-
Add 1000 mL of 20% aqueous sodium chloride solution and stir for 10 minutes.
-
Filter any insoluble materials.
-
Extract the filtrate twice with 500 mL of dichloromethane.
-
The resulting organic phase contains 2-chloro-9-allyl-9-thioxanthen-9-ol and is used in the next step.
Step 2: Dehydration to form the propenylidene side chain
Materials:
-
Solution of 2-chloro-9-allyl-9-thioxanthen-9-ol in dichloromethane (from Step 1)
-
Toluene
Procedure:
-
Combine the dichloromethane solution of 2-chloro-9-allyl-9-thioxanthen-9-ol with 100 mL of toluene.
-
Heat the mixture to 40°C.
-
Further steps involve the addition of N-(2-hydroxyethyl)piperazine and isomer separation, which are beyond the scope of this initial protocol.
Visualizations
Logical Relationship of this compound in Drug Synthesis
Caption: Relationship of 2-CTX to its derivatives and their applications.
Experimental Workflow: Synthesis of Zuclopenthixol Intermediate
Caption: Workflow for the initial stages of Zuclopenthixol synthesis.
Signaling Pathway: Dopamine Receptor Antagonism
Caption: Antagonism of the Dopamine D2 receptor signaling pathway.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. PubChemLite - 1-propanamine, 3-(2-chloro-7-fluoro-9h-thioxanthen-9-ylidene)-n,n-dimethyl-, hydrochloride (C18H17ClFNS) [pubchemlite.lcsb.uni.lu]
- 3. US4264773A - Preparation of 2-chloro-thioxanthone - Google Patents [patents.google.com]
- 4. 3-(2-Chloro-9H-thioxanthen-9-ylidene)-N,N-dimethyl-1-propanamine | C18H18ClNS | CID 2729 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: 2-Chlorothioxanthone (2-CTX) Aqueous Solubility
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the aqueous solubility of 2-Chlorothioxanthone (2-CTX).
Frequently Asked Questions (FAQs)
Q1: What is this compound (2-CTX) and why is it poorly soluble in water?
This compound (also known as 2-chlorothioxanthen-9-one) is a versatile chemical compound primarily used as a photoinitiator in UV-curable coatings, inks, and in the synthesis of dyes.[1] Its molecular structure, C13H7ClOS, is largely hydrophobic, leading to poor solubility in aqueous media.[2] It is described as being "partly miscible in water" and has a melting point between 150-153.5 °C.[1][3] This inherent low water solubility poses a significant challenge for its application in biological studies or aqueous-based formulations.[4][5]
Q2: I am starting a new experiment. What is the simplest method to dissolve 2-CTX in an aqueous medium?
The most straightforward and common initial approach is the use of co-solvents .[6][7] This technique involves adding a water-miscible organic solvent to the aqueous solution to reduce the overall polarity, thereby increasing the solubility of a hydrophobic compound like 2-CTX.[6] Commonly used co-solvents in research settings include Dimethyl Sulfoxide (DMSO), Ethanol (B145695), Methanol, and N,N-Dimethylformamide (DMF).
Q3: I used a co-solvent, but my 2-CTX solution is still cloudy or has precipitates. What are the next troubleshooting steps?
If initial attempts with a co-solvent are unsuccessful, consider the following:
-
Increase Co-solvent Concentration: Gradually increase the percentage of the co-solvent in your mixture. However, be mindful of the potential impact on your experimental system (e.g., cell toxicity, reaction interference).
-
Apply Gentle Heating: Gently warming the solution can often help dissolve the compound. Ensure that 2-CTX is stable at the applied temperature.
-
Use Sonication: Applying ultrasonic energy can help break down particle agglomerates and facilitate dissolution.
-
Try a Different Co-solvent: The choice of co-solvent can significantly impact solubility. If DMSO doesn't work, ethanol or another suitable solvent might be more effective.
-
Adjust pH: For some compounds, altering the pH of the aqueous medium can improve solubility.[5][8] While 2-CTX is not ionizable in the typical sense, formulation pH can still influence interactions and should be considered.
Q4: Co-solvents are not suitable for my downstream application. What advanced strategies can I use to improve 2-CTX solubility?
For applications where organic co-solvents are not viable, several advanced formulation strategies can be employed:
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate hydrophobic molecules like 2-CTX, forming an "inclusion complex" that is water-soluble.
-
Solid Dispersion: This technique involves dispersing the drug in a hydrophilic polymer matrix at a molecular level.[9] The drug can exist in an amorphous state, which has higher energy and greater solubility than its crystalline form.[9][10]
-
Nanosuspensions: This involves reducing the particle size of the drug to the nanometer range (typically below 1 µm).[11][12][13] According to the Noyes-Whitney equation, this drastic increase in surface area leads to a significantly faster dissolution rate.[12][14]
-
Lipid-Based Formulations: Systems like self-emulsifying drug delivery systems (SEDDS) can be used where the drug is dissolved in a mixture of oils and surfactants.[14] These formulations spontaneously form fine emulsions when introduced to an aqueous medium.[14]
Q5: How do I choose the right solubility enhancement strategy for my specific research?
The selection of an appropriate strategy depends on several factors, including the required degree of solubility enhancement, the final dosage form, the intended application (e.g., in vitro cell studies, photopolymerization), and the available equipment.[15] The following decision workflow can guide your choice.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | C13H7ClOS | CID 618848 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 86-39-5 [chemicalbook.com]
- 4. Solvent dependence of the photophysical properties of this compound, the principal photoproduct of chlorprothixene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. thepharmajournal.com [thepharmajournal.com]
- 6. ijmsdr.org [ijmsdr.org]
- 7. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 8. wjbphs.com [wjbphs.com]
- 9. Pharmaceutical Dispersion Techniques for Dissolution and Bioavailability Enhancement of Poorly Water-Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jddtonline.info [jddtonline.info]
- 11. researchgate.net [researchgate.net]
- 12. Production of nanosuspensions as a tool to improve drug bioavailability: focus on topical delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. jddtonline.info [jddtonline.info]
- 14. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 15. pnrjournal.com [pnrjournal.com]
Common challenges and solutions in the synthesis of 2-Chlorothioxanthone
Welcome to the technical support center for the synthesis of 2-Chlorothioxanthone. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guides and frequently asked questions to navigate the common challenges encountered during the synthesis of this important compound.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, offering potential causes and solutions in a user-friendly question-and-answer format.
Problem 1: Low Yield in the Synthesis of the 2-(4'-chlorophenylthio)benzoic acid Intermediate
-
Question: I am attempting to synthesize 2-(4'-chlorophenylthio)benzoic acid by reacting an alkali metal derivative of 4-chlorothiophenol (B41493) with a 2-halogeno-benzoic acid, but my yields are consistently low. What could be the issue?
-
Answer: This is a common challenge, particularly when using 2-chloro-benzoic acid, where yields may not exceed 20-30%.[1] The use of 2-bromo-benzoic acid can improve the yield to around 50%, while 2-iodo-benzoic acid may yield 40-50%.[1] However, these starting materials can be expensive.[1] To achieve higher yields, consider an alternative route using 2-chloro-benzonitrile as the starting material, which can produce the intermediate 2-(4'-chloro-phenylthio)-benzonitrile in yields of up to 95-96%.[1] This intermediate can then be hydrolyzed to 2-(4'-chlorophenylthio)-benzoic acid in nearly quantitative yield.[1]
Problem 2: Inefficient Cyclization of 2-(4'-chlorophenylthio)benzoic acid
-
Question: My cyclization of 2-(4'-chlorophenylthio)benzoic acid to this compound is resulting in a low yield. How can I optimize this step?
-
Answer: The cyclization is a dehydration reaction that is typically carried out in a strong acidic medium. Key factors to control are the reaction temperature and time. A common procedure involves heating the reaction mixture to 125°-130° C for several hours.[1] Ensure that the dehydration agent, such as concentrated sulfuric acid, is of the appropriate concentration and used in a sufficient amount to drive the reaction to completion. Inadequate heating or insufficient acid can lead to incomplete cyclization.
Problem 3: Formation of Sulfonated By-products in Friedel-Crafts Synthesis
-
Question: I am using a Friedel-Crafts reaction to synthesize this compound, and I am observing the formation of unwanted sulfonated aromatic by-products. How can I minimize these?
-
Answer: The formation of sulfonated by-products is a known issue when using a large excess of sulfuric acid in Friedel-Crafts type reactions.[2] To mitigate this, it is crucial to carefully control the amount of sulfuric acid used. An alternative approach is to use a Friedel-Crafts acylation with 2-chlorothiobenzoyl chloride and an appropriate aromatic compound in the presence of a Lewis acid catalyst like aluminum chloride. This method can offer higher yields and reduce the formation of sulfonated impurities.
Problem 4: Difficulty in Purifying the Final Product
-
Question: I am struggling to obtain pure this compound. What are the recommended purification methods?
-
Answer: this compound can be purified by several methods. After the reaction, the crude product is often precipitated by pouring the reaction mixture into water.[1] The precipitate can then be washed to remove residual acid.[1] For further purification, recrystallization from a suitable solvent like ethanol (B145695) is effective.[1] In some cases, column chromatography using a silica (B1680970) gel column with an eluent such as a mixture of ethyl acetate (B1210297) and petroleum ether can be employed to achieve high purity.[3] For issues with separating close-boiling isomers, which can sometimes form depending on the synthetic route, optimizing fractional distillation by using a more efficient column and a slow, steady distillation rate can be beneficial.
Frequently Asked Questions (FAQs)
Q1: What are the main synthetic routes to this compound?
A1: The two primary synthetic routes are:
-
The Benzonitrile (B105546) Route: This involves the reaction of an alkali metal derivative of 4-chlorothiophenol with 2-chloro-benzonitrile to form 2-(4'-chloro-phenylthio)-benzonitrile. This intermediate is then hydrolyzed to 2-(4'-chlorophenylthio)-benzoic acid, followed by cyclization to this compound.[1] This method is often favored for its high yields.[1]
-
The Friedel-Crafts Route: This can be achieved through the cyclization of 2-phenylthiobenzoic acid derivatives or by reacting 2,2′-dithiodibenzoic acid with an aromatic compound in sulfuric acid.[2] A more refined approach involves the Friedel-Crafts acylation of an aromatic compound with 2-chlorothiobenzoyl chloride in the presence of a Lewis acid catalyst.[2]
Q2: What are the typical reaction conditions for the synthesis of this compound?
A2: Reaction conditions vary depending on the chosen synthetic route. For the benzonitrile route, the initial reaction is often carried out in a solvent like toluene (B28343) with a catalyst such as N,N-dimethylformamide at elevated temperatures (e.g., 125°-130° C).[1] The subsequent hydrolysis can be performed in an acidic or basic medium, followed by cyclization in concentrated sulfuric acid at high temperatures.[1] For Friedel-Crafts reactions, a Lewis acid catalyst like aluminum chloride is used, and the reaction temperature is typically kept low initially (-10 to 30°C) and then may be raised to complete the reaction.[2]
Q3: What are some common by-products in the synthesis of this compound and how can they be removed?
A3: A common by-product, especially in Friedel-Crafts reactions using sulfuric acid, is the formation of sulfonated aromatics.[2] These can often be removed by careful washing of the crude product. In the hydrolysis of 2-(4'-chloro-phenylthio)-benzonitrile, traces of the corresponding benzamide (B126) may be formed, which can be identified by thin-layer chromatography.[1] Purification methods like recrystallization and column chromatography are effective in removing most impurities.[1][3]
Q4: How can I monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is a common and effective method to monitor the progress of the reaction. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of reactants and the formation of the product.
Quantitative Data Summary
The following tables provide a summary of quantitative data from various synthetic approaches to this compound and its intermediates for easy comparison.
Table 1: Comparison of Yields for 2-(4'-chlorophenylthio)benzoic acid Synthesis
| Starting Material (Halogeno-benzoic acid) | Yield (%) | Reference |
| 2-chloro-benzoic acid | 20-30 | [1] |
| 2-bromo-benzoic acid | ~50 | [1] |
| 2-iodo-benzoic acid | 40-50 | [1] |
Table 2: Yields for the Benzonitrile Route to this compound
| Step | Intermediate/Product | Yield (%) | Reference | | :--- | :--- | :--- | | 1 | 2-(4'-chloro-phenylthio)-benzonitrile | 95-96 |[1] | | 2 | 2-(4'-chlorophenylthio)-benzoic acid | Quantitative |[1] | | 3 | this compound | 80-85 (overall) |[1] |
Experimental Protocols
Protocol 1: Synthesis of 2-(4'-chloro-phenylthio)-benzonitrile
This protocol is based on a high-yield procedure described in the literature.[1]
-
To a suitable reactor, add methanol (B129727) and sodium hydroxide (B78521). Heat to reflux to form sodium methoxide.
-
Cool the reaction medium and add 4-chlorothiophenol in one portion.
-
Reflux for a short period (e.g., 15-30 minutes) and then cool to approximately 70-80°C.
-
Progressively add a solution of 2-chloro-benzonitrile in toluene, followed by N,N-dimethylformamide.
-
Distill off the methanol-toluene azeotrope.
-
Heat the reaction medium to 125°-130° C for approximately 1.5 hours.
-
Cool the mixture, add toluene and water, and separate the organic phase.
-
Wash the organic phase with an aqueous sodium hydroxide solution.
-
Evaporate the toluene to obtain crude 2-(4'-chloro-phenylthio)-benzonitrile.
-
The crude product can be purified by recrystallization from ethanol.
Protocol 2: Hydrolysis of 2-(4'-chloro-phenylthio)-benzonitrile and Cyclization to this compound
This protocol outlines the subsequent steps to obtain the final product.[1]
-
Reflux a mixture of 2-(4'-chloro-phenylthio)-benzonitrile, sulfuric acid (e.g., 70%), and acetic acid for several hours (e.g., 8 hours) at around 130°C.
-
Cool the mixture and slowly add water to precipitate 2-(4'-chlorophenylthio)-benzoic acid.
-
Filter and wash the precipitate.
-
For the cyclization step, heat the obtained 2-(4'-chlorophenylthio)-benzoic acid in a dehydrating agent like concentrated sulfuric acid at 125°-130° C for approximately 8 hours.
-
Cool the reaction mixture and pour it into water to precipitate the crude this compound.
-
Filter the precipitate and wash it with water until neutral.
-
The crude product can be further purified by recrystallization.
Visualized Workflows and Pathways
The following diagrams, generated using Graphviz, illustrate key processes in the synthesis of this compound.
References
Technical Support Center: Optimizing UV Curing with 2-Chlorothioxanthone (CTX)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing the Type II photoinitiator, 2-Chlorothioxanthone (CTX), for UV curing applications.
Frequently Asked Questions (FAQs)
Q1: What is this compound (CTX) and how does it initiate UV curing?
A1: this compound (CTX), with CAS number 86-39-5, is a photoinitiator used in UV-curable formulations like inks and coatings.[1] It belongs to the thioxanthone family of photoinitiators.[2][3] CTX is classified as a Norrish Type II photoinitiator.[4][5][6] This means that upon exposure to UV light, it doesn't generate initiating radicals by itself. Instead, it undergoes excitation to a triplet state and then abstracts a hydrogen atom from a synergistic compound, typically a tertiary amine, to create the free radicals that initiate polymerization.[6][7]
Q2: Why is an amine synergist or co-initiator necessary when using CTX?
A2: As a Type II photoinitiator, CTX requires a co-initiator to generate the radicals necessary for polymerization.[5][6] Tertiary amines are commonly used as synergists.[8] The excited CTX molecule abstracts a hydrogen atom from the amine, creating a highly reactive alpha-amino alkyl radical.[7][8] This radical is very effective at initiating the polymerization of monomers like acrylates.[8] Additionally, amine synergists help to mitigate oxygen inhibition, a common issue where atmospheric oxygen quenches the excited state of the photoinitiator or scavenges free radicals, leading to incomplete surface cure.[8][9]
Q3: What is the optimal UV wavelength for activating this compound?
A3: this compound (CTX) has an absorption maximum at approximately 386 nm.[10] Therefore, UV light sources that have a strong emission in the UV-A range (320-400 nm) are most effective for activating this photoinitiator.[10] Matching the spectral output of the UV lamp to the absorption spectrum of the photoinitiator is crucial for efficient curing.[6][11][12]
Q4: How does the concentration of CTX affect the curing speed and depth?
A4: The concentration of the photoinitiator is a critical parameter. Increasing the photoinitiator concentration can initially lead to a faster cure and increased cure depth. However, after reaching an optimal concentration, further increases can have a negative effect.[5] Excess photoinitiator at the surface can absorb too much light, creating a "shielding" effect that blocks UV light from penetrating deeper into the material. This can lead to a rapid surface cure but poor through-cure, a phenomenon known as surface vitrification.[5][12] It is recommended to determine the optimal concentration through experimentation.[13]
Troubleshooting Guide
Q1: My formulation is curing very slowly or not at all. What are the possible causes?
A1: Slow or incomplete curing is a common issue that can be attributed to several factors. A systematic approach is needed to identify the root cause.[14]
-
UV System Issues:
-
Lamp Intensity and Age: The output of UV arc lamps degrades over time.[11] Check the lamp's hours of use and measure its intensity with a radiometer to ensure it meets the required dose (J/cm²).[11] It's advisable to have a spare bulb on hand to avoid downtime.[11]
-
Wavelength Mismatch: Ensure your UV lamp's spectral output matches the absorption profile of CTX (~386 nm).[11][12]
-
Lamp Cleanliness: Dirt or contaminants on the lamp, reflector, or light guide can reduce UV output.[11] Regularly clean these components.
-
Distance from Substrate: Light intensity decreases significantly with distance.[11][12] Ensure the distance between the lamp and the substrate is optimized and consistent.[12][15] Doubling the distance can reduce intensity by 75%.[12]
-
-
Formulation Chemistry:
-
Missing or Insufficient Co-initiator: CTX requires an amine synergist. Verify its presence and concentration in the formulation.
-
Incorrect Photoinitiator Concentration: Too little CTX will result in a slow cure. Conversely, too much can cause surface shielding, preventing deep cure.[5]
-
Inhibitors: The presence of oxygen is a primary inhibitor, leading to a tacky surface.[11] Other chemical contaminants in the raw materials can also slow the reaction.
-
-
Process Parameters:
Logic Diagram: Troubleshooting Slow UV Curing
Caption: A troubleshooting decision tree for slow UV curing.
Q2: The surface of my cured material is tacky. What causes this and how can I fix it?
A2: A tacky surface is a classic sign of oxygen inhibition.[11] Oxygen in the atmosphere can quench the excited state of the photoinitiator or react with the initial free radicals, preventing the polymerization reaction from proceeding at the surface.
-
Solutions for Oxygen Inhibition:
-
Increase UV Intensity: A higher peak irradiance can generate radicals faster than oxygen can interfere, overcoming the inhibition.[16]
-
Use an Amine Synergist: Amine synergists are effective oxygen scavengers, which is another key reason for their use with Type II photoinitiators.[7]
-
Inert Atmosphere: Curing under a nitrogen (N₂) atmosphere displaces the oxygen, eliminating the problem. This is highly effective but adds complexity and cost to the process.
-
Optimize Formulation: Some formulations are more susceptible to oxygen inhibition than others. The choice and concentration of monomers and oligomers can play a role.
-
Q3: My cured material has a yellow tint. Why is this happening?
A3: Yellowing can be a side effect of the photoinitiator and its byproducts, particularly with prolonged exposure to UV light or high temperatures.[4][17]
-
Mitigation Strategies:
-
Optimize UV Dose: Avoid over-curing the material. Use the minimum UV dose required to achieve the desired physical properties plus a safety factor (e.g., 25%).[11] Excessive UV energy can lead to degradation and color change.[13][18]
-
Co-initiator Choice: Certain amine synergists can contribute to yellowing.[4] Experimenting with different amines may reduce the effect.
-
Alternative Photoinitiators: If yellowing is a critical issue, consider photoinitiators specifically designed for low-yellowing applications, such as certain acylphosphine oxides.[3]
-
Data & Protocols
Photoinitiator Characteristics
| Property | This compound (CTX) |
| CAS Number | 86-39-5[1] |
| Molecular Formula | C₁₃H₇ClOS[1][19] |
| Type | Norrish Type II (Hydrogen Abstraction)[5][6] |
| Absorption Max (λmax) | ~386 nm in acetonitrile[10] |
| Recommended Light Source | UV-A (320-400 nm)[10][20] |
| Required Co-Initiator | Yes (e.g., Tertiary Amines)[6][8] |
Experimental Protocol: Optimization of CTX Concentration
This protocol outlines a method to determine the optimal concentration of this compound for a given formulation and UV curing setup.
1. Objective: To identify the CTX concentration that provides the fastest cure speed and desired cure depth without causing significant yellowing or surface inhibition.
2. Materials & Equipment:
-
Base UV-curable formulation (e.g., acrylate (B77674) oligomers, monomers).
-
This compound (CTX).
-
Amine synergist (e.g., Ethyl-4-(dimethylamino)benzoate).
-
Substrate for curing (e.g., glass slides, plastic films).
-
Film applicator or drawdown bar for consistent thickness.
-
UV Curing System (with a lamp emitting in the 385-395 nm range).
-
Radiometer to measure UV intensity (mW/cm²) and dose (mJ/cm²).
-
Hardness tester (e.g., pencil hardness or durometer).
-
Spectrophotometer or colorimeter (for yellowing analysis).
3. Procedure:
-
Formulation Preparation: Prepare a master batch of the UV-curable formulation containing a fixed concentration of the amine synergist (e.g., 2.0% by weight).
-
Create Concentration Ladder: Divide the master batch into several smaller samples. Add varying concentrations of CTX to each sample. A typical range to test would be 0.5%, 1.0%, 2.0%, 3.0%, and 4.0% by weight. Ensure the CTX is fully dissolved.
-
Sample Application: Apply each formulation onto the substrate at a fixed, consistent thickness (e.g., 50 µm) using a film applicator.
-
Curing:
-
Set the UV lamp at a fixed distance from the substrate.
-
Measure and record the peak UV irradiance (mW/cm²) at the substrate surface.
-
Expose each sample to a fixed UV dose by controlling the exposure time or conveyor speed. Start with a dose known to be in the typical range for the formulation.
-
-
Assessment:
-
Surface Cure: Immediately after curing, gently touch the surface with a cotton swab. Note if the surface is tack-free or tacky.
-
Hardness: After allowing the samples to cool, measure the surface hardness.
-
Adhesion Test: If applicable, perform a cross-hatch adhesion test to ensure the coating is well-adhered to the substrate.[14]
-
Cure Depth (for thicker samples): Measure the thickness of the cured material.[21]
-
Yellowing: Measure the color (e.g., yellowness index) of the cured film using a colorimeter.
-
-
Data Analysis: Create a table comparing CTX concentration with surface tack, hardness, and yellowness index. Identify the concentration that yields a tack-free, hard surface with minimal yellowing. This is the optimal concentration for these specific curing conditions.
Visualization of Mechanisms & Workflows
Photoinitiation Mechanism of CTX
Caption: The photoinitiation pathway for this compound (CTX).
Experimental Workflow for Curing Optimization
References
- 1. 2-Chlorothioxanthen-9-one, Photoinitiator CTX, CAS 86-39-5 [sellchems.com]
- 2. Cytotoxic effects of thioxanthone derivatives as photoinitiators on isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. paint.org [paint.org]
- 4. uvebtech.com [uvebtech.com]
- 5. uvebtech.com [uvebtech.com]
- 6. The Role of Photoinitiators in UV Curing - Guangdong Lencolo New Material Co., LTD [lencolo37.com]
- 7. Effect of Amine Synergists on the Electron Beam Curing Properties of Acrylate Based Coatings - Radtech [radtech-europe.com]
- 8. EP4301725A1 - Amine synergists with uv-a absorption - Google Patents [patents.google.com]
- 9. US8110610B2 - Amine co-initiators for radiation curable compositions - Google Patents [patents.google.com]
- 10. Solvent dependence of the photophysical properties of this compound, the principal photoproduct of chlorprothixene - PMC [pmc.ncbi.nlm.nih.gov]
- 11. intertronics.co.uk [intertronics.co.uk]
- 12. permabond.com [permabond.com]
- 13. Factors affecting the curing reaction speed of UV adhesive [uv-ledcuring.com]
- 14. Troubleshooting Slow Curing of Ink/Coating: Identifying and Resolving Common Issues - IST INTECH [istintech.com]
- 15. Factors Affecting the Curing Degree of UV-curable Coatings_EN [kstuv.com]
- 16. uvmeasurement.org [uvmeasurement.org]
- 17. nbinno.com [nbinno.com]
- 18. Top 4 UV Curing Challenges and Solutions for Manufacturers - Intellego Technologies [intellego-technologies.com]
- 19. This compound | C13H7ClOS | CID 618848 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. UV Curing: Part 2; A Tour of the UV Spectrum - Polymer Innovation Blog [polymerinnovationblog.com]
- 21. Measuring UV Curing Parameters of Commercial Photopolymers used in Additive Manufacturing - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 2-Chlorothioxanthone (2-CTX) Photodegradation and Stability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Chlorothioxanthone (2-CTX) under UV exposure.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments involving the photodegradation and stability of 2-CTX.
Issue 1: Inconsistent or Low Photodegradation Rate of 2-CTX
Question: My photodegradation rate of 2-CTX is highly variable between experiments, or much lower than expected. What are the potential causes and how can I troubleshoot this?
Answer:
Inconsistent or low photodegradation rates of this compound (2-CTX) can stem from several experimental variables. Follow these steps to identify and resolve the issue:
-
Oxygen Inhibition: 2-CTX, like many thioxanthones, is susceptible to oxygen inhibition.[1] Atmospheric oxygen can quench the excited triplet state of 2-CTX, which is a key intermediate in its photoreactions, thereby reducing the efficiency of the degradation process.[1]
-
Solution: Deoxygenate your sample solution thoroughly before and during irradiation. This can be achieved by bubbling an inert gas, such as nitrogen or argon, through the solution for at least 15-20 minutes prior to the experiment and maintaining a gentle stream over the solution during the experiment.[2]
-
-
Solvent Effects: The photophysical properties of 2-CTX are highly dependent on the solvent's polarity and its ability to donate hydrogen atoms.[2][3] In non-polar or aprotic solvents, the triplet quantum yield is high, but the degradation pathway may be different than in protic solvents like alcohols.[2][4]
-
Solution: Ensure your solvent is of high purity and consistent across all experiments. If you are working with solvent mixtures, such as acetonitrile/water, be aware that the photophysical properties of 2-CTX can change significantly with the composition of the mixture.[2][3] For hydrogen abstraction reactions, a hydrogen-donating solvent like 2-propanol is necessary.[4]
-
-
UV Lamp Instability or Incorrect Wavelength: The output of UV lamps can fluctuate over time, leading to inconsistent irradiation intensity. Furthermore, the wavelength of the UV light is critical; 2-CTX has a characteristic absorption spectrum, and irradiation at a wavelength where it has low absorbance will result in a slow degradation rate.[2]
-
Solution: Regularly check the output of your UV lamp with a calibrated radiometer. Ensure you are using a light source that emits at a wavelength strongly absorbed by 2-CTX (e.g., around its absorption maxima of approximately 386 nm).[2] Use of a monochromator or appropriate filters can ensure a specific and consistent irradiation wavelength.
-
-
Concentration Effects: At high concentrations, 2-CTX can self-quench, where an excited molecule transfers its energy to a ground-state molecule, leading to a decrease in the overall quantum yield of degradation.
-
Solution: Work with dilute solutions of 2-CTX. If you are unsure of the optimal concentration, perform a concentration-degradation study to find a range where the degradation rate is linearly dependent on concentration.
-
Issue 2: Appearance of Unexpected Peaks in HPLC or GC-MS Analysis
Question: I am observing unexpected degradation products in my analysis. How can I identify them and what might be their origin?
Answer:
The formation of unexpected products during the photodegradation of 2-CTX can be influenced by the solvent, the presence of contaminants, and the specific photochemical reaction pathways.
-
Solvent-Adduct Formation: In hydrogen-donating solvents like methanol (B129727) or 2-propanol, the excited triplet state of 2-CTX can abstract a hydrogen atom from the solvent, leading to the formation of a ketyl radical.[4] This radical can then undergo further reactions, potentially forming adducts with the solvent.
-
Identification: Use mass spectrometry (MS) to determine the molecular weight of the unknown products. If the mass corresponds to the addition of a solvent fragment to the 2-CTX molecule, this suggests solvent-adduct formation.
-
-
Photoreduction Products: In the presence of a good hydrogen donor, 2-CTX can be photoreduced.
-
Identification: Compare the retention times and mass spectra of your unknown peaks with those of known photoreduction products of thioxanthones.
-
-
Contaminants in the Solvent or Reagents: Impurities in your solvents or other reagents can react with the excited state of 2-CTX, leading to a variety of unexpected products.
-
Solution: Use high-purity (e.g., HPLC or spectrophotometric grade) solvents and reagents. Running a "blank" experiment with the solvent and any other components (without 2-CTX) under UV irradiation can help identify any photoproducts originating from the solvent itself.
-
Issue 3: Poor Reproducibility of Fluorescence or Phosphorescence Measurements
Question: I am getting inconsistent fluorescence or phosphorescence quantum yields and lifetimes for 2-CTX. What could be causing this?
Answer:
The emission properties of 2-CTX are sensitive to its environment. Here are common factors that can affect reproducibility:
-
Solvent Polarity and Viscosity: The fluorescence quantum yield of 2-CTX is known to be highly dependent on solvent polarity.[2][3] Small variations in the composition of solvent mixtures can lead to significant changes in emission.
-
Solution: Prepare solvent mixtures with high accuracy and precision. Use volumetric flasks and calibrated pipettes. Ensure the temperature of the solution is controlled, as viscosity can also affect non-radiative decay pathways.
-
-
Presence of Quenchers: Dissolved oxygen is an efficient quencher of both the singlet and triplet excited states of 2-CTX.[2] Other impurities in the solvent can also act as quenchers.
-
Solution: As with photodegradation experiments, thoroughly deoxygenate your solutions before and during emission measurements. Use high-purity solvents to minimize quenching from impurities.
-
-
Inner Filter Effects: At high concentrations, the emitted light can be reabsorbed by other 2-CTX molecules in the solution, leading to an artificially low measured fluorescence intensity and a distorted emission spectrum.
-
Solution: Work with optically dilute solutions, typically with an absorbance of less than 0.1 at the excitation wavelength.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of photodegradation for 2-CTX?
A1: The primary mechanism of photodegradation for 2-CTX is initiated by the absorption of UV light, leading to the formation of an excited singlet state, which then undergoes efficient intersystem crossing to a longer-lived triplet state.[4] This triplet state is highly reactive and can undergo several reactions, including hydrogen abstraction from a suitable donor (like a solvent) to form a ketyl radical, or energy transfer to other molecules.[4] The specific degradation pathway and products are highly dependent on the reaction environment, particularly the solvent.[2][3]
Q2: How does the solvent affect the stability of 2-CTX under UV exposure?
A2: The solvent plays a critical role in the stability of 2-CTX. In polar, hydroxylic solvents, the photophysical properties, including the triplet quantum yield and lifetime, are significantly altered compared to non-polar solvents.[2][3] For instance, in acetonitrile/water mixtures, the triplet quantum yield decreases with increasing water content.[2] In hydrogen-donating solvents, 2-CTX is more prone to photoreduction.[4]
Q3: What are the expected degradation products of 2-CTX?
A3: The degradation products of 2-CTX are not extensively detailed in the provided search results. However, based on the reactivity of the thioxanthone chromophore, potential products could include photoreduction products (thioxanthenol derivatives) in the presence of hydrogen donors, and potentially products resulting from the cleavage of the C-Cl bond, although this is less commonly reported for thioxanthones compared to other chlorinated aromatic compounds. In the context of being a photoproduct itself, 2-CTX is formed from the photodegradation of chlorprothixene (B1288) through the splitting off of an alkylamino chain.[2]
Q4: What safety precautions should be taken when handling 2-CTX?
A4: this compound is a chemical that should be handled with appropriate safety measures. It is advisable to wear personal protective equipment, including gloves, safety goggles, and a lab coat.[2][4][5] Handling should be done in a well-ventilated area or a fume hood to avoid inhalation of any dust or aerosols.[2][4][5] Avoid contact with skin and eyes.[2][4][5] Store 2-CTX in a cool, dry, and dark place, away from sources of ignition.[2]
Q5: Can 2-CTX be used as a photosensitizer?
A5: Yes, 2-CTX is used as a photosensitizer, particularly in photoinitiation for polymerization reactions.[3][6] Its high triplet quantum yield and relatively long triplet lifetime make it an effective sensitizer, capable of transferring its absorbed light energy to other molecules to initiate chemical reactions.
Data Presentation
Table 1: Photophysical Properties of this compound (2-CTX) in Different Solvents
| Solvent/Mixture | Absorption Max (λ_abs, nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Fluorescence Quantum Yield (Φ_f) | Triplet Quantum Yield (Φ_T) | Triplet Lifetime (τ_T, µs) |
| Acetonitrile (MeCN) | 386 | ~1.2 x 10⁴ | < 0.01 | 0.91 | ~5 |
| MeCN/Water (4:1) | 386 | ~1.1 x 10⁴ | 0.05 | 0.65 | ~20 |
| MeCN/Water (2:1) | 386 | ~1.0 x 10⁴ | 0.12 | 0.45 | ~45 |
| MeCN/Water (1:1) | 386 | ~0.9 x 10⁴ | 0.31 | 0.25 | ~90 |
Data synthesized from multiple sources. The exact values can vary depending on the experimental conditions.[2][3]
Experimental Protocols
Protocol 1: Determination of Photodegradation Quantum Yield of 2-CTX
-
Preparation of 2-CTX Solution: Prepare a stock solution of 2-CTX in a suitable solvent (e.g., acetonitrile) of known concentration. From the stock solution, prepare a dilute working solution with an absorbance of approximately 1 at the irradiation wavelength.
-
Actinometry: Prepare a solution of a chemical actinometer with a well-characterized quantum yield at the irradiation wavelength (e.g., ferrioxalate (B100866) for UV wavelengths).
-
Deoxygenation: Transfer the 2-CTX solution and the actinometer solution to separate quartz cuvettes. Deoxygenate both solutions by bubbling with high-purity nitrogen or argon for 15-20 minutes.
-
Irradiation: Irradiate the 2-CTX solution and the actinometer solution under identical conditions (same UV lamp, distance, and irradiation time). A merry-go-round reactor is ideal for ensuring equal irradiation.
-
Analysis:
-
2-CTX: Monitor the decrease in the concentration of 2-CTX as a function of irradiation time using UV-Vis spectrophotometry or HPLC. The rate of degradation can be determined from the initial slope of a plot of concentration versus time.
-
Actinometer: Analyze the actinometer solution according to the established protocol to determine the photon flux of the light source.
-
-
Calculation of Quantum Yield (Φ): The photodegradation quantum yield is calculated using the following formula:
Φ_CTX = (Rate of 2-CTX degradation) / (Photon flux)
Where the photon flux is determined from the actinometry experiment.
Protocol 2: Laser Flash Photolysis for Transient Species Detection
-
Sample Preparation: Prepare a dilute, deoxygenated solution of 2-CTX in the solvent of interest in a quartz cuvette.
-
Laser Excitation: Excite the sample with a short pulse of laser light at a wavelength where 2-CTX absorbs (e.g., 355 nm from a Nd:YAG laser).[2]
-
Transient Absorption Measurement: Monitor the change in absorbance of the sample at various wavelengths as a function of time after the laser pulse, using a second light source (probe beam) and a fast detector (e.g., a photomultiplier tube).
-
Data Analysis:
-
Construct a transient absorption spectrum by plotting the change in absorbance versus wavelength at a specific time after the laser pulse. This allows for the identification of transient species like the triplet state or ketyl radicals based on their characteristic absorption bands.[2][4]
-
Determine the lifetime of the transient species by fitting the decay of the transient absorption at a specific wavelength to an appropriate kinetic model (e.g., first-order or second-order decay).
-
Mandatory Visualizations
Caption: Photodegradation pathway of this compound (2-CTX).
Caption: Troubleshooting workflow for inconsistent photodegradation.
Caption: Experimental workflow for 2-CTX photodegradation studies.
References
The influence of solvent polarity on 2-Chlorothioxanthone's photophysical behavior
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the influence of solvent polarity on the photophysical behavior of 2-Chlorothioxanthone (2-CTX).
Frequently Asked Questions (FAQs)
Q1: What is this compound (2-CTX) and why is its photophysical behavior important?
A1: this compound (2-CTX) is a molecule used as a photoinitiator in the curing of synthetic resins and in the preparation of pharmaceuticals.[1][2] It is also the primary photoproduct of the drug z-chlorprothixene when exposed to light.[1][2] Understanding its photophysical properties, such as how it absorbs and emits light, is crucial because these characteristics can influence the efficacy and potential side effects of drugs, particularly photosensitization.[1][2] The photophysical behavior of 2-CTX is highly dependent on the polarity of its environment (solvent).[1][2]
Q2: How does solvent polarity affect the absorption spectrum of 2-CTX?
A2: The absorption spectrum of 2-CTX in acetonitrile (B52724) displays maxima at approximately 259, 292, 305, and 386 nm.[1] Increasing the solvent polarity, for instance by adding water to acetonitrile, causes a slight bathochromic (red) shift in the 259 nm band, which is indicative of a π-π* transition.[1] The other absorption bands are less affected by changes in solvent composition.[1]
Q3: What is the general trend observed for the fluorescence of 2-CTX with increasing solvent polarity?
A3: As the solvent polarity increases, the fluorescence quantum yield of 2-CTX also increases.[1] For example, in acetonitrile/water mixtures, a higher water content leads to a higher fluorescence quantum yield.[1] This is accompanied by a significant Stokes shift, indicating that the first excited singlet state (S1) of 2-CTX is very polar.[1]
Q4: How does solvent polarity influence the intersystem crossing (ISC) and triplet state of 2-CTX?
A4: In strongly polar and hydroxylic solvents, the energy of the second triplet state (T2), which has n-π* character, is raised above the first excited singlet state (S1), which has π-π* character.[1] This energetic reordering leads to a slower rate of intersystem crossing (ISC), the process by which the molecule transitions from the singlet to the triplet state.[1] A slower ISC rate results in a higher fluorescence quantum yield, as the molecule has more time to fluoresce before crossing over to the triplet state.[1] The triplet quantum yield of 2-CTX is also dependent on solvent polarity.[1][2]
Troubleshooting Guides
Issue 1: Inconsistent or low fluorescence quantum yield measurements.
-
Possible Cause 1: Inner Filter Effects.
-
Troubleshooting Step: Ensure the optical density of your 2-CTX solution is below 0.1 at the excitation wavelength to avoid re-absorption of emitted fluorescence.[3]
-
-
Possible Cause 2: Inaccurate Standard.
-
Troubleshooting Step: Use a well-characterized fluorescence standard with a known quantum yield in the same solvent as your sample, if possible. Quinine (B1679958) sulfate (B86663) is a common standard.[1] Cross-calibrate with multiple standards to ensure accuracy.[4]
-
-
Possible Cause 3: Solvent Impurities.
-
Troubleshooting Step: Use high-purity or spectroscopic grade solvents to avoid quenching of fluorescence by impurities.
-
-
Possible Cause 4: Oxygen Quenching.
-
Troubleshooting Step: For measurements of triplet lifetimes and quantum yields, deoxygenate the solutions by bubbling with an inert gas like nitrogen or argon, as oxygen is an efficient quencher of triplet states.[1]
-
Issue 2: Unexpected shifts in absorption or emission spectra.
-
Possible Cause 1: Solvent Polarity Variations.
-
Possible Cause 2: Aggregation.
-
Troubleshooting Step: Check for concentration-dependent changes in the spectra. If aggregation is suspected, perform measurements at lower concentrations.
-
-
Possible Cause 3: pH Effects.
-
Troubleshooting Step: If using protic solvents or buffered solutions, ensure the pH is controlled and consistent, as protonation or deprotonation can alter the electronic structure of 2-CTX.
-
Issue 3: Difficulty in observing the triplet-triplet absorption spectrum.
-
Possible Cause 1: Low Triplet Quantum Yield.
-
Troubleshooting Step: In highly polar, hydroxylic solvents, the triplet quantum yield may be lower due to the slower intersystem crossing rate.[1] Consider using a less polar solvent to initially characterize the triplet state.
-
-
Possible Cause 2: Short Triplet Lifetime.
-
Troubleshooting Step: The triplet lifetime is solvent-dependent.[1] Ensure your detection system has a fast enough time resolution to capture the transient absorption.
-
-
Possible Cause 3: Inefficient Quenching of Singlet State.
-
Troubleshooting Step: The triplet state is populated from the singlet state. Ensure efficient excitation of the singlet state by using an appropriate excitation wavelength and laser power in laser flash photolysis experiments.
-
Data Presentation
Table 1: Photophysical Properties of this compound (2-CTX) in Acetonitrile/Water Mixtures.
| MeCN:H₂O Ratio | Absorption Maxima (λ_abs, nm) | Emission Maximum (λ_em, nm) | Fluorescence Quantum Yield (Φ_F) | Triplet Quantum Yield (Φ_T) | Triplet Lifetime (τ_T, µs) |
| 1:0 (MeCN) | 259, 292, 305, 386[1] | - | - | - | - |
| 4:1 | - | - | - | - | - |
| 2:1 | - | - | - | - | - |
| 1:1 | - | - | 0.31[1] | - | 5.4[1] |
| 1:4 | 259 nm band disappears[1] | - | - | - | - |
| 0:1 (H₂O) | - | - | 0.51 (extrapolated)[1] | - | - |
Note: The table is populated with available data from the search results. "-" indicates data not explicitly found in the provided snippets.
Experimental Protocols
1. Measurement of Fluorescence Quantum Yield (Comparative Method)
This protocol is based on the comparative method described by Williams et al.[4]
-
Materials: 2-CTX, a standard fluorophore with a known quantum yield (e.g., quinine sulfate), high-purity solvents, spectrophotometer, spectrofluorometer, quartz cuvettes (1 cm path length).
-
Procedure:
-
Prepare a series of solutions of both the 2-CTX sample and the standard in the desired solvent with absorbances ranging from 0.01 to 0.1 at the chosen excitation wavelength.
-
Measure the UV-Vis absorption spectra of all solutions.
-
Measure the fluorescence emission spectra of all solutions using the same excitation wavelength and instrumental parameters (e.g., slit widths).
-
Integrate the area under the emission spectra for both the sample and the standard.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.
-
The quantum yield of the sample (Φ_x) can be calculated using the following equation: Φ_x = Φ_std * (Grad_x / Grad_std) * (n_x² / n_std²) where Φ_std is the quantum yield of the standard, Grad is the gradient of the plot of integrated fluorescence intensity vs. absorbance, and n is the refractive index of the solvent.[6]
-
2. Laser Flash Photolysis for Triplet State Characterization
-
Objective: To observe the transient absorption spectrum of the triplet excited state of 2-CTX (³CTX*).
-
Instrumentation: A laser flash photolysis setup typically includes a pulsed laser for excitation (e.g., Nd:YAG laser at 355 nm), a monitoring light source, a monochromator, and a fast detector (e.g., photomultiplier tube).
-
Procedure:
-
Prepare a deoxygenated solution of 2-CTX in the solvent of interest. Deoxygenation is critical to prevent quenching of the triplet state by molecular oxygen. This is typically done by bubbling the solution with an inert gas (N₂ or Ar) for at least 15-20 minutes.
-
Place the sample in a quartz cuvette in the path of the laser beam and the monitoring light.
-
Excite the sample with a short laser pulse.
-
Record the change in absorbance of the monitoring light at various wavelengths as a function of time after the laser pulse.
-
The transient absorption spectrum of ³CTX* in acetonitrile shows characteristic bands at 310 nm and 630 nm, with a depletion in the 350-400 nm region.[1][7] The decay of these bands follows first-order kinetics, from which the triplet lifetime can be determined.[1]
-
Visualizations
Caption: Workflow for photophysical characterization of 2-CTX.
Caption: Effect of solvent polarity on 2-CTX photophysics.
References
- 1. Solvent dependence of the photophysical properties of this compound, the principal photoproduct of chlorprothixene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. iss.com [iss.com]
- 4. static.horiba.com [static.horiba.com]
- 5. researchgate.net [researchgate.net]
- 6. agilent.com [agilent.com]
- 7. scielo.br [scielo.br]
Troubleshooting low polymerization efficiency with 2-Chlorothioxanthone
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals experiencing low polymerization efficiency when using 2-Chlorothioxanthone (2-CTX) as a photoinitiator.
Troubleshooting Guide: Low Polymerization Efficiency
This guide addresses common issues encountered during photopolymerization with this compound in a question-and-answer format.
Question 1: My polymerization is slow or incomplete. What are the primary factors I should investigate?
Answer: Slow or incomplete polymerization when using this compound can stem from several factors. 2-CTX is a Type II photoinitiator, meaning it requires a co-initiator or synergist to efficiently generate the free radicals necessary for polymerization. The process is initiated by the absorption of light by 2-CTX, which then enters an excited state. This excited state interacts with a co-initiator (typically a tertiary amine) via electron transfer or hydrogen abstraction to produce the initiating radicals.
A logical workflow for troubleshooting this issue is as follows:
Technical Support Center: Enhancing Photoinitiation Efficiency of 2-Chlorothioxanthone (2-CTX)
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the Type II photoinitiator, 2-Chlorothioxanthone (2-CTX).
Troubleshooting Guides
This section addresses specific issues that may arise during photopolymerization experiments using 2-CTX.
Issue 1: Low or No Polymerization
-
Question: My polymerization reaction is not initiating or is proceeding very slowly. What are the common causes and how can I troubleshoot this?
-
Answer: Low photoinitiation efficiency with this compound typically stems from several key factors. As a Type II photoinitiator, its mechanism relies on a bimolecular reaction. A systematic check of the following variables is the first step in troubleshooting.
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Absence of a Co-initiator: 2-CTX requires a hydrogen donor (co-initiator) to generate free radicals. Without it, radical generation is extremely inefficient.
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Solution: Ensure a suitable co-initiator, typically a tertiary amine like Ethyl-4-dimethylaminobenzoate (EDB) or Triethanolamine (TEOA), is included in your formulation.
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Oxygen Inhibition: Atmospheric oxygen is a potent radical scavenger and can terminate the polymerization chain reaction, leading to incomplete cure, especially at the surface.
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Solution: Perform the polymerization under an inert atmosphere (e.g., nitrogen or argon) or use an oxygen scavenger. Increasing the concentration of the amine co-initiator can also help mitigate oxygen inhibition.
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UV Light Source Mismatch: For efficient initiation, the emission spectrum of your UV lamp must overlap with the absorption spectrum of the photoinitiator. 2-CTX and other thioxanthone derivatives typically absorb in the UV-A range.
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Solution: Verify that your UV light source has a strong emission peak corresponding to the absorption maximum of your 2-CTX formulation.
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Incorrect Concentrations: The concentration of both the photoinitiator and the co-initiator is critical. An excessively high photoinitiator concentration can lead to inner filter effects, where most of the light is absorbed at the surface, preventing deep curing.
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Solution: Optimize the concentration of 2-CTX and the co-initiator. A common starting point is a weight ratio of 1:2 for photoinitiator to amine co-initiator.
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Issue 2: Incomplete Surface Curing
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Question: My sample is polymerized internally, but the surface remains tacky or uncured. Why is this happening?
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Answer: Tacky surfaces are a classic sign of oxygen inhibition. The surface of the resin is in direct contact with atmospheric oxygen, which quenches the initiating radicals before they can propagate polymerization.
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Primary Solution: The most effective solution is to remove oxygen from the system.
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Inert Atmosphere: Conduct the curing process under a continuous flow of nitrogen or argon.
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Barrier Coating: Apply a transparent barrier film (e.g., Mylar) to the surface of the resin to block contact with air.
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-
Formulation-Based Solutions:
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Increase Amine Concentration: Tertiary amines can act as oxygen scavengers, and increasing their concentration can improve surface cure.
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Higher Light Intensity: A higher photon flux can generate radicals at a faster rate than oxygen can quench them, helping to overcome inhibition.
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Frequently Asked Questions (FAQs)
Q1: What is the mechanism of photoinitiation for this compound?
A1: 2-CTX is a Type II photoinitiator. The initiation process is a bimolecular reaction:
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Photoexcitation: Upon absorption of UV light, the 2-CTX molecule is promoted to an excited singlet state, which then undergoes intersystem crossing to a more stable, longer-lived triplet state (³CTX*).
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Hydrogen Abstraction: The excited triplet-state ³CTX* abstracts a hydrogen atom from a co-initiator (synergist), which is typically a tertiary amine.
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Radical Generation: This hydrogen abstraction process results in the formation of two radicals: a ketyl radical derived from the 2-CTX and an aminoalkyl radical from the co-initiator. The aminoalkyl radical is typically the primary species that initiates the polymerization of monomers like acrylates.
Q2: Which co-initiators are most effective with 2-CTX?
A2: Tertiary amines are the most common and effective co-initiators for thioxanthone-based photoinitiators.[1] The efficiency can depend on the specific amine's structure. Aliphatic amines are generally preferred. Examples include:
-
Ethyl-4-(dimethylaminobenzoate) (EDB)
-
Triethanolamine (TEOA)
-
N-Methyldiethanolamine (MDEA)
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Triethylamine (TEA)
The choice of amine can influence both the rate of polymerization and the final monomer conversion.[2][3]
Q3: How does the concentration of the co-initiator affect polymerization?
A3: The concentration ratio of the photoinitiator to the co-initiator is a critical parameter. Generally, increasing the amine co-initiator concentration leads to a higher rate of polymerization and a higher final degree of monomer conversion. However, there is an optimal concentration beyond which the effect may plateau. A higher amine concentration also helps to mitigate oxygen inhibition.[2]
Q4: Can the efficiency of 2-CTX be improved by modifying its chemical structure?
A4: Yes. The photoinitiation efficiency of the thioxanthone core can be significantly enhanced by chemical modification. For instance, introducing electron-donating groups, such as an amine moiety, directly onto the thioxanthone structure can red-shift its absorption spectrum into the visible light range and improve its overall performance.[4] These modified structures can sometimes act as one-component photoinitiators, not requiring a separate co-initiator.
Data Presentation
The following table summarizes representative data on the photoinitiation efficiency of a standard thioxanthone (TX) photoinitiator with various amine co-initiators in the polymerization of trimethylolpropane (B17298) trimethacrylate (TMPTMA). This data illustrates the significant impact of the co-initiator's structure on the final double bond conversion (DC%). While this data is for the parent thioxanthone, similar trends are expected for 2-CTX.
| Photoinitiator System (1:2 wt ratio) | Co-Initiator | Final Double Bond Conversion (DC %) |
| Thioxanthone (TX) / TEOA | Triethanolamine | 57% |
| Thioxanthone (TX) / p-TDEA | 2,2'-(4-methylphenylimino)diethanol | 55% |
| Thioxanthone (TX) / n-PDEA | N-phenyldiethanolamine | 50% |
| Thioxanthone (TX) / NPG | N-phenylglycine | 45% |
| Thioxanthone (TX) / TEA | Triethylamine | 40% |
| Data adapted from a study on thioxanthone with various amine-type hydrogen donors.[2] |
Experimental Protocols
1. Protocol for Monitoring Polymerization Kinetics using Real-Time FT-IR Spectroscopy
This method tracks the disappearance of monomer double bonds (e.g., the C=C bond in acrylates) in real-time.
-
Sample Preparation:
-
Prepare the photopolymerizable formulation by mixing the monomer (e.g., trimethylolpropane triacrylate), 2-CTX (e.g., 1% by weight), and the chosen amine co-initiator (e.g., 2% by weight).
-
Place one drop of the liquid formulation between two transparent salt plates (e.g., KBr or NaCl) separated by a calibrated spacer to ensure a consistent film thickness.
-
-
Instrumentation and Measurement:
-
Place the sample holder in the FT-IR spectrometer.
-
Configure the software for real-time acquisition (e.g., multiple spectra per second).
-
Select a characteristic absorption band of the monomer's functional group that is consumed during polymerization. For acrylates, the C=C twisting vibration at approximately 810 cm⁻¹ is commonly used.[5]
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Record a baseline spectrum before UV irradiation.
-
Initiate the polymerization by turning on a UV light source directed at the sample.
-
Continuously record FT-IR spectra throughout the irradiation period and, if desired, after the light is turned off to monitor for any dark cure.
-
-
Data Analysis:
-
Calculate the degree of conversion (DC%) at any given time (t) using the following formula: DC(%) = (1 - (A_t / A_0)) * 100 where A_0 is the initial peak area of the selected absorption band and A_t is the peak area at time t.
-
The rate of polymerization (Rp) can be determined by plotting DC(%) against time and calculating the slope of the curve.
-
2. Protocol for Measuring Curing Profile using Photo-Differential Scanning Calorimetry (Photo-DSC)
This technique measures the heat released during the exothermic polymerization reaction upon exposure to UV light.
-
Sample Preparation:
-
Accurately weigh a small amount of the liquid resin formulation (typically 3-5 mg) into an open aluminum DSC pan.
-
-
Instrumentation and Measurement:
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Set the instrument to the desired isothermal temperature for the experiment (e.g., 30°C).
-
Allow the system to equilibrate at the set temperature.
-
Initiate the reaction by opening the shutter of a UV lamp connected to the DSC, exposing the sample to a specific light intensity.
-
Record the heat flow as a function of time during the irradiation period.
-
-
Data Analysis:
-
The total heat of polymerization (ΔH) is calculated by integrating the area under the exothermic peak in the heat flow versus time curve.
-
The rate of polymerization (Rp) is proportional to the heat flow (dq/dt).
-
The degree of conversion can be calculated as a function of time by dividing the cumulative heat released at a given time by the total theoretical heat of reaction for the monomer.
-
Visualizations
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Photoreactivity study of photoinitiated free radical polymerization using Type II photoinitiator containing thioxanthone initiator as a hydrogen acceptor and various amine-type co-initiators as hydrogen donors | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. spectroscopyonline.com [spectroscopyonline.com]
Best practices for the storage and handling of 2-Chlorothioxanthone solutions
This technical support center provides researchers, scientists, and drug development professionals with best practices for the storage and handling of 2-Chlorothioxanthone (2-CTX) solutions. It includes troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (2-CTX) and what are its primary applications?
This compound is a yellow to orange crystalline solid.[1] It is widely used as a photoinitiator in polymerization processes, particularly in UV-curable coatings, inks, and adhesives.[2] Its ability to absorb ultraviolet light leads to the generation of reactive species, making it valuable in materials science and photochemistry.[1] Additionally, it is used in the synthesis of various organic compounds, including dyes and pigments, and has been explored in biomedical applications such as the development of photodynamic therapy agents.[2]
Q2: What are the best practices for storing solid 2-CTX?
Solid 2-CTX should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[3] To prevent degradation from light exposure, it is crucial to keep it in a dark place, such as in an amber-colored or opaque container.[4][5] For long-term storage, maintaining room temperature is generally sufficient.[4]
Q3: How should 2-CTX solutions be prepared and stored?
When preparing solutions, it is recommended to work in a dark room or under low-light conditions to prevent photodegradation. Use amber-colored glassware or wrap containers in aluminum foil for added protection.[1] Solutions are typically prepared in organic solvents due to 2-CTX's low solubility in water.[1] Once prepared, solutions should be stored in tightly sealed, light-protecting containers at room temperature, unless specific stability studies indicate otherwise.
Q4: What personal protective equipment (PPE) should be worn when handling 2-CTX?
When handling 2-CTX, it is essential to wear appropriate personal protective equipment. This includes tightly fitting safety goggles with side-shields, fire/flame resistant and impervious clothing, and chemical-resistant gloves.[3] If there is a risk of inhaling dust or aerosols, a full-face respirator should be used.[3] Always handle 2-CTX in a well-ventilated area.[3]
Data Presentation
Solubility of this compound in Organic Solvents
The following table summarizes the mole fraction solubility of this compound in various organic solvents at different temperatures. This data is based on experimental measurements using the gravimetric method.
| Temperature (K) | Methanol | Ethanol | n-Propanol | Isopropanol | n-Butanol | Acetone | 2-Butanone | Ethyl Acetate |
| 287.55 | 0.00048 | 0.00069 | 0.00081 | 0.00062 | 0.00095 | 0.01123 | 0.01345 | 0.01021 |
| 297.15 | 0.00083 | 0.00115 | 0.00138 | 0.00103 | 0.00159 | 0.01789 | 0.02118 | 0.01634 |
| 306.75 | 0.00139 | 0.00187 | 0.00229 | 0.00166 | 0.00261 | 0.02764 | 0.03257 | 0.02568 |
| 316.35 | 0.00226 | 0.00298 | 0.00369 | 0.00263 | 0.00421 | 0.04187 | 0.04896 | 0.03957 |
| 325.95 | 0.00361 | 0.00465 | 0.00581 | 0.00408 | 0.00662 | 0.06211 | 0.07213 | 0.05982 |
| 335.55 | 0.00561 | 0.00711 | 0.00892 | 0.00621 | 0.01023 | 0.09015 | 0.10421 | 0.08814 |
Data adapted from a study on the solubility of this compound in twelve mono organic solvents.
Experimental Protocols
Generalized Protocol for UV Photopolymerization using 2-CTX
This protocol outlines the general steps for conducting a UV-induced polymerization reaction using 2-CTX as a photoinitiator. The specific concentrations and parameters should be optimized for each unique formulation and application.
-
Formulation Preparation:
-
In a light-protected container (e.g., an amber vial), dissolve the desired amount of 2-CTX in the selected monomer or oligomer. Common concentrations for photoinitiators range from 0.1% to 5% by weight.
-
Ensure complete dissolution of the 2-CTX, using gentle heating or stirring if necessary. Avoid high temperatures that could lead to premature polymerization or degradation.
-
Add any other components to the formulation, such as co-initiators, stabilizers, or pigments, and mix until homogeneous.
-
-
Sample Preparation:
-
Apply a film of the formulation of a defined thickness onto the desired substrate.
-
If working with a liquid formulation in a container, ensure the path of the UV light is not obstructed.
-
-
UV Curing:
-
Place the prepared sample under a UV light source. The wavelength of the UV source should overlap with the absorption spectrum of 2-CTX (typically in the UVA range).
-
Expose the sample to the UV light for a predetermined amount of time. The curing time will depend on the light intensity, the concentration of 2-CTX, the thickness of the sample, and the reactivity of the monomer system.
-
Monitor the curing process to determine the optimal exposure time for achieving the desired properties of the polymerized material.
-
-
Post-Curing and Analysis:
-
After UV exposure, the sample may be post-cured thermally if required for the specific application.
-
Analyze the cured material for desired properties such as hardness, adhesion, conversion of the monomer, and depth of cure.
-
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Slow or incomplete curing | 1. Insufficient UV light intensity or incorrect wavelength: The UV lamp's output may not be strong enough or its spectral output may not match the absorption spectrum of 2-CTX. 2. Low 2-CTX concentration: The amount of photoinitiator may be too low to generate enough free radicals. 3. Oxygen inhibition: Oxygen in the atmosphere can quench the excited state of the photoinitiator or scavenge free radicals, inhibiting polymerization, especially at the surface. | 1. Verify the specifications of the UV lamp. Increase the light intensity or use a lamp with a more appropriate wavelength. 2. Increase the concentration of 2-CTX in the formulation. Perform an optimization study to find the ideal concentration. 3. Conduct the curing process in an inert atmosphere (e.g., under nitrogen). Increase the light intensity or add a co-initiator that can help mitigate oxygen inhibition. |
| Yellowing of the cured material | 1. Photodegradation products: Prolonged exposure to UV light can lead to the formation of colored byproducts from the photoinitiator. 2. High 2-CTX concentration: Excess photoinitiator can contribute to discoloration. | 1. Optimize the curing time to the minimum required for complete polymerization. 2. Reduce the concentration of 2-CTX to the lowest effective level. |
| Poor surface cure (tacky surface) | 1. Oxygen inhibition: This is a common issue at the air-interface. 2. Low 2-CTX mobility in high viscosity formulations: The photoinitiator may not be able to diffuse effectively to the surface. | 1. Cure in an inert atmosphere. Use a higher intensity UV source. 2. Consider adding a co-initiator or a reactive diluent to improve surface cure. |
| Inconsistent curing results | 1. Incomplete dissolution of 2-CTX: Undissolved particles of the photoinitiator can lead to non-uniform initiation. 2. Degradation of 2-CTX solution: The stock solution may have degraded due to improper storage (e.g., exposure to light). | 1. Ensure the 2-CTX is fully dissolved before use. Gentle warming or sonication may aid dissolution. 2. Prepare fresh solutions of 2-CTX and store them properly in light-protected containers. |
Visualizations
Caption: A generalized experimental workflow for UV photopolymerization using this compound.
Caption: A logical workflow for troubleshooting incomplete curing in photopolymerization experiments.
Caption: Conceptual diagram of P-glycoprotein modulation by thioxanthone derivatives.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound | 86-39-5 [chemicalbook.com]
- 3. Probing the Allosteric Modulation of P-Glycoprotein: A Medicinal Chemistry Approach Toward the Identification of Noncompetitive P-Gp Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Solvent dependence of the photophysical properties of this compound, the principal photoproduct of chlorprothixene - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Yellowing in Polymers Cured with 2-Chlorothioxanthone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the photoinitiator 2-Chlorothioxanthone (CTX). The following sections address common issues related to polymer yellowing during and after the UV curing process.
Frequently Asked Questions (FAQs)
Q1: What is this compound (CTX) and why is it used?
A1: this compound (CAS 86-39-5) is a photoinitiator used to initiate the polymerization of monomers and oligomers upon exposure to UV light.[1][2][3][4] It is a Type II photoinitiator, which means it requires a co-initiator or synergist, typically an amine, to generate the free radicals that start the curing process. CTX is effective in curing various coatings and inks.[1][2][3][4]
Q2: Why does my polymer turn yellow when I use this compound?
A2: Yellowing in polymers cured with CTX can occur due to several factors:
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Photoinitiator Byproducts: The degradation products of CTX itself after UV exposure can be colored.[5] Photochemical reactions can lead to the formation of chromophoric (color-producing) compounds.
-
Oxidation: Exposure to oxygen during or after curing can lead to the formation of conjugated carbonyl groups (aldehydes and ketones) within the polymer backbone, which absorb light and appear yellow.
-
Co-initiator Reactions: Aromatic amines, often used as co-initiators with CTX, are prone to oxidation and can form strongly colored nitroso and nitro derivatives.
-
Thermal Degradation: High temperatures during curing or post-curing can accelerate the degradation of the polymer or additives, leading to the formation of colored byproducts.
-
Incomplete Curing: Residual, unreacted photoinitiator and monomers can degrade over time, causing yellowing.
Q3: What are the main chemical pathways that lead to yellowing?
A3: The primary chemical pathways involve the formation of structures that absorb visible light. This includes the creation of extended conjugated double bond systems and carbonyl groups within the polymer matrix. These are often the result of oxidation and other degradation reactions initiated by UV light and heat. The degradation of the photoinitiator and its interaction with other formulation components contribute significantly to these pathways.
Troubleshooting Guide
This guide provides specific troubleshooting steps to address yellowing issues in your experiments.
Issue 1: Polymer is yellow immediately after UV curing.
| Potential Cause | Troubleshooting Action |
| High CTX Concentration | Reduce the concentration of this compound to the minimum effective level. |
| Inappropriate Co-initiator | Replace aromatic amine co-initiators with aliphatic amines or acrylated amines, which are less prone to yellowing. |
| High Curing Temperature | Optimize the curing process to minimize heat generation. Use a cooling system if necessary. |
| Oxygen Exposure During Cure | If possible, perform the UV curing in an inert atmosphere (e.g., nitrogen) to reduce oxidation. |
Issue 2: Polymer becomes yellow over time after curing.
| Potential Cause | Troubleshooting Action |
| Post-cure Degradation | Incorporate UV absorbers and Hindered Amine Light Stabilizers (HALS) into your formulation. UV absorbers will block UV radiation, while HALS will trap free radicals that cause degradation. |
| Residual Unreacted Components | Ensure complete curing by optimizing UV light intensity, exposure time, and wavelength to match the absorption spectrum of CTX. |
| Oxidative Degradation | Add antioxidants to the formulation. Primary antioxidants (e.g., hindered phenols) scavenge free radicals, while secondary antioxidants (e.g., phosphites) decompose hydroperoxides. |
Data Presentation: Impact of Additives on Yellowing
While specific quantitative data for this compound is limited in publicly available literature, the following table, based on a study of the related thioxanthone derivative 2,4-diethylthioxanthone (DETX), illustrates the potential effect of formulation changes on the yellowness index. A lower yellowness index indicates less yellowing.
Table 1: Yellowness Index of a UV-Cured Coating with Different Photosensitizers
| Formulation | Photoinitiator System | Yellowness Index (YI) |
| 1 | DETX only | 15.2 |
| 2 | DETX with Anthracene | 10.5 |
This data is adapted from a study on DETX and is for illustrative purposes.[6] Similar formulation strategies should be tested for CTX.
Experimental Protocols
Protocol 1: Evaluation of Anti-Yellowing Additives
This protocol outlines a method for testing the effectiveness of different additives in reducing the yellowing of a polymer formulation cured with this compound.
1. Formulation Preparation:
- Prepare a base formulation containing your monomer/oligomer blend and a fixed concentration of this compound (e.g., 2 wt%).
- Divide the base formulation into several groups.
- To each group, add a different anti-yellowing additive at a specified concentration (e.g., 1 wt%). Examples of additives to test include:
- Hindered Amine Light Stabilizer (HALS)
- Benzotriazole UV absorber
- Hindered phenol (B47542) antioxidant
- Phosphite antioxidant
- Include a control group with no additives.
2. Curing Procedure:
- Apply a thin film of each formulation onto a standard substrate (e.g., a white Leneta chart).
- Cure the films using a UV lamp with a specific wavelength and intensity relevant to your application. Ensure all samples receive the same UV dose.
3. Yellowness Index Measurement:
- Measure the yellowness index (YI) of each cured film immediately after curing using a spectrophotometer according to ASTM E313.[7][8][9][10][11]
- For post-cure yellowing evaluation, expose the cured films to accelerated weathering conditions (e.g., in a QUV chamber) for a specified duration.
- Measure the yellowness index again after the exposure period.
4. Data Analysis:
- Compare the initial and final yellowness indices of the different formulations to determine the effectiveness of each additive.
Visualizations
Diagram 1: General Mechanism of Type II Photoinitiation with CTX
Caption: Type II photoinitiation process with this compound.
Diagram 2: Logical Workflow for Troubleshooting Yellowing
Caption: Troubleshooting workflow for polymer yellowing.
References
- 1. CAS 86-39-5: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound CAS#: 86-39-5 [m.chemicalbook.com]
- 3. Page loading... [wap.guidechem.com]
- 4. This compound | 86-39-5 [chemicalbook.com]
- 5. patents.justia.com [patents.justia.com]
- 6. researchgate.net [researchgate.net]
- 7. 3nh.com [3nh.com]
- 8. Yellowness Index (YI) ASTM E313 [intertek.com]
- 9. infinitalab.com [infinitalab.com]
- 10. contractlaboratory.com [contractlaboratory.com]
- 11. equitechintl.com [equitechintl.com]
Validation & Comparative
A Comparative Guide to 2-Chlorothioxanthone (CTX) and Isopropylthioxanthone (ITX) as Photoinitiators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two widely used Type II photoinitiators: 2-Chlorothioxanthone (2-CTX) and Isopropylthioxanthone (ITX). The selection of an appropriate photoinitiator is a critical decision in the formulation of light-curable materials, directly impacting curing efficiency, product performance, and safety. This document summarizes key performance characteristics, supported by experimental data and detailed methodologies, to facilitate informed decision-making in research and development.
Executive Summary
Both this compound (2-CTX) and Isopropylthioxanthone (ITX) are derivatives of thioxanthone and function as Type II photoinitiators.[1] This class of photoinitiators requires a co-initiator, typically a tertiary amine, to generate the free radicals necessary for initiating polymerization. Upon absorption of UV radiation, the photoinitiator is promoted to an excited singlet state, followed by intersystem crossing to a more stable triplet state. The excited triplet state then abstracts a hydrogen atom from the amine co-initiator, generating an amine radical that initiates the polymerization of monomers and oligomers. Thioxanthone derivatives are particularly valued for their absorption characteristics in the near-UV and visible light regions, making them suitable for a variety of applications, including printing inks and coatings.[1] While both 2-CTX and ITX are effective, their performance can differ based on their specific molecular structure, influencing factors such as photosensitization efficiency, migration potential, and propensity for yellowing.
Photophysical and Chemical Properties
A fundamental understanding of the photophysical and chemical properties of a photoinitiator is essential for predicting its performance. The following table summarizes key properties of 2-CTX and ITX.
| Property | This compound (2-CTX) | Isopropylthioxanthone (ITX) |
| Chemical Structure |
|
|
| CAS Number | 86-39-5 | 5495-84-1 |
| Molecular Formula | C₁₃H₇ClOS | C₁₆H₁₄OS |
| Molecular Weight | 246.71 g/mol | 254.35 g/mol |
| Appearance | Yellow powder | Light yellow crystalline powder |
| Melting Point | 152.5-153.5 °C | 72-76 °C |
| UV Absorption Maxima (λmax) | 259, 292, 305, 386 nm (in acetonitrile)[2] | 258, 382 nm |
| Molar Absorption Coefficient (ε) at λmax | ε₃₈₆ = 5.6 x 10³ M⁻¹cm⁻¹ (in acetonitrile)[2] | Not explicitly available in a directly comparable format. |
Performance Comparison
The efficacy of a photoinitiator is determined by its ability to efficiently initiate polymerization, leading to desired material properties. This section compares the performance of 2-CTX and ITX in key areas.
Curing Efficiency
The curing efficiency of a photoinitiator is a measure of its ability to convert a liquid monomer/oligomer formulation into a solid polymer network upon exposure to UV light. A study comparing various thioxanthone derivatives as sensitizers for phosphine (B1218219) oxide photoinitiators found that 2-CTX and ITX behave identically in terms of their impact on the cure speed of the formulation.[3] This suggests that under the tested conditions, the chloro- and isopropyl-substituents have a comparable electronic effect on the thioxanthone chromophore's ability to sensitize the primary photoinitiator.
It is important to note that the overall curing performance is highly dependent on the complete formulation, including the type and concentration of monomers, oligomers, and co-initiators, as well as the irradiation conditions (light source, intensity, and exposure time).
Yellowing
Migration
For applications in food packaging, medical devices, and other areas where direct or indirect contact with sensitive products can occur, the migration of photoinitiator residues is a significant concern. Both 2-CTX and ITX have been the subject of migration studies. ITX, in particular, has been a focus of regulatory attention due to its detection in food products. The migration potential is influenced by the molecular weight of the photoinitiator, the properties of the polymer matrix, and the nature of the contacting substance.
Experimental Protocols
To facilitate the direct comparison of 2-CTX and ITX in a laboratory setting, the following experimental protocols are provided.
Measurement of Curing Speed by Real-Time FT-IR Spectroscopy
This method allows for the continuous monitoring of the disappearance of reactive functional groups (e.g., acrylate (B77674) double bonds) during photopolymerization, providing a direct measure of the curing rate.[5][6][7]
Materials and Equipment:
-
Fourier-Transform Infrared (FTIR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory.
-
UV/Vis light source with a specific wavelength output (e.g., 365 nm or 395 nm LED).
-
Liquid formulation containing the monomer/oligomer blend, co-initiator, and the photoinitiator to be tested (2-CTX or ITX) at a specified concentration.
-
Glass slides and spacers or a mold to create a sample of defined thickness.
Procedure:
-
Sample Preparation: A small drop of the liquid formulation is placed between two glass slides separated by a spacer of known thickness or in a suitable mold on the ATR crystal.
-
Initial Spectrum: An initial IR spectrum of the uncured sample is recorded to establish the baseline absorbance of the reactive functional group (e.g., the acrylate C=C peak at ~1635 cm⁻¹).
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Initiation of Curing: The UV light source is activated to irradiate the sample.
-
Real-Time Monitoring: IR spectra are continuously recorded at rapid intervals (e.g., every 0.5-1 second) during the UV exposure.
-
Data Analysis: The decrease in the peak area of the characteristic absorption band of the reactive group is monitored over time. The percentage of conversion is calculated using the following formula: Conversion (%) = [(A₀ - Aₜ) / A₀] * 100 where A₀ is the initial peak area and Aₜ is the peak area at time t.
-
Comparison: The conversion versus time profiles for formulations containing 2-CTX and ITX are plotted to compare their curing speeds.
Evaluation of Yellowing
This protocol quantifies the change in color of a cured film after UV exposure.
Materials and Equipment:
-
Spectrophotometer or colorimeter.
-
UV curing system.
-
White substrate (e.g., Leneta card).
-
Film applicator for uniform coating thickness.
Procedure:
-
Sample Preparation: The formulation containing either 2-CTX or ITX is coated onto a white substrate at a uniform thickness and cured using the UV system.
-
Initial Color Measurement: The initial color of the cured film is measured using the CIELAB color space, and the b* value (yellowness/blueness) is recorded.
-
UV Exposure (Optional for accelerated aging): The cured sample is exposed to a controlled dose of UV radiation in a weathering chamber.
-
Final Color Measurement: The b* value of the film is measured again after a specified period or UV dose.
-
Data Analysis: The change in yellowness is reported as the difference in the b* value (Δb). A higher Δb indicates greater yellowing.
Migration Testing
This protocol describes a general method for assessing the migration of photoinitiators from a cured material into a food simulant.
Materials and Equipment:
-
Cured polymer samples (e.g., polyethylene (B3416737) films coated with the UV-cured formulation).
-
Food simulant (e.g., 95% ethanol (B145695) for fatty foods, 10% ethanol for aqueous foods).
-
Incubator or oven for controlled temperature storage.
-
Analytical instrumentation for quantification (e.g., High-Performance Liquid Chromatography - HPLC, or Gas Chromatography-Mass Spectrometry - GC-MS).
Procedure:
-
Sample Preparation: The cured polymer samples of a known surface area are prepared.
-
Migration Cell Setup: The polymer sample is placed in a migration cell in contact with a known volume of the food simulant.
-
Incubation: The migration cells are stored at a specified temperature for a defined period (e.g., 10 days at 40°C, according to regulatory guidelines).
-
Sample Collection: Aliquots of the food simulant are collected at different time points.
-
Quantification: The concentration of the migrated photoinitiator (2-CTX or ITX) in the food simulant is determined using a validated analytical method (HPLC or GC-MS).
-
Data Analysis: The migration level is expressed in mg of substance per kg of food simulant (mg/kg) or mg of substance per dm² of contact surface (mg/dm²).
Signaling Pathways and Experimental Workflows
Photochemical Reaction Mechanism
Both 2-CTX and ITX, as Type II photoinitiators, follow a bimolecular hydrogen abstraction mechanism to generate initiating radicals. The general pathway is illustrated below.
Caption: General photochemical mechanism for Type II photoinitiators.
Experimental Workflow for Comparison
A logical workflow for the comparative evaluation of 2-CTX and ITX is outlined below.
Caption: Experimental workflow for comparing photoinitiator performance.
Conclusion
Both this compound and Isopropylthioxanthone are highly effective Type II photoinitiators for free-radical polymerization. The selection between the two will depend on the specific requirements of the application. The available data suggests that their performance as sensitizers can be very similar.[3] However, differences in their physical properties, such as melting point, and potential differences in migration behavior and yellowing tendency should be carefully considered. For applications with stringent requirements, such as in food packaging or medical devices, it is imperative to conduct direct comparative studies using the detailed experimental protocols provided in this guide to make an informed and data-driven decision.
References
- 1. paint.org [paint.org]
- 2. Solvent dependence of the photophysical properties of this compound, the principal photoproduct of chlorprothixene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Yellowing of UV varnishes with focus on its temporal behaviour and correlations between intensities and degrees of polymerisation | Journal of Print and Media Technology Research [jpmtr.net]
- 4. uvebtech.com [uvebtech.com]
- 5. researchgate.net [researchgate.net]
- 6. azom.com [azom.com]
- 7. m.youtube.com [m.youtube.com]
A Comparative Analysis of 2-Chlorothioxanthone and Other Type II Photoinitiators in Photopolymerization
In the realm of photopolymerization, the selection of an appropriate photoinitiator is critical for achieving desired curing characteristics and final material properties. This guide provides a detailed comparative analysis of 2-Chlorothioxanthone (CTX), a prominent Type II photoinitiator, with other commonly used Type II photoinitiators, primarily focusing on benzophenone (B1666685) and other thioxanthone derivatives. This objective comparison, supported by experimental data and detailed methodologies, is intended for researchers, scientists, and professionals in drug development and material science.
Introduction to Type II Photoinitiators
Type II photoinitiators are compounds that, upon absorption of light, do not generate radicals by themselves. Instead, they enter an excited triplet state and then interact with a co-initiator (synergist), typically a hydrogen donor like an amine, to produce the free radicals that initiate polymerization. This bimolecular mechanism distinguishes them from Type I photoinitiators, which undergo unimolecular cleavage to form radicals. This compound, a yellow crystalline powder, is a well-established Type II photoinitiator valued for its efficiency in UV curing applications for inks, coatings, and adhesives.
Photochemical Mechanism of Type II Photoinitiation
The general mechanism for Type II photoinitiation is a two-step process. First, the photoinitiator (PI) absorbs a photon (hν) and is promoted from its ground state (S₀) to an excited singlet state (S₁). It then undergoes intersystem crossing (ISC) to a more stable and longer-lived excited triplet state (T₁). In the second step, the excited triplet state of the photoinitiator abstracts a hydrogen atom from a co-initiator (e.g., an amine), resulting in the formation of a ketyl radical and an aminoalkyl radical. The aminoalkyl radical is typically the primary species that initiates the polymerization of monomers.
Figure 1: General signaling pathway of Type II photoinitiation.
Comparative Performance Data
The efficiency of a photoinitiator is a critical parameter that influences the rate and extent of polymerization. The following table summarizes key performance indicators for this compound in comparison with other Type II photoinitiators. It is important to note that performance can vary depending on the specific monomer system, co-initiator, light source, and other experimental conditions.
| Photoinitiator | Molar Extinction Coefficient (ε) at λmax (M-1cm-1) | Absorption Maxima (λmax, nm) | Triplet Quantum Yield (ΦT) | Polymerization Rate (Rp) (mol L-1s-1) | Final Monomer Conversion (%) |
| This compound (CTX) | ~4,500 (in Acetonitrile) | 259, 292, 305, 386 | High | Formulation Dependent | Formulation Dependent |
| Benzophenone (BP) | ~180 (in Cyclohexane) | 252, 333, 345, 360 | 0.9-1.0 | Generally lower than TX derivatives | High |
| Isopropylthioxanthone (ITX) | ~5,000 (in Acetonitrile) | 258, 295, 383 | High | High | High |
| Thioxanthone (TX) | ~5,500 (in Acetonitrile) | 255, 290, 379 | High | High | High |
Note: The data presented is compiled from various sources and should be used for comparative purposes. Absolute values can vary based on experimental conditions.
Experimental Protocols
To ensure a standardized and reproducible comparison of photoinitiator performance, detailed experimental protocols are essential.
Measurement of Photopolymerization Kinetics using Real-Time FT-IR Spectroscopy
This method monitors the disappearance of the monomer's reactive functional group (e.g., acrylate (B77674) C=C double bond) in real-time during UV exposure, providing data on the rate of polymerization and final conversion.
Methodology:
-
Sample Preparation: Prepare a formulation containing the monomer (e.g., trimethylolpropane (B17298) triacrylate, TMPTA), the Type II photoinitiator (e.g., CTX or Benzophenone at a specific concentration, e.g., 1 wt%), and a co-initiator (e.g., ethyl 4-(dimethylamino)benzoate, EDB, at 2 wt%).
-
Sample Application: Place a small drop of the formulation between two transparent salt plates (e.g., KBr or BaF₂) separated by a spacer of a known thickness (e.g., 25 µm).
-
FT-IR Setup: Place the sample holder in the FT-IR spectrometer.
-
Data Acquisition:
-
Record an initial IR spectrum of the uncured sample. The peak corresponding to the reactive group (e.g., acrylate C=C at ~1635 cm⁻¹) is monitored.
-
Initiate UV irradiation using a controlled light source (e.g., a mercury lamp with a specific filter or an LED with a defined wavelength and intensity).
-
Simultaneously, start collecting IR spectra at regular intervals (e.g., every 1 second).
-
-
Data Analysis: The degree of conversion at each time point is calculated by monitoring the decrease in the area of the characteristic peak of the reactive group, often normalized to an internal standard peak that does not change during the reaction. The polymerization rate (Rp) is determined from the slope of the conversion versus time plot.
Evaluation of Curing Performance using Photo-Differential Scanning Calorimetry (Photo-DSC)
Photo-DSC measures the heat released during the exothermic polymerization reaction upon exposure to light, providing information on the polymerization kinetics and the total heat of polymerization.
Methodology:
-
Sample Preparation: Accurately weigh a small amount of the liquid formulation (typically 2-5 mg) into an open aluminum DSC pan.
-
Instrument Setup: Place the sample pan in the Photo-DSC cell. An empty pan is used as a reference.
-
Experimental Run:
-
Equilibrate the sample at a constant isothermal temperature.
-
Expose the sample to UV light of a specific wavelength and intensity for a defined period.
-
The instrument records the heat flow as a function of time.
-
-
Data Analysis: The area under the exothermic peak corresponds to the total heat of polymerization (ΔHp), which can be used to calculate the final monomer conversion if the theoretical heat of polymerization for the specific monomer (ΔHp,theory) is known (Conversion (%) = (ΔHp / ΔHp,theory) x 100). The rate of heat flow is proportional to the polymerization rate.
Figure 2: General experimental workflow for comparing photoinitiator performance.
Conclusion
This compound stands as a highly efficient Type II photoinitiator, demonstrating favorable photophysical properties for initiating polymerization in the near-UV and visible regions. While its performance is comparable to other thioxanthone derivatives like ITX, it generally exhibits higher initiation efficiency than benzophenone due to its higher molar extinction coefficient in the longer wavelength UV-A region. The choice between CTX and other Type II photoinitiators will ultimately depend on the specific requirements of the application, including the desired cure speed, the spectral output of the light source, and cost considerations. The experimental protocols provided herein offer a robust framework for conducting direct comparative studies to guide the selection of the optimal photoinitiator for a given photopolymerization system.
A Comparative Guide to Analytical Methods for Validating the Purity of 2-Chlorothioxanthone
For researchers, scientists, and professionals in drug development, ensuring the purity of active pharmaceutical ingredients (APIs) and their intermediates is paramount. 2-Chlorothioxanthone, a key intermediate in the synthesis of several pharmaceuticals, requires robust analytical methods for its quality control. While a specific monograph exists within the British Pharmacopoeia (BP), indicating an official method for this compound, the detailed protocol is not publicly accessible.[1][2][3][4] This guide provides a comprehensive comparison of a proposed Gas Chromatography (GC) method with leading alternatives—High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE)—offering insights into their respective strengths for purity validation.
The selection of an appropriate analytical technique is critical and depends on the physicochemical properties of the analyte and potential impurities, as well as the specific requirements of the analysis, such as sensitivity, speed, and cost.[5][6]
Comparative Analysis of Purity Validation Methods
This section summarizes the key performance characteristics of GC, HPLC, and CE for the analysis of this compound. The quantitative data presented are typical performance values based on established pharmaceutical analysis standards.
| Parameter | Gas Chromatography (GC-FID) | High-Performance Liquid Chromatography (HPLC-UV) | Capillary Electrophoresis (CE-UV) |
| Principle | Separation of volatile compounds based on partitioning between a gaseous mobile phase and a liquid/solid stationary phase. | Separation based on partitioning between a liquid mobile phase and a solid stationary phase based on polarity.[6] | Separation in a capillary based on the differential migration of charged analytes in an electric field.[7][8] |
| Analyte Suitability | Requires analyte to be volatile and thermally stable. | Highly versatile; suitable for non-volatile and thermally labile compounds.[9] | Suitable for a wide range of molecules, particularly charged species; offers unique selectivity.[5] |
| Resolution | High | Very High | Excellent |
| Analysis Time | 15 - 30 minutes | 10 - 25 minutes | 5 - 15 minutes |
| Solvent Consumption | Very Low (Carrier Gas) | High | Extremely Low |
| Sensitivity | Good | Very Good | Excellent |
| Typical LOD | ~0.02% | ~0.005% | ~0.002% |
| Typical LOQ | ~0.05% | ~0.01% | ~0.005% |
| Typical Linearity (R²) | > 0.998 | > 0.999 | > 0.999 |
| Typical Accuracy (% Recovery) | 98.0 - 102.0% | 98.0 - 102.0% | 97.0 - 103.0% |
| Typical Precision (%RSD) | < 2.0% | < 1.5% | < 2.5% |
Experimental Protocols
Detailed methodologies for each of the compared analytical techniques are provided below. These protocols serve as a starting point for method development and validation.
Proposed Gas Chromatography (GC-FID) Method
This method is designed for the quantitative determination of this compound and the separation of its potential volatile impurities.
-
Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Column: 30 m x 0.32 mm ID, 0.25 µm film thickness, fused-silica capillary column coated with 5% Phenyl Polysiloxane.
-
Carrier Gas: Helium, with a constant flow rate of 1.2 mL/min.
-
Injector Temperature: 270°C.
-
Detector Temperature: 290°C.
-
Injection Mode: Split (Split Ratio 50:1).
-
Injection Volume: 1.0 µL.
-
Oven Temperature Program:
-
Initial Temperature: 180°C, hold for 2 minutes.
-
Ramp: Increase at 15°C/min to 280°C.
-
Final Hold: Hold at 280°C for 10 minutes.
-
-
Sample Preparation:
-
Prepare a stock solution by accurately weighing 25 mg of this compound and dissolving it in 25.0 mL of Toluene.
-
Prepare the working sample solution by diluting 1.0 mL of the stock solution to 10.0 mL with Toluene to a final concentration of 100 µg/mL.
-
Alternative Method 1: High-Performance Liquid Chromatography (HPLC-UV)
HPLC is the workhorse of pharmaceutical purity analysis due to its high resolution and applicability to a wide range of compounds.[10]
-
Instrumentation: An HPLC system equipped with a Diode Array Detector (DAD) or UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Detection Wavelength: 260 nm.
-
Injection Volume: 5 µL.
-
Gradient Elution Program:
-
0-2 min: 60% B
-
2-12 min: Ramp from 60% B to 95% B
-
12-15 min: Hold at 95% B
-
15.1-18 min: Return to 60% B and equilibrate.
-
-
Sample Preparation:
-
Prepare a sample solution by accurately weighing 10 mg of this compound and dissolving it in 100.0 mL of a 50:50 mixture of Acetonitrile and Water (100 µg/mL).
-
Alternative Method 2: Capillary Electrophoresis (CE-UV)
CE provides exceptionally high separation efficiency and is an excellent orthogonal technique to HPLC and GC, making it ideal for confirming purity.[11][12]
-
Instrumentation: A capillary electrophoresis system with a DAD or UV-Vis detector.
-
Capillary: Uncoated fused-silica capillary, 50 cm total length (42 cm to detector), 50 µm internal diameter.
-
Background Electrolyte (BGE): 50 mM Sodium tetraborate (B1243019) buffer (pH 9.2) containing 20% Methanol.
-
Applied Voltage: 25 kV (positive polarity).
-
Capillary Temperature: 25°C.
-
Injection: Hydrodynamic injection at 30 mbar for 6 seconds.
-
Detection Wavelength: 260 nm.
-
Capillary Conditioning: Before the first run, rinse with 0.1 M NaOH (5 min), water (5 min), and BGE (10 min).
-
Sample Preparation:
-
Prepare a sample solution by dissolving 5 mg of this compound in 50.0 mL of the BGE to a final concentration of 100 µg/mL.
-
Visualizing the Workflow and Methodologies
References
- 1. This compound | CAS 86-39-5 | LGC Standards [lgcstandards.com]
- 2. This compound British Pharmacopoeia (BP) Reference Standard 86-39-5 [sigmaaldrich.com]
- 3. Reference Standards catalogue - British Pharmacopoeia [pharmacopoeia.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Capillary electrophoretic methods for quality control analyses of pharmaceuticals: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. lcms.cz [lcms.cz]
- 7. Capillary electrophoresis methods for impurity profiling of drugs: A review of the past decade - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. benchchem.com [benchchem.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. agilent.com [agilent.com]
Quantitative Analysis of 2-Chlorothioxanthone in Polymer Matrices: A Comparative Guide
For researchers, scientists, and drug development professionals working with polymer-based systems, accurate quantification of additives is critical. 2-Chlorothioxanthone (2-CTX), a widely used photoinitiator in UV-curable resins and inks, requires precise analytical methods to ensure product performance and safety, particularly in applications like food packaging and biomedical devices. This guide provides a comparative overview of the principal quantitative analytical techniques for determining 2-CTX in various polymer matrices, supported by experimental data and detailed protocols.
The primary methods for the quantification of 2-CTX and other thioxanthone derivatives in polymeric materials are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with mass spectrometry (MS) for enhanced selectivity and sensitivity.
Comparison of Quantitative Analytical Techniques
The selection of an appropriate analytical technique depends on several factors, including the required sensitivity, the complexity of the polymer matrix, and the available instrumentation. Below is a summary of the performance characteristics of commonly employed methods. While specific data for 2-CTX is limited, the data for structurally similar photoinitiators like 2-isopropylthioxanthone (B132848) (ITX) provides a reliable benchmark.
Table 1: Performance Comparison of Analytical Techniques for Thioxanthone Photoinitiators in Polymer Matrices
| Technique | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity (r²) | Recovery (%) | Key Advantages | Key Disadvantages |
| HPLC-DAD/UV | 0.02 - 5.5 µg/dm² (in packaging extracts) | 0.10 - 1.00 µg/mL (for general polymer additives) | > 0.999 | 80 - 110 | Robust, widely available, good for routine analysis. | Lower sensitivity and selectivity compared to MS detectors; potential for matrix interference. |
| HPLC-MS/MS | 0.02 - 2.16 µg/L (for migrated PIs) | 0.15 - 0.50 µg/mL (for migrated PIs in oil) | > 0.999 | 60 - 106 | High sensitivity and selectivity, excellent for complex matrices. | Higher cost and complexity of instrumentation. |
| GC-MS | 0.03 - 0.12 x 10⁻³ mg/dm² (in packaging) | 0.15 - 0.5 mg/L (for migrated PIs) | > 0.999 | 77 - 121 | Excellent separation for volatile and semi-volatile compounds, high specificity. | Requires derivatization for non-volatile compounds; potential for thermal degradation of analytes. |
Data is compiled from studies on various photoinitiators, including thioxanthone derivatives, in food packaging and polymer extracts.
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate results. The following sections outline generalized protocols for the analysis of 2-CTX in polymer matrices using HPLC and GC-MS.
Sample Preparation: Extraction from the Polymer Matrix
The initial and most critical step is the efficient extraction of 2-CTX from the polymer. The choice of solvent and extraction technique depends on the polymer type.
1. Solvent Extraction:
-
Objective: To dissolve the polymer or swell it to allow for the diffusion of 2-CTX into the solvent.
-
Procedure:
-
Weigh a representative sample of the polymer (e.g., 1-5 grams).
-
Cut the polymer into small pieces to increase the surface area.
-
Immerse the polymer pieces in a suitable solvent (e.g., acetonitrile (B52724), dichloromethane, or a mixture of cyclohexane (B81311) and ethyl acetate). The volume of the solvent should be sufficient to fully submerge the polymer.
-
Agitate the mixture for a defined period (e.g., 24-48 hours) at a controlled temperature. Sonication can be used to accelerate the extraction process.
-
Separate the solvent extract from the polymer residue by filtration or decantation.
-
The extract may need to be concentrated (e.g., by rotary evaporation) and reconstituted in a solvent compatible with the chromatographic system.
-
2. Dissolution and Precipitation:
-
Objective: To completely dissolve the polymer and then precipitate it, leaving the analyte in the solution.
-
Procedure:
-
Dissolve a known amount of the polymer in a suitable solvent (e.g., tetrahydrofuran (B95107) for polystyrenes).
-
Once fully dissolved, add a non-solvent (e.g., methanol) to precipitate the polymer.
-
Centrifuge the mixture to pellet the precipitated polymer.
-
Collect the supernatant containing the 2-CTX.
-
The supernatant may require further cleanup or concentration before analysis.
-
High-Performance Liquid Chromatography (HPLC) with UV/DAD or MS Detection
HPLC is a versatile technique for the analysis of non-volatile and thermally labile compounds like 2-CTX.
-
Instrumentation:
-
HPLC system with a gradient pump and autosampler.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
UV/Diode Array Detector (DAD) or a Mass Spectrometer (MS) with an electrospray ionization (ESI) source.
-
-
Chromatographic Conditions (Example):
-
Mobile Phase: A gradient of acetonitrile and water (often with a small amount of formic acid or ammonium (B1175870) formate (B1220265) for MS compatibility).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30-40 °C.
-
Injection Volume: 10-20 µL.
-
UV Detection Wavelength: 254 nm or based on the UV spectrum of 2-CTX.
-
MS Detection: ESI in positive ion mode, monitoring for the protonated molecule of 2-CTX.
-
-
Quantification:
-
An external calibration curve is constructed by injecting standard solutions of 2-CTX at different concentrations.
-
The concentration of 2-CTX in the sample extract is determined by comparing its peak area to the calibration curve.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is well-suited for the analysis of volatile and semi-volatile compounds. 2-CTX is amenable to GC analysis.
-
Instrumentation:
-
Gas chromatograph with a split/splitless injector and an autosampler.
-
Capillary column suitable for semi-polar compounds (e.g., a 5% phenyl-methylpolysiloxane phase).
-
Mass spectrometer detector (e.g., a quadrupole analyzer).
-
-
Chromatographic Conditions (Example):
-
Injector Temperature: 250-280 °C.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280-300 °C) to ensure elution of 2-CTX.
-
MS Conditions: Electron ionization (EI) at 70 eV. Data can be acquired in full scan mode for identification or in selected ion monitoring (SIM) mode for enhanced sensitivity in quantification.
-
-
Quantification:
-
Similar to HPLC, an external calibration curve is prepared using standard solutions of 2-CTX.
-
Quantification is based on the peak area of a characteristic ion of 2-CTX.
-
Mandatory Visualizations
To aid in the understanding of the analytical workflow, the following diagrams are provided.
Caption: General experimental workflow for the quantitative analysis of 2-CTX in polymer matrices.
Caption: Logical relationships in method development for 2-CTX analysis.
Performance Evaluation of Thioxanthone Derivatives in Photopolymerization: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of various thioxanthone derivatives as photoinitiators in photopolymerization processes. Thioxanthone and its derivatives are widely used as Type II photoinitiators, particularly for curing pigmented acrylate (B77674) formulations, due to their absorption characteristics in the near-UV and visible light range.[1][2] Their efficiency is often enhanced by the presence of a co-initiator, typically a tertiary amine.[1][2] This document summarizes key performance data from experimental studies, details the methodologies used for their evaluation, and provides visual representations of the underlying chemical processes and experimental workflows.
Data Presentation: Performance Metrics of Thioxanthone Derivatives
The following table summarizes the quantitative performance of several thioxanthone derivatives in the photopolymerization of common monomers. The data is compiled from various studies, and it is crucial to consider the specific experimental conditions outlined for each entry when making comparisons. Key performance indicators include the final conversion of the monomer (C%), the rate of polymerization (Rp), and the quantum yield of polymerization (Φp).
| Thioxanthone Derivative | Monomer | Co-initiator/System | Light Source | Final Conversion (C%) | Polymerization Rate (Rp) (mol dm⁻³ s⁻¹) | Quantum Yield (Φp) | Reference |
| 1-Chloro-4-propoxy-thioxanthone | Butyl Acrylate | Triethylamine | 365 nm Hg lamp | - | - | 0.06 (aerobic) | [2] |
| 1-Chloro-4-hydroxy-thioxanthone | Butyl Acrylate | Triethylamine | 365 nm Hg lamp | - | - | <10⁻⁴ (aerobic) | [2] |
| 1-Phenylthio-4-propoxy-thioxanthone | Butyl Acrylate | Triethylamine | 365 nm Hg lamp | - | - | <10⁻⁴ (aerobic) | [2] |
| Mono-substituted amine derivatives (Series 1) | UVACURE1500 | Iodonium (B1229267) salt (IOD) | 420 nm LED | ~5-45% | - | - | [3] |
| Di-substituted amine derivatives (Series 2) | UVACURE1500 | Iodonium salt (IOD) | 420 nm LED | ~10-48% | - | - | [3] |
| Mono-substituted amine derivatives (Series 1) | TMPTA | Iodonium salt (IOD) | 420 nm LED | ~40-65% | - | - | [3] |
| Di-substituted amine derivatives (Series 2) | TMPTA | Iodonium salt (IOD) | 420 nm LED | ~45-60% | - | - | [3] |
| Mono-substituted amine derivatives (Series 1) | TMPTA | EBPA | 420 nm LED | ~30-55% | - | - | [3] |
| Di-substituted amine derivatives (Series 2) | TMPTA | EBPA | 420 nm LED | ~35-45% | - | - | [3] |
| Mono-substituted amine derivatives (Series 1) | TMPTA | EBPA + MDEA | 420 nm LED | ~35-60% | - | - | [3] |
| Di-substituted amine derivatives (Series 2) | TMPTA | EBPA + MDEA | 420 nm LED | ~40-55% | - | - | [3] |
Note: The performance of thioxanthone derivatives is highly dependent on the specific chemical structure, the type and concentration of the co-initiator, the monomer being polymerized, and the irradiation conditions (wavelength and intensity of the light source).
Experimental Protocols
The evaluation of thioxanthone derivatives in photopolymerization typically involves monitoring the reaction kinetics in real-time. A widely used and powerful technique for this purpose is Real-Time Fourier Transform Infrared (FT-IR) Spectroscopy.[4][5]
Real-Time FT-IR Spectroscopy for Monitoring Photopolymerization Kinetics
This method allows for the continuous monitoring of the disappearance of monomer functional groups (e.g., acrylate double bonds) as the polymerization proceeds.
1. Sample Preparation:
-
A photopolymerizable formulation is prepared by mixing the monomer (e.g., Trimethylolpropane triacrylate, TMPTA), the thioxanthone derivative photoinitiator, and a co-initiator (e.g., a tertiary amine or an iodonium salt) in specific weight or molar ratios.
-
The components are typically dissolved in a suitable solvent or mixed neat if the components are liquid. All preparations should be carried out in the dark to prevent premature polymerization.[6]
2. FT-IR Measurement:
-
A small drop of the formulation is placed between two transparent substrates (e.g., polypropylene (B1209903) films or KBr plates) to create a thin film of controlled thickness (typically around 25 µm).[7]
-
The sample is then placed in the FT-IR spectrometer.
-
The FT-IR spectrometer is set to acquire spectra continuously over a specific wavenumber range. For acrylate polymerization, the decrease in the peak area corresponding to the C=C double bond stretching vibration (around 1635 cm⁻¹) is monitored.[5]
3. Photoinitiation:
-
After an initial period of dark measurement to establish a baseline, the sample is irradiated with a light source of a specific wavelength and intensity (e.g., a 365 nm UV-LED or a 420 nm visible LED).[3][6]
-
The irradiation is synchronized with the FT-IR data acquisition.
4. Data Analysis:
-
The degree of conversion (C%) of the monomer is calculated from the change in the area of the characteristic absorption peak using the following equation: C% = (A₀ - Aₜ) / A₀ * 100 where A₀ is the initial peak area before irradiation and Aₜ is the peak area at time t.[5]
-
The rate of polymerization (Rp) can be determined from the slope of the conversion versus time curve.
Mandatory Visualization
Signaling Pathway: Type II Photoinitiation by Thioxanthone
The following diagram illustrates the general mechanism of a Type II photoinitiation process involving a thioxanthone derivative and a tertiary amine co-initiator.
References
- 1. DE60216490T2 - MULTI-FUNCTIONAL THIOXANTHON PHOTOINITIATORS - Google Patents [patents.google.com]
- 2. inis.iaea.org [inis.iaea.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. Review of quantitative and qualitative methods for monitoring photopolymerization reactions - Polymer Chemistry (RSC Publishing) DOI:10.1039/D2PY01538B [pubs.rsc.org]
- 6. 2.6. Monitoring the Photopolymerisation Processes by Real-Time FT-IR [bio-protocol.org]
- 7. researchgate.net [researchgate.net]
2-Chlorothioxanthone: A Comparative Analysis of its Role as the Primary Photoproduct of Chlorprothixene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of 2-Chlorothioxanthone (CTX) as the primary photoproduct of the antipsychotic drug Chlorprothixene (B1288) (CPTX). It compares the formation of CTX with other key phototransformation pathways, offering supporting experimental data and detailed methodologies for researchers in the field.
Introduction
Chlorprothixene (CPTX), a thioxanthene (B1196266) derivative, is a widely used antipsychotic medication. However, its susceptibility to photodegradation raises concerns regarding its stability and the potential phototoxicity of its byproducts. Upon exposure to ultraviolet (UV) radiation, CPTX undergoes a series of photochemical reactions, with the formation of this compound (CTX) being a prominent outcome.[1][2] This guide delves into the comparative analysis of CTX formation alongside other significant photoproducts of CPTX, providing a clear overview of the current understanding of its photochemical fate.
Primary Photochemical Pathways of Chlorprothixene
The photochemical instability of Chlorprothixene leads to several degradation pathways. The two most significant and well-documented primary photoprocesses are the formation of this compound and Z/E photoisomerization. Under certain conditions, a multitude of other phototransformation products (PTPs) can also be generated.
Formation of this compound (CTX)
Irradiation of CPTX, particularly with UVA light (around 313 nm), leads to the cleavage of the alkylidene side chain, resulting in the formation of this compound.[1][2] This process is significant as CTX itself is a photochemically active compound with distinct photophysical properties, including strong absorption in the visible region and a high triplet quantum yield, which may contribute to the photosensitization side-effects observed with CPTX administration.[1]
Z/E Photoisomerization
Chlorprothixene exists as two geometric isomers, (Z)-CPTX (cis) and (E)-CPTX (trans). The therapeutically active form is the (Z)-isomer.[3] Upon photoirradiation, CPTX can undergo reversible Z/E isomerization. This process represents a significant pathway for the dissipation of absorbed light energy and can alter the pharmacological and toxicological profile of the drug. While (Z)-Chlorprothixene has potent antidopaminergic activity, the (E)-isomer is considered virtually inactive.[3]
Other Phototransformation Products (PTPs)
Studies utilizing techniques such as high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS/MS) have revealed the formation of numerous other phototransformation products under various irradiation conditions.[4][5] One study identified as many as twenty different PTPs when CPTX in an aqueous medium was exposed to a medium-pressure mercury lamp.[5] These products often result from reactions such as hydroxylation and dealkylation of the side chain. The identification and quantification of these minor products are crucial for a complete understanding of the photodegradation profile and potential environmental impact of CPTX.
Comparative Analysis of Photoproduct Formation
Table 1: Comparison of Primary Photoproducts of Chlorprothixene
| Photoproduct/Process | Formation Conditions | Analytical Method(s) | Key Findings |
| This compound (CTX) | UVA irradiation (e.g., 313 nm) in organic solvents and aqueous solutions.[1][2] | UV-Vis Spectroscopy, HPLC, Mass Spectrometry | A primary and significant photoproduct. CTX exhibits high triplet quantum yields and absorbs in the visible region, suggesting a role in phototoxicity.[1] |
| (E)-Chlorprothixene (Z/E Isomerization) | Photoirradiation (e.g., Xenon lamp) in aqueous and organic solutions.[5] | HPLC, Molecular Modeling | A major competing photochemical pathway. The (E)-isomer is pharmacologically much less active than the (Z)-isomer.[3] |
| Other Phototransformation Products (PTPs) | Broad-spectrum UV irradiation (e.g., medium-pressure mercury lamp) in aqueous solutions.[5] | LC-MS/MS | Multiple PTPs are formed, often in lower yields than CTX and the (E)-isomer. Structures are typically elucidated through mass fragmentation patterns.[4][5] |
Experimental Protocols
Protocol 1: Photolysis of Chlorprothixene and Product Analysis by HPLC
This protocol outlines a general procedure for the photolysis of CPTX and the subsequent analysis of its primary photoproducts using High-Performance Liquid Chromatography (HPLC).
1. Sample Preparation:
- Prepare a stock solution of (Z)-Chlorprothixene in a suitable solvent (e.g., acetonitrile (B52724) or a buffered aqueous solution) at a known concentration (e.g., 10⁻⁴ M).
- Transfer an aliquot of the stock solution into a quartz cuvette or photoreactor.
- Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen, if anaerobic conditions are desired.
2. Photolysis:
- Irradiate the sample solution using a light source with a specific wavelength or wavelength range (e.g., a 313 nm lamp for selective excitation or a Xenon lamp for broad-spectrum irradiation).
- Maintain a constant temperature during irradiation using a circulating water bath.
- Withdraw aliquots of the solution at different time intervals for analysis.
3. HPLC Analysis:
- HPLC System: A standard HPLC system equipped with a UV-Vis detector.
- Column: A reverse-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is commonly used.[6]
- Mobile Phase: A gradient or isocratic mobile phase can be employed. A typical mobile phase might consist of a mixture of acetonitrile and a buffer (e.g., phosphate (B84403) buffer, pH 3.0).[7] The exact composition should be optimized for the separation of CPTX, CTX, and the (E)-isomer.
- Flow Rate: A typical flow rate is 1.0 mL/min.
- Detection: Monitor the elution of the compounds using a UV detector at a wavelength where all compounds of interest have significant absorbance (e.g., 254 nm or 280 nm).
- Quantification: Create calibration curves for (Z)-CPTX, (E)-CPTX, and CTX using standard solutions of known concentrations to quantify their formation and the degradation of the parent compound over time.
Protocol 2: Identification of Phototransformation Products by LC-MS/MS
This protocol describes a general workflow for the identification of a broader range of PTPs using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
1. Sample Preparation and Photolysis:
- Follow the same procedure as in Protocol 1 for sample preparation and photolysis.
2. LC-MS/MS Analysis:
- LC System: An HPLC or UHPLC system coupled to a mass spectrometer.
- Column: A reverse-phase C18 column suitable for LC-MS applications.
- Mobile Phase: A mobile phase compatible with mass spectrometry, typically consisting of a mixture of acetonitrile or methanol (B129727) and water, often with a small amount of formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.
- Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) is preferred for accurate mass measurements and structural elucidation.
- Ionization Source: Electrospray ionization (ESI) in positive ion mode is commonly used for the analysis of CPTX and its products.
- Data Acquisition: Acquire data in both full scan mode to detect all ions and in tandem MS (MS/MS) mode to obtain fragmentation patterns of the parent ions.
- Data Analysis: Use the accurate mass measurements from the full scan data to determine the elemental composition of the PTPs. Analyze the fragmentation patterns from the MS/MS data to propose the chemical structures of the identified products.
Visualizations
Caption: Primary photochemical pathways of Chlorprothixene.
Caption: Experimental workflow for Chlorprothixene photoproduct analysis.
Conclusion
The photodegradation of Chlorprothixene is a complex process involving multiple competing pathways. The formation of this compound and Z/E isomerization are the two predominant photochemical reactions. While CTX is a significant photoproduct with its own photochemical activity, the reversible isomerization to the less active (E)-isomer also plays a crucial role in the overall photostability of CPTX. Furthermore, the generation of a diverse array of other phototransformation products, particularly under broad-spectrum UV irradiation, highlights the need for comprehensive analytical approaches like LC-MS/MS for a thorough risk assessment of CPTX and its environmental fate. Further research is warranted to obtain direct comparative quantum yields for these key photoprocesses to enable a more precise quantitative comparison.
References
- 1. researchgate.net [researchgate.net]
- 2. Solvent dependence of the photophysical properties of this compound, the principal photoproduct of chlorprothixene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Three-dimensional structure and molecular dynamics of cis(Z)- and trans(E)-chlorprothixene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Separation of Chlorprothixene on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. HPLC method for enantioselective analysis of cloprostenol - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Triplet Quantum Yields: 2-Chlorothioxanthone vs. Benzophenone
For researchers, scientists, and drug development professionals, understanding the photophysical properties of photosensitizers is paramount. This guide provides a detailed comparison of the triplet quantum yield of 2-Chlorothioxanthone (CTX) and Benzophenone (B1666685) (BP), two commonly used compounds in photochemistry and photobiology.
This document delves into the experimental data for their triplet quantum yields, outlines the methodology for their determination, and visually represents the underlying photophysical processes.
Quantitative Data Summary
The triplet quantum yield (ΦT) is a critical parameter that defines the efficiency of a molecule to form a triplet excited state upon light absorption. This property is fundamental to applications such as photodynamic therapy, photoinitiators for polymerization, and photocatalysis. The following table summarizes the triplet quantum yields for this compound and Benzophenone in acetonitrile.
| Compound | Solvent | Excitation Wavelength (nm) | Triplet Quantum Yield (ΦT) | Reference Compound |
| This compound | Acetonitrile | 355 | 0.91[1] | Benzophenone |
| Benzophenone | Acetonitrile | 355 | 1.00[1] | - |
Experimental Protocol: Determination of Triplet Quantum Yield
The determination of triplet quantum yields for both this compound and Benzophenone was conducted using the comparative actinometry method via laser flash photolysis.[1] This technique is a cornerstone in photochemistry for studying transient species.
Objective: To measure the triplet quantum yield of a sample (this compound) relative to a standard with a known triplet quantum yield (Benzophenone).
Materials and Equipment:
-
Nanosecond laser flash photolysis apparatus
-
Pulsed laser source (e.g., Nd:YAG laser, 355 nm output)
-
Quartz cuvettes (1 cm path length)
-
Spectroscopic grade acetonitrile
-
This compound
-
Benzophenone (as a reference standard)
-
High-purity nitrogen or argon gas for deoxygenation
-
UV-Vis spectrophotometer
-
Transient absorption detection system (e.g., photomultiplier tube, ICCD camera)
Procedure:
-
Solution Preparation:
-
Prepare stock solutions of this compound and Benzophenone in acetonitrile.
-
Prepare working solutions of both the sample and the standard with matched absorbance at the excitation wavelength (355 nm). A typical absorbance is around 0.1 to 0.2 to ensure sufficient signal while minimizing inner filter effects.
-
-
Deoxygenation:
-
Transfer the working solutions to quartz cuvettes.
-
Deoxygenate the solutions by bubbling with high-purity nitrogen or argon for at least 15-20 minutes. This is crucial as molecular oxygen is an efficient quencher of triplet states.
-
-
Laser Flash Photolysis Measurement:
-
Place the cuvette containing the deoxygenated standard solution (Benzophenone) into the sample holder of the laser flash photolysis system.
-
Excite the sample with a laser pulse of a specific energy at 355 nm.
-
Record the transient absorption spectrum immediately after the laser pulse to identify the maximum of the triplet-triplet absorption band (around 520 nm for Benzophenone).[1]
-
Measure the maximum change in optical density (ΔOD) at the end of the laser pulse at this wavelength.
-
Repeat the measurement with the deoxygenated sample solution (this compound) under identical experimental conditions (laser intensity, detector settings). The triplet-triplet absorption maximum for this compound is around 630 nm.[1][2]
-
-
Calculation of Triplet Quantum Yield:
-
The triplet quantum yield of the sample (ΦT_sample) is calculated using the following equation: ΦT_sample = ΦT_std * (ΔOD_sample / ΔOD_std) * (εT_std / εT_sample) Where:
-
ΦT_std is the known triplet quantum yield of the standard (Benzophenone in acetonitrile, ΦT = 1.00).[1]
-
ΔOD_sample and ΔOD_std are the end-of-pulse transient absorbances of the sample and the standard, respectively.
-
εT_std and εT_sample are the molar extinction coefficients of the triplet states of the standard and the sample, respectively.
-
-
Visualization of Photophysical Processes
The formation of the triplet state is a result of a series of photophysical events that occur after a molecule absorbs light. The following diagram illustrates the key steps involved for both this compound and Benzophenone.
Caption: Jablonski diagram illustrating the electronic transitions leading to the formation and decay of the triplet state.
Comparative Discussion
Benzophenone is a well-established photosensitizer with a triplet quantum yield that is widely accepted to be unity in non-polar and aprotic polar solvents like acetonitrile.[1] This high efficiency is attributed to a very fast and efficient intersystem crossing from the first excited singlet state (S1) to the triplet manifold. The lowest excited singlet state of benzophenone is of n,π* character, and the spin-orbit coupling between this state and the triplet state is large, facilitating rapid intersystem crossing.
This compound, a derivative of thioxanthone, also exhibits a high triplet quantum yield of 0.91 in acetonitrile.[1] The presence of the sulfur atom (a heavier atom compared to the oxygen in the carbonyl group of benzophenone) and the chlorine atom can enhance spin-orbit coupling, which in turn promotes intersystem crossing. Similar to benzophenone, the lowest excited triplet state of thioxanthone derivatives is often characterized as having n,π* character, which is a favorable condition for efficient intersystem crossing.[3]
While both compounds are highly efficient in generating triplet states, benzophenone remains the benchmark with a quantum yield of essentially 1. The slightly lower value for this compound suggests that other deactivation pathways from the excited singlet state, such as fluorescence or internal conversion, may have a minor but measurable contribution. The choice between these two photosensitizers in a specific application would depend on other factors such as their absorption spectra, triplet energy levels, and chemical reactivity.
References
Assessing the In-Vitro Cytotoxicity of 2-Chlorothioxanthone for Biomedical Research: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the in-vitro cytotoxic performance of 2-Chlorothioxanthone (2-CTX) against other thioxanthone derivatives and a standard chemotherapeutic agent, Doxorubicin. This analysis is supported by experimental data from peer-reviewed studies, detailed experimental protocols, and visualizations of key cellular pathways.
Comparative Cytotoxicity Analysis
The in-vitro cytotoxic activity of this compound and its alternatives was evaluated across a panel of human cancer cell lines, including melanoma (A375-C5), breast adenocarcinoma (MCF-7), and non-small cell lung cancer (NCI-H460). The half-maximal inhibitory concentration (IC50) and growth inhibition 50 (GI50) values, which represent the concentration of a compound required to inhibit 50% of cell viability or growth, respectively, are summarized below.
| Compound | Cell Line | Cell Type | GI50 (µM) | IC50 (µM) |
| This compound (2-CTX) | - | - | Data Not Available | - |
| Compound 11 | A375-C5 | Melanoma | 6.48 ± 0.88 | - |
| MCF-7 | Breast Adenocarcinoma | 6.39 ± 0.49 | - | |
| NCI-H460 | Non-Small Cell Lung Cancer | 5.66 ± 0.89 | - | |
| Compound 12 | A375-C5 | Melanoma | 38.77 ± 5.93 | - |
| MCF-7 | Breast Adenocarcinoma | 33.82 ± 1.61 | - | |
| NCI-H460 | Non-Small Cell Lung Cancer | 31.19 ± 1.53 | - | |
| Compound 13 | A375-C5 | Melanoma | 22.88 ± 3.75 | - |
| MCF-7 | Breast Adenocarcinoma | 18.85 ± 1.42 | - | |
| NCI-H460 | Non-Small Cell Lung Cancer | 16.97 ± 3.12 | - | |
| Compound 14 | A375-C5 | Melanoma | 8.02 ± 3.59 | - |
| MCF-7 | Breast Adenocarcinoma | 11.01 ± 1.21 | - | |
| NCI-H460 | Non-Small Cell Lung Cancer | 9.87 ± 1.55 | - | |
| Doxorubicin (Positive Control) | MCF-7 | Breast Adenocarcinoma | - | 2.50 ± 1.76[1] |
| A549 | Non-Small Cell Lung Cancer | - | > 20[1] |
Note: Specific GI50/IC50 values for this compound in these cancer cell lines were not available in the reviewed literature. The presented data for Compounds 11, 12, 13, and 14 are GI50 values obtained from a study on tetracyclic thioxanthene (B1196266) derivatives.
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to assess in-vitro cytotoxicity.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 2-CTX, alternatives, and Doxorubicin) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a specialized MTT solvent) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50/GI50 values.
Caption: Workflow for assessing in-vitro cytotoxicity.
Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a colorimetric assay that quantifies cell death by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.
Procedure:
-
Cell Seeding and Treatment: Follow the same procedure as the MTT assay (Steps 1 and 2).
-
Supernatant Collection: After the incubation period, centrifuge the plates and carefully collect the cell culture supernatant.
-
LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature, protected from light, for the recommended time.
-
Absorbance Measurement: Measure the absorbance at the specified wavelength (e.g., 490 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity based on the LDH released from treated cells compared to control cells (spontaneous release) and cells lysed with a lysis buffer (maximum release).
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Procedure:
-
Cell Seeding and Treatment: Seed cells in appropriate culture vessels and treat with the test compounds as described previously.
-
Cell Harvesting: After treatment, harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Potential Signaling Pathways
While specific signaling pathways for this compound-induced cytotoxicity are not yet fully elucidated, thioxanthone derivatives have been shown to induce apoptosis. Apoptosis, or programmed cell death, can be initiated through two main pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways. Both pathways converge on the activation of caspases, which are proteases that execute the apoptotic process.
Caption: Overview of apoptosis signaling pathways.
Conclusion
This guide provides a comparative framework for assessing the in-vitro cytotoxicity of this compound. While direct comparative data for 2-CTX against other thioxanthone derivatives in the specified cancer cell lines is currently limited in publicly available literature, the provided protocols and pathway diagrams offer a robust foundation for conducting such research. The data on alternative thioxanthone compounds suggest that this class of molecules holds promise for further investigation in anticancer drug discovery. Future studies should focus on generating specific IC50/GI50 values for 2-CTX in a broad panel of cancer cell lines to accurately determine its potency and selectivity, and to elucidate the specific molecular mechanisms underlying its cytotoxic effects.
References
Validating a high-yield synthesis route for producing pure 2-Chlorothioxanthone
For researchers and professionals in drug development, the efficient synthesis of pure 2-Chlorothioxanthone (CTX) is of significant interest due to its role as a key photoinitiator and an intermediate in the synthesis of pharmaceuticals.[1][2] This guide provides a comparative analysis of prominent synthesis routes for this compound, with a focus on a validated high-yield pathway. Experimental data is presented to facilitate an objective comparison of performance, and detailed protocols are provided for reproducibility.
Comparison of Synthetic Routes
Several methods for the synthesis of this compound have been reported, each with distinct advantages and disadvantages in terms of yield, purity, cost of starting materials, and scalability. The following table summarizes the key quantitative data for three primary routes.
| Synthesis Route | Starting Materials | Key Reagents | Reaction Time | Yield (%) | Purity | Reference |
| Route 1: From 2-Chlorobenzonitrile (B47944) | 2-Chlorobenzonitrile, 4-Chlorothiophenol (B41493) | Sodium methylate, Toluene (B28343), Sulfuric acid, Acetic acid | ~15 hours | 80-85 (overall) | High | [1] |
| Route 2: Friedel-Crafts Reaction | 2-Chlorothiobenzoyl chloride, Chlorobenzene | Friedel-Crafts catalyst (e.g., AlCl₃, SnCl₄) | 2-4 hours | High (not consistently quantified) | Variable, potential for isomers | [3][4] |
| Route 3: From Thiosalicylic Acid | Thiosalicylic acid, Chlorobenzene | Concentrated sulfuric acid | 8-12 hours | 40-60 | Moderate, sulfonation byproducts | [4][5] |
Validated High-Yield Synthesis: A Two-Step Protocol
The synthesis beginning with 2-chlorobenzonitrile and 4-chlorothiophenol has been demonstrated to produce this compound in high yield and purity.[1] This two-step process involves the formation of an intermediate, 2-(4'-chloro-phenylthio)-benzonitrile, followed by hydrolysis and cyclization.
Experimental Protocol
Step 1: Synthesis of 2-(4'-chloro-phenylthio)-benzonitrile
-
To a suitable reactor, add 300g of methanol (B129727) and, under a nitrogen atmosphere, 85.05g (1.57 mol) of sodium methylate.
-
Cool the reaction medium and add 144.5g (1 mol) of 4-chlorothiophenol in one portion.
-
Reflux the mixture for 15 minutes and then cool to 80°C.
-
Rapidly add a solution of 133.5g (0.97 mol) of 2-chloro-benzonitrile in 300g of toluene, followed by 94.5g of N,N-dimethylformamide.
-
Distill off 250g of the toluene-methanol azeotrope, followed by 80g of toluene.
-
Heat the reaction medium to 125°-130°C for 1.5 hours.
-
Cool the mixture to 60°C and add 420g of toluene and 200g of water.
-
Decant the mixture at 50°C. Wash the organic phase with a 5% aqueous solution of sodium hydroxide (B78521) (3 x 200g) at 50°C.
-
Eliminate the toluene to obtain crude 2-(4'-chloro-phenylthio)-benzonitrile.
Step 2: Hydrolysis and Cyclization to this compound
-
In a reactor fitted with a condenser, reflux a mixture of 245.7g (1 mol) of 2-(4'-chloro-phenylthio)-benzonitrile, 701.5g (5 mols) of 70% sulfuric acid, and 245 ml of 90% acetic acid for 8 hours at 130°C.
-
Cool the mixture to 20°±5°C and slowly add 3 liters of water.
-
Allow the mixture to stand for 30 minutes at this temperature.
-
Filter the precipitate and wash with water until the sulfate (B86663) ions are eliminated.
-
To the solid, add 730g of methanol and reflux for 1 hour.
-
Cool the reaction medium to 20°C to obtain this compound.
Visualizing the Synthesis Pathways
To better understand the workflow and compare the different synthetic strategies, the following diagrams have been generated.
Caption: Workflow for the high-yield synthesis of this compound.
Caption: Comparative overview of synthesis pathways to this compound.
Concluding Remarks
The synthesis of this compound via the 2-(4'-chloro-phenylthio)-benzonitrile intermediate offers a robust and high-yielding alternative to traditional methods. While the Friedel-Crafts and sulfuric acid-mediated routes are also viable, they may present challenges in terms of yield, purity, and byproduct formation. For applications in drug development and other high-purity contexts, the validated two-step protocol detailed in this guide is a highly recommended approach. Further optimization of reaction conditions for any chosen route should be performed to meet specific purity and yield requirements.
References
- 1. US4264773A - Preparation of 2-chloro-thioxanthone - Google Patents [patents.google.com]
- 2. chemimpex.com [chemimpex.com]
- 3. US7126011B2 - Process for the preparation of thioxanthones - Google Patents [patents.google.com]
- 4. US4101558A - Process for preparing thioxanthones - Google Patents [patents.google.com]
- 5. US5712401A - Processes for preparing thioxanthone and derivatives thereof - Google Patents [patents.google.com]
Safety Operating Guide
Navigating the Safe Disposal of 2-Chlorothioxanthone: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, immediate safety and logistical information for the proper disposal of 2-Chlorothioxanthone, a compound often used in photochemical and pharmacological research. While Safety Data Sheets (SDS) for this compound indicate it is not classified as a hazardous substance under the 2012 OSHA Hazard Communication Standard, adherence to rigorous disposal protocols for chemical waste is a critical best practice.[1][2]
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to handle this compound with care to minimize exposure.
Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood, to prevent the inhalation of dust or fumes.[3]
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.[2]
-
Hand Protection: Use impervious gloves made of materials like nitrile or neoprene.
-
Body Protection: A lab coat or other protective clothing is necessary to prevent skin contact.[1]
-
Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator should be worn.[2]
Step-by-Step Disposal Procedure
The disposal of this compound should be managed through a designated chemical waste stream. As a chlorinated organic compound, it requires special consideration to prevent environmental release.
-
Waste Identification and Segregation:
-
Identify the waste as a "chlorinated organic solid."
-
Do not mix this compound with other waste streams, especially non-halogenated solvents, to avoid complicating the disposal process and increasing costs. It costs approximately twice as much to dispose of a drum of halogenated waste solvents versus a drum of non-halogenated waste solvents.[4]
-
-
Containerization:
-
Select a suitable, leak-proof container that is compatible with the chemical. The original container, if in good condition, is often a good choice.
-
The container must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the approximate quantity.
-
Ensure the container is tightly sealed to prevent any leaks or spills.[5][6]
-
-
Storage:
-
Store the sealed waste container in a designated, well-ventilated, and secure waste accumulation area.
-
Segregate the container from incompatible materials.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the chemical waste.
-
Provide them with all necessary information about the waste, as indicated on the label.
-
Never dispose of this compound down the drain or in regular trash. [4][6]
Quantitative Data Summary
| Parameter | Guideline | Source |
| Container Fill Level | Do not fill beyond 90% capacity to allow for expansion. | [7] |
| Labeling | Must include "Hazardous Waste" and the chemical name. | [5] |
| Container Condition | Must be in good condition, not leaking, and clean on the exterior. | [5][7] |
Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific guidelines and EHS office for any additional requirements.
References
- 1. fishersci.com [fishersci.com]
- 2. echemi.com [echemi.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 5. engineering.purdue.edu [engineering.purdue.edu]
- 6. Chemical Waste Management Guide | Environmental Health & Safety [bu.edu]
- 7. ethz.ch [ethz.ch]
Personal protective equipment for handling 2-Chlorothioxanthone
For Immediate Use by Laboratory Professionals
This guide provides critical safety, handling, and disposal protocols for 2-Chlorothioxanthone (CAS No. 86-39-5). Adherence to these procedures is essential for minimizing exposure and ensuring a safe laboratory environment. This document is intended for researchers, scientists, and drug development professionals.
Hazard Identification and Personal Protective Equipment
While some safety data sheets (SDS) indicate that this compound is not considered hazardous under the 2012 OSHA Hazard Communication Standard, other sources classify it as a flammable solid.[1][2] Given this conflicting information, a cautious approach is recommended. The primary physical hazard is the potential for flammability, especially in powdered form.[1][2] Inhalation of dust and direct contact with skin and eyes should be avoided.[3]
The following personal protective equipment (PPE) is mandatory when handling this compound.
| PPE Category | Item | Specifications and Use |
| Hand Protection | Chemical-resistant gloves | Wear nitrile or neoprene gloves. Inspect for integrity before each use and replace immediately if contaminated or damaged. Wash hands thoroughly after handling.[4] |
| Eye Protection | Safety goggles | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards to protect against dust and splashes.[3] |
| Skin and Body Protection | Laboratory coat | A flame-resistant lab coat should be worn and fully buttoned to protect skin and personal clothing.[4] |
| Respiratory Protection | Fume hood or respirator | Handle the compound in a well-ventilated laboratory fume hood to minimize dust inhalation.[4] If a fume hood is not available, a NIOSH-approved respirator with a particle filter may be required.[3] |
Operational Plan: Step-by-Step Handling Protocol
Strict adherence to the following operational protocol is critical for safety.
1. Preparation:
-
Ensure the work area, typically a chemical fume hood, is clean and uncluttered.[4]
-
Verify that an eyewash station and safety shower are readily accessible.[4]
-
Assemble all necessary equipment and reagents before commencing work.[4]
-
Don all required personal protective equipment as outlined in the table above.
2. Handling:
-
Avoid direct contact with skin, eyes, and clothing.[3]
-
Do not inhale dust.[3]
-
Weigh and transfer the solid compound carefully to prevent the generation of dust.[4]
-
If creating a solution, add the solid to the solvent slowly.[4]
-
Keep containers tightly closed when not in use.[4]
-
Keep away from open flames, hot surfaces, and sources of ignition.[3]
3. Post-Handling:
-
Clean the work area thoroughly after the completion of the experiment.[4]
-
Remove and dispose of contaminated gloves and any single-use protective gear in the designated waste container.[4]
-
Wash hands and any exposed skin with soap and water.[4]
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Chemical: Dispose of waste in a designated, labeled, and sealed container for chemical waste.[4] Do not dispose of it down the drain or in regular trash.[4] Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste and consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification.[5]
-
Contaminated Labware (disposable): Place in a designated, sealed container for hazardous waste. Do not mix with regular lab trash.[6]
-
Unused/Expired Product: Dispose of as hazardous chemical waste through a licensed contractor.[6]
Caption: Workflow for the safe handling of this compound.
References
- 1. This compound | C13H7ClOS | CID 618848 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound British Pharmacopoeia (BP) Reference Standard 86-39-5 [sigmaaldrich.com]
- 3. fishersci.com [fishersci.com]
- 4. benchchem.com [benchchem.com]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. benchchem.com [benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
